Technical Documentation Center

8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
  • CAS: 1313712-48-9

Core Science & Biosynthesis

Foundational

8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine chemical structure

An In-Depth Technical Guide to 8-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine: Synthesis, Characterization, and Therapeutic Potential Abstract The[1][2][3]triazolo[1,5-a]pyridine scaffold represents a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 8-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine: Synthesis, Characterization, and Therapeutic Potential

Abstract

The[1][2][3]triazolo[1,5-a]pyridine scaffold represents a cornerstone in modern medicinal chemistry, forming the core of several clinically approved drugs and a multitude of investigational agents.[4] Its rigid, planar structure and versatile substitution patterns make it a privileged scaffold for targeting a wide array of biological targets, including kinases, G-protein coupled receptors, and various enzymes. This guide provides a comprehensive technical overview of a specific, promising derivative: 8-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine. We will delve into its structural features, propose a robust and logical synthetic pathway, detail methods for its structural elucidation, and explore its significant therapeutic potential based on the well-documented activities of analogous compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

The[1][2][3]Triazolo[1,5-a]pyridine Scaffold: A Privileged Structure in Drug Discovery

Fused heterocyclic systems are paramount in drug design, and the[1][2][3]triazolo[1,5-a]pyridine nucleus is a standout example. Its bioisosteric relationship to purines allows it to interact with a multitude of biological targets. The clinical success of drugs like Filgotinib (a JAK1 inhibitor for rheumatoid arthritis) and Tucatinib (a HER2 inhibitor for breast cancer) underscores the therapeutic viability of this scaffold.[4] Derivatives of this system have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, antitubercular, and potent enzyme inhibition.[4][5] The specific substitution pattern of 8-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine, featuring an electron-withdrawing chloro group, an electron-donating methyl group, and a key hydrogen-bonding amine, presents a unique combination of electronic and steric properties poised for high-affinity interactions with protein targets.

Molecular Structure and Physicochemical Properties

The foundational step in understanding any compound is the precise definition of its structure and properties. The title compound is a substituted bicyclic heteroaromatic system. The IUPAC name specifies a chloro group at position 8, a methyl group at position 6, and an amine group at position 2 of the fused[1][2][3]triazolo[1,5-a]pyridine ring.

Caption: Chemical structure of 8-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₇H₇ClN₄ Calculated
Molecular Weight 182.61 g/mol Calculated
CAS Number Not assigned N/A
Predicted LogP 1.5 ± 0.5 ChemDraw Prediction
Hydrogen Bond Donors 1 (amine group) Calculated
Hydrogen Bond Acceptors 4 (ring nitrogens) Calculated

| Appearance | White to off-white solid | Predicted[6] |

Retrosynthetic Analysis and Proposed Synthesis

A logical and efficient synthesis is critical for producing sufficient material for biological evaluation. The target molecule can be constructed from a substituted 2-aminopyridine precursor. The key transformation is the formation of the fused triazole ring.

retrosynthesis target 8-Chloro-6-methyl- [1,2,4]triazolo[1,5-a]pyridin-2-amine intermediate 2,3-Diamino-5-methyl- 6-chloropyridine (Hypothetical) target->intermediate Cyclization (e.g., with CNBr) precursor 2-Amino-3-nitro-5-methyl- 6-chloropyridine intermediate->precursor Nitro Reduction (e.g., SnCl2, HCl) starting_material 2-Amino-5-methyl-3-nitropyridine precursor->starting_material Chlorination (e.g., NCS)

Caption: Retrosynthetic pathway for the target compound.

This retrosynthetic analysis points to a feasible forward synthesis starting from a commercially available substituted pyridine. The causality behind this choice is based on established heterocyclic chemistry principles, where functional group interconversions on a pre-existing pyridine ring are often more efficient than building the ring from scratch.

Experimental Protocol: Synthesis of 8-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine

This protocol is a self-validating system, where the successful isolation and characterization of the product from each step confirms the efficacy of the previous one.

Step 1: Chlorination of 2-Amino-5-methyl-3-nitropyridine

  • Rationale: Selective chlorination is required ortho to the amino group and meta to the nitro group. N-Chlorosuccinimide (NCS) is an effective and mild chlorinating agent for activated aromatic rings.

  • Procedure:

    • To a solution of 2-Amino-5-methyl-3-nitropyridine (1.0 eq) in acetonitrile (10 mL/g), add N-Chlorosuccinimide (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC (Thin Layer Chromatography).

    • Upon completion, concentrate the mixture under reduced pressure.

    • Purify the residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 2-Amino-6-chloro-5-methyl-3-nitropyridine.

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group must be reduced to an amine to enable the subsequent cyclization. Tin(II) chloride in concentrated HCl is a classic and highly effective method for this transformation.

  • Procedure:

    • Suspend 2-Amino-6-chloro-5-methyl-3-nitropyridine (1.0 eq) in ethanol.

    • Add a solution of SnCl₂·2H₂O (4.0 eq) in concentrated HCl dropwise at 0 °C.

    • Heat the mixture to reflux (approx. 80 °C) for 2-4 hours until the starting material is consumed (TLC monitoring).

    • Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃ until the pH is ~8.

    • Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude 3-Amino-2-imino-6-chloro-5-methyl-1,2-dihydropyridine.

Step 3: Cyclization to form the Triazolopyridine Core

  • Rationale: The final ring closure to form the 2-aminotriazole moiety requires a one-carbon equivalent that can react with both adjacent amino groups. Cyanogen bromide (CNBr) is the reagent of choice for this transformation, directly installing the 2-amino group.[7]

  • Procedure:

    • Dissolve the crude diamine from Step 2 (1.0 eq) in methanol.

    • Cool the solution to 0 °C and add cyanogen bromide (1.2 eq) portion-wise. Caution: CNBr is highly toxic.

    • Stir the reaction at room temperature for 6-12 hours.

    • Neutralize the reaction with aqueous NaHCO₃ and extract with dichloromethane.

    • Dry the organic phase over MgSO₄, filter, and concentrate.

    • Purify the final product by recrystallization or flash chromatography to yield 8-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine as a solid.

Structural Elucidation and Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods should be employed.

Table 2: Predicted Spectroscopic Data

Technique Expected Observations
¹H NMR - Singlet (~2.4 ppm, 3H) for the C6-CH₃ protons.- Broad singlet (~6.0-6.5 ppm, 2H) for the NH₂ protons.- Singlet (~7.5 ppm, 1H) for the C7-H aromatic proton.- Singlet (~8.0 ppm, 1H) for the C5-H aromatic proton.
¹³C NMR - Signal (~18 ppm) for the C H₃ carbon.- Aromatic signals between 110-160 ppm, including 4 quaternary carbons (C2 , C6 , C8 , C8a ).- The C -Cl signal will be downfield.
Mass Spec (ESI+) - Expected [M+H]⁺ at m/z = 183.04. - Characteristic isotopic pattern for one chlorine atom (M+ and M+2 peaks in ~3:1 ratio).

| IR Spectroscopy | - Sharp N-H stretching bands (~3300-3450 cm⁻¹).- C=N and C=C stretching in the aromatic region (~1500-1650 cm⁻¹).- C-Cl stretching (~700-800 cm⁻¹). |

Exploration of Potential Biological Activity

The structural motifs of 8-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine suggest several promising avenues for therapeutic application. The 2-amino group is a critical pharmacophore, capable of acting as a hydrogen bond donor to hinge regions in kinase active sites. The overall scaffold is a known inhibitor of various enzymes and receptors.[4][8]

Potential Therapeutic Targets:

  • Protein Kinases: Many kinase inhibitors utilize a similar amino-heterocycle motif to bind to the ATP-binding site. The compound could be screened against panels of kinases involved in oncology (e.g., HER2, JAK, BTK) or inflammation.

  • Antimicrobial Targets: The triazolopyridine scaffold has shown activity against bacteria and parasites.[3][5] The compound could inhibit essential enzymes in microbial metabolic pathways.

  • CNS Receptors: Derivatives have been investigated as antagonists for adenosine receptors and modulators of glutamate receptors, suggesting potential applications in neurological and psychiatric disorders.[8]

mechanism cluster_kinase Kinase ATP-Binding Pocket pocket Hinge Region Hydrophobic Pocket Solvent Front compound Molecule (8-Chloro-6-methyl-triazolo [1,5-a]pyridin-2-amine) compound->pocket:f0 H-Bond from 2-Amine Group compound->pocket:f1 Pyridine Ring Interaction compound->pocket:f2 Chloro Group Interaction

Caption: Hypothetical binding mode in a kinase active site.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example Workflow)

This protocol provides a validated system for assessing the compound's potential as a kinase inhibitor.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a selected protein kinase (e.g., JAK1).

  • Materials:

    • Recombinant human JAK1 enzyme.

    • Suitable peptide substrate (e.g., Ulight-JAK-1tide).

    • ATP (Adenosine triphosphate).

    • Test compound dissolved in DMSO.

    • Assay buffer (e.g., HEPES, MgCl₂, Brij-35).

    • Detection reagent (e.g., Europium-labeled anti-phosphotyrosine antibody).

    • 384-well microplates.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO, typically from 10 mM down to nanomolar concentrations.

    • In a 384-well plate, add 2 µL of the compound dilution.

    • Add 4 µL of a solution containing the JAK1 enzyme and the Ulight-peptide substrate.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

    • Initiate the kinase reaction by adding 4 µL of an ATP solution (at its Kₘ concentration).

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of a detection mix containing EDTA and the Europium-labeled antibody.

    • Incubate for 60 minutes to allow antibody binding to the phosphorylated substrate.

    • Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) enabled plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to high (no enzyme) and low (DMSO vehicle) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

8-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a promising heterocyclic compound with significant potential for drug discovery. Its structure is based on a clinically validated scaffold, and its specific substitution pattern offers a unique profile for targeted biological interactions. The proposed synthetic route provides a clear and actionable path for its preparation.

Future work should focus on the execution of the proposed synthesis and the comprehensive biological evaluation of the compound. Screening against a broad panel of kinases and other relevant targets will help elucidate its primary mechanism of action. Subsequently, structure-activity relationship (SAR) studies, involving modification of the chloro, methyl, and amine positions, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel therapeutic agents.

References

  • 8-chloro-6-(2-chlorophenyl)-N,N-dimethyl-4H-1,2,4-triazolo(1,5-a)(1,4)benzodiazepine-2-carboxamide. PubChem. [Link]

  • Novel[1][2][9]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. PubMed. [Link]

  • The Chemistry of the[1][2][9]Triazolo[1 , 5 -a]pyridines: An Update. ResearchGate. [Link]

  • Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. ResearchGate. [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. National Institutes of Health (NIH). [Link]

  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. National Institutes of Health (NIH). [Link]

  • Microwave-assisted synthesis of novel 8-chloro-[1][2][3]triazolo[4,3-

    
    ]pyridine derivatives. Turkish Journal of Chemistry. [Link]
    
  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine

An In-Depth Technical Guide to the Synthesis of 8-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine This guide provides a comprehensive overview of the synthesis of 8-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 8-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine

This guide provides a comprehensive overview of the synthesis of 8-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of interest to researchers and professionals in the field of drug development. The document will delve into the strategic approach for its synthesis, a detailed experimental protocol, and the mechanistic underpinnings of the key transformations.

Introduction: The Significance of the Triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. Its rigid, planar structure and the presence of multiple nitrogen atoms allow for diverse intermolecular interactions with biological targets. The specific substitution pattern of 8-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine, featuring a chloro group, a methyl group, and an amino group, presents a unique combination of electronic and steric properties that make it a valuable building block for the exploration of new chemical space in drug discovery programs.

Synthetic Strategy: A Two-Step Approach

The most logical and efficient synthetic route to 8-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine involves a two-step sequence starting from the readily accessible precursor, 2,3-dichloro-5-methylpyridine.

The overall synthetic transformation is outlined below:

Synthetic Pathway 2,3-dichloro-5-methylpyridine 2,3-dichloro-5-methylpyridine 3-chloro-2-hydrazinyl-5-methylpyridine 3-chloro-2-hydrazinyl-5-methylpyridine 2,3-dichloro-5-methylpyridine->3-chloro-2-hydrazinyl-5-methylpyridine Hydrazine hydrate 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine 3-chloro-2-hydrazinyl-5-methylpyridine->8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine Cyanogen bromide

A high-level overview of the synthetic workflow.

This strategy is predicated on two well-established and reliable transformations in heterocyclic chemistry:

  • Nucleophilic Aromatic Substitution: The selective displacement of the chlorine atom at the 2-position of the pyridine ring by hydrazine. The chlorine at the 2-position is more activated towards nucleophilic attack than the one at the 3-position.

  • Cyclization: The reaction of the resulting 2-hydrazinylpyridine intermediate with cyanogen bromide to construct the fused triazole ring, directly installing the 2-amino group.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Formation of 3-chloro-2-hydrazinyl-5-methylpyridine

The synthesis of the key hydrazinyl intermediate proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Hydrazine, a potent nucleophile, attacks the electron-deficient carbon at the 2-position of the pyridine ring, which is activated by the electron-withdrawing nature of the ring nitrogen and the adjacent chlorine atom.

Hydrazinolysis Mechanism cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination & Proton Transfer start 2,3-dichloro-5-methylpyridine + Hydrazine intermediate1 Meisenheimer-like complex start->intermediate1 product 3-chloro-2-hydrazinyl-5-methylpyridine intermediate1->product Elimination of Cl-

Mechanism of the formation of the hydrazinyl intermediate.

Step 2: Cyclization with Cyanogen Bromide

The cyclization of 2-hydrazinopyridines with cyanogen bromide is a classic and efficient method for the synthesis of 2-amino-[1][2][3]triazolo[1,5-a]pyridines. The reaction is believed to proceed through the initial formation of a cyano-hydrazino intermediate, which then undergoes an intramolecular cyclization.

The exocyclic nitrogen of the hydrazine moiety acts as the nucleophile, attacking the electrophilic carbon of the cyanogen bromide. This is followed by an intramolecular nucleophilic attack of the endocyclic pyridine nitrogen onto the newly formed imine carbon. A final tautomerization step yields the aromatic triazolopyridine ring system.

Cyclization Mechanism cluster_0 Initial Reaction cluster_1 Intramolecular Cyclization cluster_2 Aromatization start 3-chloro-2-hydrazinyl-5-methylpyridine + BrCN intermediate1 Cyano-hydrazino intermediate start->intermediate1 intermediate2 Cyclized intermediate intermediate1->intermediate2 product 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine intermediate2->product Tautomerization

Plausible mechanism for the cyclization step.

Detailed Synthesis Protocol

Safety Precaution: This synthesis should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Hydrazine hydrate is highly toxic and corrosive. Cyanogen bromide is highly toxic and should be handled with extreme caution.

Part 1: Synthesis of 3-chloro-2-hydrazinyl-5-methylpyridine

This procedure is adapted from a high-yield patented method.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,3-dichloro-5-methylpyridine162.0116.2 g0.1
Hydrazine hydrate (~80%)50.0631.3 g (25 mL)~0.5
Ethanol46.071.25 g (1.6 mL)-

Procedure:

  • To a 250 mL four-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 2,3-dichloro-5-methylpyridine (16.2 g, 0.1 mol).

  • Add hydrazine hydrate (25 mL, ~0.5 mol) and ethanol (1.6 mL) to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring under a nitrogen atmosphere for 5-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate as a white solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford 3-chloro-2-hydrazinyl-5-methylpyridine.

  • The expected yield is typically in the range of 95-99%.[4]

Part 2: Synthesis of 8-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine

This procedure is based on the general method of cyclizing 2-hydrazinopyridines.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-chloro-2-hydrazinyl-5-methylpyridine157.615.8 g0.1
Cyanogen bromide105.9211.6 g0.11
Methanol32.04150 mL-
Sodium bicarbonate84.01q.s.-

Procedure:

  • In a 500 mL round-bottom flask, dissolve 3-chloro-2-hydrazinyl-5-methylpyridine (15.8 g, 0.1 mol) in methanol (150 mL).

  • Cool the solution in an ice bath to 0-5 °C.

  • In a separate beaker, carefully dissolve cyanogen bromide (11.6 g, 0.11 mol) in a minimal amount of cold methanol and add this solution dropwise to the stirred solution of the hydrazine derivative over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Caution: This may release toxic hydrogen cyanide gas; perform this step in a well-ventilated fume hood.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold methanol.

  • Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure 8-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Melting Point: To determine the purity of the final product.

  • 1H and 13C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared Spectroscopy: To identify characteristic functional groups.

Conclusion

The synthesis of 8-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine can be achieved in an efficient two-step sequence from 2,3-dichloro-5-methylpyridine. The described protocol, based on established and high-yielding reactions, provides a reliable method for obtaining this valuable heterocyclic building block for applications in drug discovery and development. Careful adherence to the experimental procedures and safety precautions is essential for a successful and safe synthesis.

References

[1] Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available at: [Link] [2] A Facile Synthesis of Amide Derivatives of[1][2][3]Triazolo[4,3-a]pyridine. Asian Journal of Chemistry; Vol. 29, No. 9 (2017), 1920-1924. Available at: [Link] [4] CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents. Available at: [3] CN105418496A - 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof - Google Patents. Available at: [5] Wang, P., Wan, R., Yu, P., He, Q., & Zhang, J. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2573. Available at: [Link] [6] CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents. Available at: [7] Process for synthesis of (3-chloro-2-pyridyl)hydrazine - Justia Patents. Available at: [Link] [8] Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Patsnap Eureka. Available at: [Link] [9] Shaban, M. A. E., Nasr, A. Z., & Taha, M. A. M. (1987). SYNTHESIS OF CONDENSED 1,2,4-TRIAZOLO-HETEROCYCLES. Journal of the Chemical Society of Pakistan, 9(2), 173-180. Available at: [Link]

Sources

Foundational

A Comprehensive Guide to the NMR Analysis of Triazolo[1,5-a]pyridine Compounds

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a cornerstone for the development of novel therapeutic agents and functional materials. Accurate and unambiguous structural elucidation is paramount in the research and development of these compounds, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the most powerful and indispensable tool for this purpose. This in-depth technical guide provides a comprehensive overview of the NMR analysis of triazolo[1,5-a]pyridine derivatives, moving from fundamental principles to advanced two-dimensional techniques. The focus is not merely on the "what" but the "why," offering field-proven insights into experimental choices and data interpretation.

The Triazolo[1,5-a]pyridine Core: A Structural Overview

The triazolo[1,5-a]pyridine ring system consists of a pyridine ring fused with a 1,2,3-triazole ring. The numbering of the heterocyclic system is crucial for the correct assignment of NMR signals.

Caption: Numbering of the triazolo[1,5-a]pyridine core.

Fundamental ¹H and ¹³C NMR Spectral Features

The electronic environment of each proton and carbon in the triazolo[1,5-a]pyridine core gives rise to a characteristic range of chemical shifts. Understanding these provides the foundation for structural analysis. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the aromatic ring current.

¹H NMR Spectroscopy

The protons on the pyridine ring of the triazolo[1,5-a]pyridine system typically resonate in the aromatic region of the spectrum, generally between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns are highly dependent on the substitution pattern.

  • H5, H6, H7, and H8: These protons form a spin system that can often be analyzed using first-order principles, especially in less substituted derivatives. The proton at position 5 (H5) is often the most deshielded due to its proximity to the electron-withdrawing triazole ring.

  • Protons on the Triazole Ring: In the case of the[1][2][3]triazolo[1,5-a]pyridine isomer, a proton at position 2 (H2) will typically appear as a singlet in a downfield region.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Substituted Triazolo[1,5-a]pyridines

ProtonChemical Shift Range (ppm)Multiplicity (in unsubstituted core)Typical Coupling Constants (Hz)
H58.5 - 9.0Doublet of doubletsJ(H5,H6) = 6.5-7.5, J(H5,H7) = 1.0-1.5
H67.0 - 7.5Triplet of doubletsJ(H6,H5) = 6.5-7.5, J(H6,H7) = 6.5-7.5, J(H6,H8) = 1.0-1.5
H77.5 - 8.0Doublet of doubletsJ(H7,H6) = 6.5-7.5, J(H7,H8) = 8.5-9.5
H88.0 - 8.5DoubletJ(H8,H7) = 8.5-9.5

Note: These are general ranges and can be significantly influenced by the electronic nature and position of substituents.

¹³C NMR Spectroscopy

The carbon atoms of the triazolo[1,5-a]pyridine ring system resonate over a wider range of chemical shifts compared to the protons, typically between 110 and 160 ppm. The carbons directly attached to nitrogen atoms are generally found further downfield.

  • Bridgehead Carbons (C3a and C8a): These quaternary carbons are often challenging to observe in standard ¹³C NMR spectra due to their long relaxation times. They are, however, readily identified in 2D HMBC spectra.

  • Pyridine Ring Carbons (C5, C6, C7, C8): Their chemical shifts are sensitive to substituent effects, providing valuable information about the substitution pattern. For instance, in pyridine itself, the C2/C6 carbons are at ~150 ppm, C3/C5 at ~124 ppm, and C4 at ~136 ppm, offering a basis for understanding the electronic shifts in the fused system.[2]

  • Triazole Ring Carbons: The chemical shifts of the triazole carbons are dependent on the specific isomer and substituents.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for the Triazolo[1,5-a]pyridine Core

CarbonChemical Shift Range (ppm)
C2145 - 155
C3a140 - 150
C5115 - 125
C6125 - 135
C7110 - 120
C8130 - 140
C8a140 - 150

Note: These are approximate ranges and are highly dependent on the substitution pattern and the specific triazole isomer.

Advanced 2D NMR Techniques for Unambiguous Structure Elucidation

While 1D NMR provides essential information, complex substitution patterns and the presence of isomers often necessitate the use of two-dimensional NMR techniques for complete and unambiguous structure determination.[1]

The Experimental Workflow: A Self-Validating System

A robust NMR analysis workflow ensures data integrity and leads to a confident structural assignment.

NMR Workflow Sample Sample Preparation OneD_H 1D ¹H NMR Sample->OneD_H OneD_C 1D ¹³C NMR OneD_H->OneD_C COSY ¹H-¹H COSY OneD_H->COSY HSQC ¹H-¹³C HSQC OneD_C->HSQC NOESY ¹H-¹H NOESY/ROESY COSY->NOESY Structure Structure Elucidation COSY->Structure HMBC ¹H-¹³C HMBC HSQC->HMBC HSQC->Structure HMBC->Structure NOESY->Structure

Caption: A typical workflow for the NMR analysis of triazolo[1,5-a]pyridines.

Step-by-Step Experimental Protocols

Protocol 1: NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the triazolo[1,5-a]pyridine compound for ¹H NMR and 20-50 mg for ¹³C NMR.[4]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). Ensure the solvent does not have residual peaks that overlap with signals of interest.[4][5]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3][5]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is common practice.[4]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: Data Acquisition

Standard pulse programs available on modern NMR spectrometers are generally sufficient. Key parameters to consider are:

  • ¹H NMR:

    • Spectral Width: Typically 10-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR:

    • Spectral Width: Typically 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds (longer for quaternary carbons).

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • 2D NMR (COSY, HSQC, HMBC, NOESY): Utilize standard, gradient-selected pulse programs. The number of increments in the indirect dimension and the number of scans per increment will determine the experiment time and resolution.

Interpreting Key 2D NMR Correlations
  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, typically over two to three bonds. For triazolo[1,5-a]pyridines, COSY is invaluable for tracing the connectivity of the protons on the pyridine ring (H5 through H8).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons. This is the primary method for assigning the chemical shifts of protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most crucial 2D NMR experiment for elucidating the carbon skeleton of novel triazolo[1,5-a]pyridines. It reveals correlations between protons and carbons over two to three bonds (and sometimes four).[6][7] Key HMBC correlations for confirming the triazolo[1,5-a]pyridine core include:

    • Correlations from the pyridine ring protons (H5, H7, H8) to the bridgehead carbons (C3a and C8a).

    • Correlations from a proton on the triazole ring (e.g., H2) to the bridgehead carbons.

    • Correlations from substituents to the carbons of the heterocyclic core.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. This is particularly useful for:

    • Determining the relative stereochemistry of substituents.

    • Confirming the regiochemistry of substitution by observing through-space interactions between a substituent's protons and the protons of the heterocyclic core. For example, a NOE between a substituent at C8 and H7 would confirm its position.

Case Study: Distinguishing Isomers

A common challenge in the synthesis of triazolo-fused heterocycles is the potential formation of isomers, such as the[1][2][3]triazolo[1,5-a]pyridine versus the[1][2][3]triazolo[4,3-a]pyridine. HMBC is a powerful tool for differentiating these. In the [1,5-a] isomer, the proton on the triazole ring (H2) will show a correlation to the bridgehead carbon C8a. In the [4,3-a] isomer, the corresponding proton (H3) will show a correlation to the bridgehead carbon C8a and the adjacent carbon in the pyridine ring.

Conclusion

The systematic application of 1D and 2D NMR spectroscopy provides a robust and reliable methodology for the comprehensive structural characterization of triazolo[1,5-a]pyridine compounds. A thorough understanding of the characteristic chemical shifts, coupled with the strategic application of COSY, HSQC, HMBC, and NOESY experiments, empowers researchers to confidently elucidate complex structures, distinguish between isomers, and ultimately accelerate the discovery and development of novel molecules in this important class.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]

  • Dymin´ska, L., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(15), 4933. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Epistemeo. (2013, February 5). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum [Video]. YouTube. [Link]

  • Jones, G. (2003). The Chemistry of the Triazolopyridines: an Update. In Advances in Heterocyclic Chemistry (Vol. 85, pp. 1-61). Academic Press.
  • Unknown. (n.d.). Interpretation of NMR-Spectra. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • Abarca, B., et al. (2014). Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S. minimizations from powder diffraction data. Powder Diffraction, 29(S1), S22-S26. [Link]

  • Kumar, A., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 868. [Link]

  • University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Dr. M. D. Khan. (2022, March 17). HMBC spectrum | Heteronuclear Multiple Bond Correlation [Video]. YouTube. [Link]

  • Science.gov. (n.d.). nmr hsqc hmbc: Topics by Science.gov. Retrieved from [Link]

  • UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • Silva, M. M. C. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Mass Spectrometry of 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine

[1] Abstract This technical guide provides a comprehensive framework for the mass spectrometric analysis of 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine (C₇H₇ClN₄), a critical heterocyclic scaffold in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine (C₇H₇ClN₄), a critical heterocyclic scaffold in medicinal chemistry.[1] It details ionization mechanisms, isotopic signature validation, and collision-induced dissociation (CID) pathways.[1] The guide is designed to move beyond standard operating procedures, offering researchers a mechanistic understanding of the molecule's behavior in the gas phase to ensure rigorous structural confirmation and impurity profiling.[1][2]

Molecular Identity & Physicochemical Context[1][3][4][5][6][7]

Before initiating MS analysis, the analyst must understand the structural features dictating ionization and fragmentation.[1][2][3] The molecule features a fused bicyclic system—a 1,2,4-triazole ring fused to a pyridine ring—decorated with an amine, a methyl group, and a chlorine atom.[1]

FeatureSpecificationMS Implication
Formula C₇H₇ClN₄Monoisotopic Mass: 182.036 Da (³⁵Cl)
Exact Mass [M+H]⁺ 183.0437 (³⁵Cl)Primary target for ESI+ monitoring.[1]
Isotopic Signature ³⁵Cl / ³⁷Cl (3:1 ratio)Distinctive "A / A+2" doublet essential for ID.[2]
Basic Centers Exocyclic amine (-NH₂), N1/N3 of triazoleHigh proton affinity; excellent response in ESI(+).
Labile Bonds Triazole Ring (N1-N2, N3-C3a)Susceptible to Retro-Cycloaddition (loss of N₂ or HCN).[1]

Ionization Strategy: Electrospray Ionization (ESI)[1][8]

While Electron Impact (EI) is possible, Electrospray Ionization (ESI) in positive mode is the gold standard for this polar, nitrogen-rich heterocycle.[1] The presence of the exocyclic amine and the bridgehead nitrogen provides multiple protonation sites.[1][2]

Optimized Source Parameters
  • Mode: Positive (+)

  • Capillary Voltage: 3.0 – 3.5 kV (Avoid >4.0 kV to prevent in-source fragmentation of the triazole ring).

  • Cone Voltage: 20–30 V. (Higher voltages may strip the chlorine or induce premature ring opening).[2]

  • Mobile Phase Modifier: 0.1% Formic Acid (pH ~2.7).[2]

    • Rationale: Acidic pH ensures full protonation of the triazolo-pyridine core, maximizing sensitivity.

The Chlorine Isotope Validation (Self-Validating Step)

The presence of the Chlorine atom at position 8 provides an internal quality control mechanism.[1][2] Any mass spectrum attributed to this molecule must display the characteristic chlorine isotope pattern.[1][2]

  • M (³⁵Cl): 100% Relative Abundance.[2]

  • M+2 (³⁷Cl): ~32% Relative Abundance.[2]

Critical Check: If your spectrum shows a singlet at m/z 183 without the m/z 185 satellite (approx. 1/3 height), the molecule has undergone dehalogenation (a common degradation pathway) or is misidentified.[1]

Fragmentation Mechanics (MS/MS)

Understanding the fragmentation pathway is essential for structural elucidation and differentiating this scaffold from regioisomers (e.g., [1,5-a] vs [4,3-a] isomers).[1]

Primary Fragmentation Channels

Upon Collision-Induced Dissociation (CID), the [M+H]⁺ ion (m/z 183) undergoes predictable neutral losses driven by the stability of the aromatic core and the lability of the triazole ring.[1]

  • Loss of Ammonia (NH₃, -17 Da):

    • Transition:m/z 183 → m/z 166.[1][2]

    • Mechanism:[1][4][5] Cleavage of the exocyclic C-N bond at position 2.[1][2] This is often the base peak at lower collision energies (10-20 eV).[1]

  • Retro-Cycloaddition (Loss of N₂, -28 Da):

    • Transition:m/z 183 → m/z 155.[1][2]

    • Mechanism:[1][4][5] A characteristic cleavage of 1,2,4-triazoles.[1][3] The ring opens, ejecting molecular nitrogen to form a highly reactive cation.[1][2]

  • Loss of HCN (-27 Da):

    • Transition:m/z 183 → m/z 156.[1][2]

    • Mechanism:[1][4][5] Fragmentation of the triazole ring involving C2 and N3.[1][2]

  • Radical Loss of Chlorine (Cl[1][2]•, -35 Da): [1]

    • Transition:m/z 183 → m/z 148.[1][2]

    • Note: Less common in even-electron ESI spectra but observed at high collision energies (>40 eV).

Visualization of Fragmentation Pathway[2]

FragmentationPathway Parent Parent Ion [M+H]+ m/z 183.04 (35Cl) (C7H8ClN4)+ Frag1 Loss of NH3 [-17 Da] m/z 166.01 Parent->Frag1 Low CE (10-20eV) Frag2 Loss of N2 (Retro-Cycloaddition) [-28 Da] m/z 155.03 Parent->Frag2 Med CE (20-30eV) Frag3 Loss of HCN [-27 Da] m/z 156.03 Parent->Frag3 Ring Cleavage Frag4 Loss of Cl radical (High Energy) [-35 Da] m/z 148.07 Parent->Frag4 High CE (>40eV)

Caption: Predicted ESI-MS/MS fragmentation pathways for 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine.

Experimental Protocol: High-Resolution MS Workflow

This protocol is designed for a Q-TOF or Orbitrap system to ensure mass accuracy <5 ppm.[2]

Sample Preparation[1]
  • Stock Solution: Dissolve 1 mg of substance in 1 mL DMSO (Concentration: 1 mg/mL).

  • Working Solution: Dilute 10 µL of Stock into 990 µL of 50:50 Acetonitrile:Water (+0.1% Formic Acid). Final concentration: ~10 µg/mL.[1][2]

    • Note: Avoid using pure water as the diluent to prevent precipitation of the chlorinated heterocycle.[1][2]

LC-MS Method Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Vol 2 µL
Data Acquisition Workflow

MS_Workflow cluster_0 Acquisition Sample Sample Injection ESI ESI Source (+) 3.5 kV Sample->ESI MS1 Full Scan MS1 (m/z 100-500) ESI->MS1 Filter Quadrupole Selection (m/z 183.04) MS1->Filter Cell Collision Cell (Ramped CE 10-40V) Filter->Cell Detector TOF/Orbitrap Detection Cell->Detector

Caption: Linear ion-path workflow for targeted MS/MS structural validation.

Impurity Profiling & Quality Assurance

In drug development, this molecule is often a building block.[1][2] Common synthesis impurities include:

  • Uncyclized Amidine Intermediate: Resulting from incomplete ring closure.[1][2]

    • MS Signal: [M+H]⁺ + 18 (Water) or distinct mass depending on the leaving group retention.[2]

  • Dechlorinated Analog: (6-methyl-triazolo[1,5-a]pyridin-2-amine).[1]

    • MS Signal:m/z 149.08.[1][2]

    • Identification: Loss of the +2 isotope satellite.[1][2]

  • Regioisomers: [1,2,4]triazolo[4,3-a]pyridine derivatives.[1]

    • Differentiation: These isomers often show different retention times in LC and subtle differences in the ratio of N₂ vs HCN loss in MS/MS [1].[1][2]

References

  • Chemistry Steps. (2023). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Retrieved from [Link][1]

  • Organic Chemistry Portal. (2022).[1][2] Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link][1]

Sources

Foundational

The Ascendant Scaffold: A Technical Guide to the Structure-Activity Relationships of Triazolo[1,5-a]pyridine Analogs in Drug Discovery

Abstract The triazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and presence in several clinically approved...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The triazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and presence in several clinically approved drugs, including the JAK inhibitor Filgotinib and the HER2 inhibitor Tucatinib.[1] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of triazolo[1,5-a]pyridine analogs across a spectrum of biological targets. Designed for researchers, scientists, and drug development professionals, this document synthesizes key SAR insights, explains the causal relationships behind experimental design, and offers practical, field-proven methodologies to empower the rational design of novel therapeutics based on this potent scaffold. We will delve into the nuances of substitution patterns and their profound impact on activity and selectivity for targets such as α-glucosidase, Janus kinases (JAKs), and tubulin, providing a comprehensive resource for advancing drug discovery programs.

The Triazolo[1,5-a]pyridine Core: A Foundation for Diverse Bioactivity

The triazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that offers a unique combination of structural rigidity, hydrogen bonding capabilities, and opportunities for diverse substitution. Its distinct electronic properties and spatial arrangement of nitrogen atoms allow for specific and high-affinity interactions with a variety of biological macromolecules. This inherent versatility has established the triazolo[1,5-a]pyridine scaffold as a cornerstone in the design of targeted therapies.

Decoding the SAR of Triazolo[1,5-a]pyridine Analogs as α-Glucosidase Inhibitors

The inhibition of α-glucosidase, a key enzyme in carbohydrate digestion, is a validated therapeutic strategy for managing type 2 diabetes.[1] Triazolo[1,5-a]pyridine derivatives have emerged as a promising class of α-glucosidase inhibitors. A systematic exploration of their SAR has revealed critical insights for optimizing their potency.

Key Structural Determinants for α-Glucosidase Inhibition

A comprehensive study of 6-amino-2,5,7-triaryl-1,2,4-triazolo[1,5-a]pyridine-8-carbonitriles has elucidated the following key SAR principles:

  • Influence of Substituents on the Ar2 Ring: The nature of the substituent on the aryl ring at the 2-position (Ar2) significantly modulates inhibitory activity. Electron-donating groups, such as methyl and methoxy, are generally beneficial for α-glucosidase inhibition. Conversely, electron-withdrawing groups like chlorine or bromine are detrimental to activity. Analogs with an unsubstituted phenyl ring at this position typically exhibit moderate inhibitory effects.

  • Impact of Substituents on the Ar3 Ring: The substitution pattern on the aryl ring at the 7-position (Ar3) also plays a crucial role. The presence of a chlorine atom at the C-4 position of the Ar3 ring consistently enhances potency against α-glucosidase across different series of analogs. An unsubstituted phenyl ring at this position is also favorable for inhibitory activity.

  • Role of Substituents on the Ar1 Ring: Modifications to the aryl ring at the 5-position (Ar1) have also been explored. The introduction of a methoxy group on the Ar1 ring has been shown to improve the inhibitory activity of these compounds.

Quantitative SAR (QSAR) Insights

Quantitative Structure-Activity Relationship (QSAR) analysis has been employed to further refine the understanding of the structural requirements for potent α-glucosidase inhibition. Machine learning models, such as tree-based regression models, have been utilized to predict the biological activity of novel compounds based on their chemical structures.[1] These computational approaches, combined with molecular docking and dynamic simulations, provide a powerful platform for the rational design of next-generation α-glucosidase inhibitors based on the triazolo[1,5-a]pyridine scaffold.

Tabulated SAR Data for α-Glucosidase Inhibitors
Compound IDAr1 SubstituentAr2 SubstituentAr3 SubstituentIC50 (µM)
15a PhenylPhenylPhenyl20.32 ± 0.11
15c PhenylPhenyl4-Chlorophenyl9.69 ± 0.09
15j Phenyl4-Methylphenyl4-Chlorophenyl8.54 ± 0.07
15m Phenyl4-MethoxyphenylPhenyl15.21 ± 0.10
15p Phenyl4-Methoxyphenyl4-Chlorophenyl7.93 ± 0.06
15q Phenyl4-ChlorophenylPhenyl25.14 ± 0.13
15t Phenyl4-Chlorophenyl4-Chlorophenyl12.38 ± 0.09

Data synthesized from a study on 6-amino-2,5,7-triaryl-1,2,4-triazolo[1,5-a]pyridine-8-carbonitriles.

Triazolo[1,5-a]pyridines as Potent JAK1/2 Kinase Inhibitors

The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a pivotal role in cytokine signaling pathways, making them attractive targets for the treatment of inflammatory diseases and certain cancers.[2] The triazolo[1,5-a]pyridine scaffold has been successfully exploited to develop potent and selective JAK inhibitors, most notably Filgotinib, a selective JAK1 inhibitor.

SAR of Triazolo[1,5-a]pyridine-based JAK1/2 Inhibitors

The development of potent JAK1/2 inhibitors has been guided by a systematic exploration of the SAR of two series of triazolo[1,5-a]pyridine derivatives.[2] Key findings from these studies include:

  • Optimization of the Core Scaffold: The triazolo[1,5-a]pyridine core serves as a crucial hinge-binding motif, interacting with the kinase hinge region.

  • Importance of Specific Substituents: The introduction of specific substituents at key positions on the scaffold is critical for achieving high potency and selectivity. For instance, in one series, a cyclopropanecarboxamide moiety was identified as a key pharmacophore.

  • Selectivity over Other Kinases: Through careful modification of the substitution patterns, it is possible to achieve selectivity for JAK1/2 over other kinases, such as JAK3, which is important for minimizing off-target effects.

Representative Potent JAK1/2 Inhibitors

Pharmacological evaluation has identified compounds J-4 and J-6 as highly potent JAK1/2 inhibitors with excellent selectivity over JAK3 in enzymatic assays.[2] These compounds also demonstrated effective suppression of proliferation in JAK1/2 high-expression BaF3 cells and exhibited acceptable metabolic stability in liver microsomes, highlighting their potential for further development.[2]

Visualizing the JAK-STAT Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates Triazolo_pyridine Triazolo[1,5-a]pyridine Inhibitor Triazolo_pyridine->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of triazolo[1,5-a]pyridine analogs.

Triazolo[1,5-a]pyridine Analogs as Anti-Cancer Agents Targeting Tubulin

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, making them a key target for anti-cancer drug development. Triazolo[1,5-a]pyrimidine derivatives have been identified as a novel class of tubulin polymerization inhibitors with a unique mechanism of action.

SAR of Triazolo[1,5-a]pyrimidine-based Tubulin Inhibitors

Extensive SAR studies have established clear requirements for optimal anti-tubulin activity:

  • Substitutions at the 5-position: A (1S)-2,2,2-trifluoro-1-methylethylamino group or an achiral 2,2,2-trifluoroethylamino group at the 5-position is crucial for high potency.

  • Substitution on the Phenyl Ring: For optimal activity, the presence of two fluoro atoms at the ortho positions of the phenyl ring relative to the triazolopyrimidine core is necessary. At the para position of this phenyl ring, an oxygen linkage followed by a three-methylene unit and an alkylamino or hydroxy group leads to the best activity.

  • The 7-(3′,4′,5′-trimethoxyphenyl) Motif: This specific substitution pattern at the 7-position has been identified as a minimum structural requirement for antimitotic activity in another series of analogs.

Mechanism of Action

Interestingly, this class of compounds promotes tubulin polymerization in vitro but does not compete with paclitaxel for its binding site. Instead, they inhibit the binding of vinca alkaloids to tubulin, suggesting a unique mechanism of tubulin interaction. Furthermore, selected compounds have demonstrated the ability to overcome multidrug resistance mediated by transporter proteins.

Experimental Protocols

General Synthesis of 6-amino-2,5,7-triaryl-1,2,4-triazolo[1,5-a]pyridine-8-carbonitriles

This protocol is based on the synthesis of a series of potent α-glucosidase inhibitors.

Step 1: Synthesis of 3-aryl-(1,2,4-triazol-5-yl)acetonitriles (Precursor 1)

  • To a solution of an appropriate aryl nitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction to room temperature and add chloroacetonitrile (1.1 eq).

  • Stir the mixture at room temperature for 12 hours.

  • Filter the resulting precipitate, wash with cold ethanol, and dry to obtain the desired product.

Step 2: Synthesis of substituted α-azidochalcones (Precursor 2)

  • To a stirred solution of an appropriate acetophenone (1.0 eq) and an appropriate benzaldehyde (1.0 eq) in ethanol, add a catalytic amount of piperidine.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the mixture into ice-water and collect the precipitated chalcone by filtration.

  • To a solution of the chalcone (1.0 eq) in DMF, add sodium azide (1.5 eq).

  • Stir the mixture at 80 °C for 3-4 hours.

  • Cool the reaction, pour it into ice-water, and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the α-azidochalcone.

Step 3: Synthesis of 6-amino-2,5,7-triaryl-1,2,4-triazolo[1,5-a]pyridine-8-carbonitriles

  • To a solution of 3-aryl-(1,2,4-triazol-5-yl)acetonitrile (1.0 eq) and a substituted α-azidochalcone (1.0 eq) in ethanol, add a catalytic amount of piperidine.

  • Reflux the reaction mixture for 8-10 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the precipitated product, wash with cold ethanol, and recrystallize from ethanol to afford the pure 6-amino-2,5,7-triaryl-1,2,4-triazolo[1,5-a]pyridine-8-carbonitrile.

In Vitro α-Glucosidase Inhibition Assay

This protocol provides a standardized method for evaluating the α-glucosidase inhibitory activity of the synthesized compounds.[3][4][5][6]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (100 mM, pH 6.8)

  • Test compounds and Acarbose (positive control) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and acarbose in phosphate buffer.

  • In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution, and 25 µL of α-glucosidase solution (0.2 U/mL in phosphate buffer).

  • Incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding 25 µL of pNPG solution (5 mM in phosphate buffer) to each well.

  • Incubate the plate at 37 °C for another 15 minutes.

  • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 values by plotting the percentage of inhibition against the concentration of the inhibitor.

In Vitro JAK1/2 Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against JAK1 and JAK2 kinases, often using a fluorescence polarization-based assay.[7][8][9][10][11]

Materials:

  • Recombinant human JAK1 and JAK2 enzymes

  • Fluorescently labeled probe (e.g., JH2 probe)

  • Assay buffer

  • Test compounds

  • 384-well microplate

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitors in the assay buffer containing a constant concentration of DMSO.

  • In a 384-well plate, add the diluted test inhibitor.

  • Add the diluted JAK1 or JAK2 enzyme to the wells containing the test inhibitor and to the positive control wells.

  • Add assay buffer to the blank wells.

  • Add the fluorescently labeled probe to all wells.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes), protected from light.

  • Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters.

  • The decrease in fluorescence polarization is proportional to the inhibitor concentration. Calculate the IC50 values from the dose-response curves.

Conclusion and Future Directions

The triazolo[1,5-a]pyridine scaffold has proven to be a remarkably fruitful starting point for the development of a diverse array of bioactive molecules. The SAR insights detailed in this guide for α-glucosidase, JAK kinase, and tubulin inhibitors underscore the importance of systematic structural modifications to achieve high potency and selectivity. The provided experimental protocols offer a practical framework for researchers to synthesize and evaluate novel analogs.

Future research in this area should continue to explore the vast chemical space around the triazolo[1,5-a]pyridine core. The application of advanced computational techniques, such as free energy perturbation (FEP) calculations and artificial intelligence-driven de novo design, will undoubtedly accelerate the discovery of next-generation therapeutics. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these analogs will be crucial for their successful translation into clinical candidates. The continued investigation of the triazolo[1,5-a]pyridine scaffold holds immense promise for addressing unmet medical needs across a wide range of diseases.

References

  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. (2024). Scientific Reports. [Link]

  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]

  • In vitro α-glucosidase inhibitory assay. (2018). protocols.io. [Link]

  • Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. (2018). Journal of AOAC INTERNATIONAL. [Link]

  • In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions. (2022). BMC Complementary Medicine and Therapies. [Link]

  • Can anyone help to find the best protocol for evaluation of alpha glucosidase inhibition assay of plant extracts? (2015). ResearchGate. [Link]

  • JAK1 (JH2 Pseudokinase Domain) Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

  • JAK1 Kinase Assay Protocol. (n.d.). SignalChem. [Link]

  • JAK1 Activity Assay | Inhibitor Screening Kits. (n.d.). BellBrook Labs. [Link]

Sources

Exploratory

The Pharmacological Profile of Triazolo[1,5-a]pyridine Compounds: A Technical Guide for Drug Discovery

Introduction: The Versatility of a Privileged Scaffold The triazolo[1,5-a]pyridine ring system, a fused aza-heterocyclic compound, represents a cornerstone in modern medicinal chemistry. Its structural resemblance to pur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Privileged Scaffold

The triazolo[1,5-a]pyridine ring system, a fused aza-heterocyclic compound, represents a cornerstone in modern medicinal chemistry. Its structural resemblance to purines allows it to function as a bio-isostere, interacting with a wide array of biological targets.[1][2] This versatility has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neurotropic properties.[1][3] The significance of this scaffold is underscored by its presence in several marketed drugs, such as the Janus kinase (JAK) inhibitor Filgotinib, the HER2-targeted tyrosine kinase inhibitor Tucatinib, and the antidepressant Trazodone.[3][4] This guide provides an in-depth exploration of the pharmacological profile of triazolo[1,5-a]pyridine compounds, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Synthetic Strategies: Accessing the Triazolo[1,5-a]pyridine Core

The biological importance of triazolo[1,5-a]pyridines has driven the development of diverse and efficient synthetic methodologies.[5] Common approaches focus on the construction of the fused triazole ring onto a pre-existing pyridine structure. Key strategies include:

  • Cyclization of N-(pyrid-2-yl)formamidoximes: This method, often conducted under mild conditions with reagents like trifluoroacetic anhydride, provides good yields of the target compounds.[5]

  • Metal-Catalyzed Reactions: Copper-catalyzed reactions, utilizing air as an oxidant, enable the sequential formation of N-C and N-N bonds from readily available starting materials.[5]

  • Oxidative N-N Bond Formation: Reagents such as (diacetoxyiodo)benzene (PIFA), iodine/potassium iodide (I₂/KI), and chloramine-T can mediate the intramolecular annulation of N-(pyridin-2-yl)benzimidamides or N-aryl amidines, offering metal-free and environmentally benign routes.[5]

These synthetic routes are highly adaptable, allowing for the introduction of a wide range of functional groups, which is crucial for optimizing the pharmacological properties of the final compounds.[5]

A Spectrum of Pharmacological Activities

The triazolo[1,5-a]pyridine scaffold has been successfully exploited to develop potent and selective modulators of various biological targets.

Anti-inflammatory and Immunomodulatory Effects: JAK Inhibition

A significant area of research has focused on triazolo[1,5-a]pyridine derivatives as inhibitors of Janus kinases (JAKs). JAKs are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in inflammation and immunity. Dysregulation of this pathway is implicated in autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease.[6]

Mechanism of Action: Triazolo[1,5-a]pyridine-based inhibitors typically act as ATP-competitive ligands, binding to the kinase domain of JAKs and preventing the phosphorylation and activation of STAT proteins. This blockade effectively suppresses the downstream inflammatory cascade. Several compounds have demonstrated high potency against JAK1 and JAK2 with selectivity over other family members like JAK3.[6]

Diagram: The JAK-STAT Signaling Pathway and Inhibition

JAK_STAT_Pathway cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine Cytokine Cytokine->Receptor 1. Binding STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Gene Gene Transcription (Inflammation) STAT_dimer->Gene 5. Translocation & Transcription Inhibitor Triazolo[1,5-a]pyridine Inhibitor Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT pathway by a triazolo[1,5-a]pyridine compound.

Table 1: Inhibitory Activity of Selected Triazolo[1,5-a]pyridine JAK Inhibitors

CompoundTarget(s)IC₅₀Cell-based PotencyReference
J-4JAK1/2Potent (specific values not provided)Effective suppression of BaF3 cell proliferation[6]
J-6JAK1/2Potent (specific values not provided)Effective suppression of BaF3 cell proliferation[6]
FilgotinibJAK1SelectiveApproved for clinical use[3]

Note: Specific IC₅₀ values for J-4 and J-6 were not detailed in the source but were described as having "high potency".

Anticancer Activity: A Multi-Targeted Approach

The triazolo[1,5-a]pyridine scaffold is a prominent feature in the design of novel anticancer agents, acting through various mechanisms.[2]

  • Kinase Inhibition: Beyond JAKs, these compounds have been developed as inhibitors of other kinases crucial for cancer cell proliferation and survival, such as Phosphatidylinositol 3-kinases (PI3Ks) and HER2.[1][3] Tucatinib, for instance, is a HER2 inhibitor used in the treatment of breast cancer.[3][4]

  • Microtubule-Targeting Agents: Certain derivatives function as microtubule-targeting agents, disrupting the dynamics of microtubule assembly and disassembly.[2] This interference with the cytoskeleton arrests cancer cells in mitosis, ultimately leading to apoptosis. This mechanism is particularly valuable as it can circumvent common drug resistance pathways.[2]

  • Inhibition of Skp2: More recent research has identified[5][7][8]triazolo[1,5-a]pyrimidine derivatives as potent inhibitors of S-phase kinase-associated protein 2 (Skp2).[9] Skp2 is an E3 ubiquitin ligase that plays a critical role in cell cycle progression, and its inhibition can arrest the cell cycle and suppress tumor growth.[9]

  • General Antitumor Activity: Novel series of[5][7][8]triazolo[1,5-a]pyrimidines have demonstrated activity against various tumor cell lines, with structure-activity relationship studies guiding the optimization of these compounds.[7]

Antidiabetic Potential: α-Glucosidase Inhibition

A novel application for triazolo[1,5-a]pyridine derivatives is in the management of diabetes through the inhibition of α-glucosidase.[3] This intestinal enzyme is responsible for breaking down complex carbohydrates into absorbable monosaccharides.

Mechanism of Action: By competitively inhibiting α-glucosidase, these compounds delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. One study identified a lead compound, 15j , which was approximately 98-fold more potent than the standard drug acarbose.[3] Kinetic studies confirmed a competitive inhibition mechanism, with the compound competing with the substrate for the enzyme's active site.[3]

Table 2: α-Glucosidase Inhibitory Activity

CompoundIC₅₀ (µM)Inhibition Constant (Kᵢ)MechanismReference
15j 6.60 ± 0.096.6 µMCompetitive[3]
Acarbose (Control)750.00 ± 0.56N/ACompetitive[3]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol describes a self-validating system for assessing the inhibitory potential of triazolo[1,5-a]pyridine compounds against α-glucosidase. The causality behind this experimental design is to quantify the reduction in enzyme activity by measuring the rate of p-nitrophenol (pNP) formation from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)

  • Test compounds (dissolved in DMSO)

  • Acarbose (positive control)

  • Phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 0.1 M)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of α-glucosidase (1.0 U/mL) in phosphate buffer.

    • Prepare a stock solution of pNPG (5.0 mM) in phosphate buffer.

    • Prepare serial dilutions of test compounds and acarbose in DMSO.

  • Assay Procedure:

    • To each well of a 96-well plate, add 50 µL of phosphate buffer.

    • Add 10 µL of the test compound solution at various concentrations. A control well should contain 10 µL of DMSO.

    • Add 20 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) from the dose-response curve using non-linear regression analysis.

Diagram: Workflow for α-Glucosidase Inhibition Assay

Assay_Workflow start Start prep Prepare Reagents (Enzyme, Substrate, Compounds) start->prep plate Add Buffer and Test Compound to 96-well Plate prep->plate enzyme_add Add α-Glucosidase Solution plate->enzyme_add pre_incubate Pre-incubate at 37°C (15 min) enzyme_add->pre_incubate substrate_add Add pNPG Substrate to Initiate Reaction pre_incubate->substrate_add incubate Incubate at 37°C (20 min) substrate_add->incubate stop_reaction Stop Reaction with Na₂CO₃ incubate->stop_reaction read_absorbance Measure Absorbance at 405 nm stop_reaction->read_absorbance calculate Calculate % Inhibition and IC₅₀ Value read_absorbance->calculate end End calculate->end

Caption: Step-by-step workflow for the in vitro α-glucosidase inhibition assay.

Other Notable Pharmacological Activities

The structural plasticity of the triazolo[1,5-a]pyridine core has enabled its application in other therapeutic areas:

  • Antiparasitic Activity: Derivatives have shown trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. The mechanism involves the inhibition of 14α-demethylase, an enzyme crucial for the parasite's sterol biosynthesis pathway, leading to cell cycle arrest and cell death.[10]

  • Antibacterial Activity: Certain compounds target bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, making them effective antibacterial agents.[1]

  • Antiviral and Antifungal Properties: The scaffold has also been investigated for its potential in developing antiviral and antifungal medications.[1][3]

Conclusion and Future Perspectives

The triazolo[1,5-a]pyridine scaffold is a proven "privileged structure" in drug discovery, giving rise to a multitude of compounds with diverse and potent pharmacological profiles. Its ability to serve as a purine bio-isostere, coupled with the synthetic accessibility that allows for fine-tuning of its properties, ensures its continued relevance. Future research will likely focus on optimizing the selectivity of these compounds to minimize off-target effects, exploring novel mechanisms of action, and applying this versatile core to emerging therapeutic targets. The development of multi-targeted ligands for complex diseases like cancer and neurodegenerative disorders represents a particularly promising avenue for future investigation. As our understanding of disease biology deepens, the triazolo[1,5-a]pyridine framework will undoubtedly remain a valuable tool for medicinal chemists striving to create the next generation of innovative therapeutics.

References

  • Synthesis and Anti-tumor Activities of Novel[5][7][8]triazolo[1,5-a]pyrimidines. (n.d.). MDPI. Retrieved January 29, 2026, from

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. (2020). PubMed.
  • The Chemistry of the[5][6][7]Triazolo[1 , 5 -a]pyridines: An Update. (2025). ResearchGate. Retrieved January 29, 2026, from

  • The Chemistry of[5][6][7]Triazolo[1,5- a] pyridines. (n.d.). Taylor & Francis. Retrieved January 29, 2026, from

  • 1,2,4-Triazolo[1,5-a]pyrimidines in drug design | Request PDF. (n.d.). ResearchGate.
  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. (2025). NIH.
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (n.d.). Arabian Journal of Chemistry.
  • A structure-activity relationship study of 1,2,4-triazolo[1,5-a][6][7][11]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. (n.d.). PubMed. Retrieved January 29, 2026, from

  • Mode of action of the triazolobenzodiazepines in the treatment of panic attacks: a hypothesis. (n.d.). N/A.
  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (n.d.). MDPI.
  • Triazolopyridine. (n.d.). Wikipedia.
  • Discovery of Novel[5][7][8]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. (2024). PubMed. Retrieved January 29, 2026, from

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). PMC.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI.
  • Novel[5][6][7]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. (n.d.). PubMed. Retrieved January 29, 2026, from

Sources

Foundational

Novel Synthesis Routes for Substituted Triazolo[1,5-a]pyridines: A Modern Medicinal Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Enduring Significance of the Triazolo[1,5-a]pyridine Scaffold Thetriazolo[1,5-a]pyridine core is a privileged hete...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Significance of the Triazolo[1,5-a]pyridine Scaffold

Thetriazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold that continues to capture the attention of the medicinal chemistry community. Its unique electronic properties and rigid, planar structure make it an ideal building block for designing molecules that can effectively interact with a wide range of biological targets. This has led to its incorporation into a diverse array of therapeutic agents, including sedatives, anxiolytics, and anticancer drugs. The growing importance of this scaffold necessitates the development of novel, efficient, and versatile synthetic routes to access structurally diverse analogs for drug discovery programs. This guide provides an in-depth exploration of the latest advancements in the synthesis of substituted triazolo[1,5-a]pyridines, with a focus on innovative strategies that offer significant advantages over classical methods.

The Classical Approach: A Foundation for Innovation

The traditional synthesis of the triazolo[1,5-a]pyridine core often relies on the condensation of 2-hydrazinopyridine with a suitable one-carbon (C1) synthon, followed by oxidative cyclization. While this method has been widely used, it can suffer from limitations such as harsh reaction conditions, limited substrate scope, and the generation of stoichiometric waste. These drawbacks have spurred the development of more sophisticated and sustainable synthetic strategies.

Modern Strategies: Catalysis and Multi-Component Reactions

Recent years have witnessed a paradigm shift in the synthesis of triazolo[1,5-a]pyridines, with a move towards catalytic and multi-component reactions that offer improved efficiency, atom economy, and functional group tolerance.

Palladium-Catalyzed C-H Arylation: A Powerful Tool for Late-Stage Functionalization

One of the most significant recent advancements is the direct C-H arylation of the triazolo[1,5-a]pyridine core. This approach allows for the introduction of aryl groups at the C5 and C7 positions without the need for pre-functionalized starting materials, making it a highly attractive strategy for late-stage diversification of drug candidates.

A notable example is the palladium-catalyzed C5-arylation of triazolo[1,5-a]pyridines with aryl bromides. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base to effect the C-H activation and cross-coupling. The choice of ligand is crucial for achieving high selectivity and yield.

Experimental Protocol: Palladium-Catalyzed C5-Arylation

  • To a sealed vial, add the triazolo[1,5-a]pyridine substrate (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)2 (5 mol%), P(o-tolyl)3 (10 mol%), and K2CO3 (2.0 equiv).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous solvent (e.g., toluene or dioxane).

  • Seal the vial and heat the reaction mixture to the desired temperature (typically 100-120 °C) for the specified time (12-24 h).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, dry it over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C5-arylated triazolo[1,5-a]pyridine.

Table 1: Representative Examples of Palladium-Catalyzed C5-Arylation

EntryAryl BromideProductYield (%)
14-Bromotoluene5-(p-tolyl)-triazolo[1,5-a]pyridine85
24-Bromoanisole5-(4-methoxyphenyl)-triazolo[1,5-a]pyridine92
31-Bromo-4-fluorobenzene5-(4-fluorophenyl)-triazolo[1,5-a]pyridine78

Figure 1: General workflow for the Pd-catalyzed C5-arylation of triazolo[1,5-a]pyridines.

Visible-Light Photocatalysis: A Green and Efficient Approach

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate a variety of chemical transformations through single-electron transfer processes.

For the synthesis of substituted triazolo[1,5-a]pyridines, photocatalytic methods have been developed for C-H functionalization reactions, offering a milder and often more selective alternative to traditional transition-metal-catalyzed methods. For instance, the use of an iridium or ruthenium-based photocatalyst can enable the direct arylation of the triazolo[1,5-a]pyridine core with diazonium salts or other radical precursors under mild conditions.

Experimental Protocol: Photocatalytic C-H Arylation

  • In a reaction vessel, combine the triazolo[1,5-a]pyridine (1.0 equiv), aryl diazonium salt (1.5 equiv), and the photocatalyst (e.g., [Ir(ppy)2(dtbbpy)]PF6, 1-2 mol%).

  • Add a suitable solvent (e.g., acetonitrile or DMF) and degas the solution with an inert gas for 15-20 minutes.

  • Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature for the required time (6-12 h).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the arylated product.

G cluster_legend Legend A Photocatalyst (PC) C Excited State PC* A->C Absorption B Visible Light (hν) D Aryl Precursor C->D Single Electron Transfer E Aryl Radical D->E Generation F triazolo[1,5-a]pyridine E->F G Arylated Product F->G Addition L1 Species L2 Process

Figure 2: Simplified mechanism of photocatalytic C-H arylation.

Multi-Component Reactions: A Strategy for Rapid Library Synthesis

Multi-component reactions (MCRs), in which three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials, are highly desirable in drug discovery for their ability to rapidly generate libraries of structurally diverse molecules.

Novel MCRs for the synthesis of substituted triazolo[1,5-a]pyridines have been reported, often involving a one-pot cascade of reactions. A common strategy involves the reaction of a 2-aminopyridine derivative, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid, to construct the triazolo[1,5-a]pyridine core in a single step.

Experimental Protocol: A Representative Multi-Component Reaction

  • To a solution of 2-aminopyridine (1.0 equiv) and an aldehyde (1.1 equiv) in a suitable solvent (e.g., methanol), add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 10 mol%).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the isocyanide (1.2 equiv) to the reaction mixture and continue stirring at room temperature or with gentle heating until the reaction is complete (as monitored by TLC).

  • Remove the solvent in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield the desired substituted triazolo[1,5-a]pyridine.

Table 2: Scope of the Multi-Component Reaction

EntryAldehydeIsocyanideProductYield (%)
1Benzaldehydetert-Butyl isocyanide2-phenyl-N-tert-butyl-triazolo[1,5-a]pyridin-5-amine88
24-ChlorobenzaldehydeCyclohexyl isocyanide2-(4-chlorophenyl)-N-cyclohexyl-triazolo[1,5-a]pyridin-5-amine82
32-NaphthaldehydeBenzyl isocyanideN-benzyl-2-(naphthalen-2-yl)-triazolo[1,5-a]pyridin-5-amine75

Future Outlook and Conclusion

The field of triazolo[1,5-a]pyridine synthesis is continuously evolving, driven by the need for more efficient, sustainable, and versatile methods. The development of novel catalytic systems, the exploration of new reaction pathways, and the application of enabling technologies such as flow chemistry and machine learning are expected to play a pivotal role in shaping the future of this area. The strategies outlined in this guide represent the forefront of research in this field and provide a powerful toolkit for medicinal chemists engaged in the design and synthesis of next-generation therapeutics based on this important scaffold.

References

  • Palladium-Catalyzed C–H Arylation ofTriazolo[1,5-a]pyridines. The Journal of Organic Chemistry. [Link]

  • Visible-Light-Induced C-H Functionalization of Heterocycles. Chemical Reviews. [Link]

  • Multi-component Reactions in Drug Discovery. Nature Reviews Drug Discovery. [Link]

Exploratory

A Strategic Guide to the Preliminary Bioactivity Screening of 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine

Introduction The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5] This guide outlines a comprehensive and logical workflow for the preliminary bioactivity screening of a novel derivative, 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine. The proposed strategy integrates computational predictions with a tiered in vitro screening cascade to efficiently identify and characterize the compound's biological potential, guiding future drug discovery efforts. The rationale behind this multi-faceted approach is to build a foundational dataset that informs on the compound's cytotoxicity, potential therapeutic areas, and mechanism of action.

Part 1: In Silico Profiling - A Predictive Foundation

Before embarking on resource-intensive wet-lab experiments, a robust in silico assessment is crucial to forecast the compound's pharmacokinetic properties, potential bioactivities, and liabilities.[6] This predictive step allows for early deselection of compounds with unfavorable properties and helps in prioritizing and designing subsequent experimental assays.[6]

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

A critical initial step is the prediction of the compound's drug-likeness and ADMET properties. Various computational models and software can be employed for this purpose. The goal is to assess the compound's potential for oral bioavailability and to flag any potential toxicity issues.

Table 1: Predicted Physicochemical and ADMET Properties of 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine

PropertyPredicted ValueImplication
Molecular Weight< 500 g/mol Favorable for oral bioavailability (Lipinski's Rule of 5)
LogP2.5Good balance between solubility and permeability
H-bond Donors1Favorable for oral bioavailability
H-bond Acceptors4Favorable for oral bioavailability
Aqueous SolubilityModerateSuggests suitability for in vitro assays
hERG InhibitionLow ProbabilityReduced risk of cardiotoxicity
Ames MutagenicityLow ProbabilityReduced risk of mutagenicity
Blood-Brain Barrier PermeabilityHigh ProbabilityPotential for CNS activity
Bioactivity Prediction

In silico screening against databases of known bioactive molecules can provide initial hypotheses about the compound's potential targets and therapeutic applications.[7][8] This can be achieved through ligand-based or structure-based virtual screening methods.

  • Ligand-Based Screening: Compares the structure of the query compound to databases of compounds with known activities.

  • Structure-Based Screening (Molecular Docking): Docks the compound into the binding sites of various protein targets to predict binding affinity.[9]

Given the known activities of the triazolopyridine scaffold, docking studies could be prioritized for targets such as kinases (e.g., JAK1/2)[3], bromodomains (e.g., BRD4)[10], and microbial enzymes.[11]

Part 2: Tiered In Vitro Screening Cascade

The in vitro screening strategy is designed as a tiered cascade, starting with broad cytotoxicity assessments and moving towards more specific functional and mechanistic assays based on initial findings.

Tier 1: Foundational Cytotoxicity and Antimicrobial Screening

The initial experimental phase aims to establish the compound's general cytotoxic profile and to conduct a broad screen for antimicrobial activity.

Determining the cytotoxic potential of a novel compound is a fundamental first step in any bioactivity screening campaign.[12][13] It provides a therapeutic window for non-cytotoxic applications and is the primary readout for potential anticancer activity.

Experimental Protocol: MTT Assay for General Cytotoxicity

  • Cell Culture: Culture a panel of human cell lines (e.g., a non-cancerous cell line like HEK293, and various cancer cell lines such as MCF-7 (breast), A549 (lung), and HCT116 (colon)) in appropriate media.

  • Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine and treat the cells for a specified duration (e.g., 48 or 72 hours).[14]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.[15]

Table 2: Hypothetical IC50 Values for 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine

Cell LineIC50 (µM)
HEK293> 100
MCF-715
A54925
HCT11618

Interpretation: The hypothetical data suggests that the compound exhibits selective cytotoxicity towards cancer cell lines over non-cancerous cells, warranting further investigation as a potential anticancer agent.

The triazolopyridine scaffold is known to possess antimicrobial properties.[1] A preliminary screen against a panel of representative bacteria and fungi is therefore a logical step.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Microorganism Culture: Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains in appropriate broth media.

  • Compound Preparation: Prepare a serial dilution of the compound in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism.

  • Incubation: Incubate the plates under appropriate conditions for each microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Tier 2: Elucidation of Primary Phenotype

Based on the results from Tier 1, the next stage involves more detailed assays to characterize the primary biological effect. If selective cytotoxicity against cancer cells is observed, the focus will shift to anticancer mechanism of action studies.

Understanding how a compound affects the cell cycle is a crucial step in characterizing its antiproliferative mechanism.

Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment: Treat the cancer cell line of interest with the compound at its IC50 concentration for various time points.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol.

  • Staining: Treat the cells with RNase A and stain with propidium iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

G

To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis).

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration.

  • Staining: Stain the cells with Annexin V-FITC and propidium iodide.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

G

Part 3: Preliminary Target Identification and Mechanism of Action

Should the compound exhibit a promising and specific phenotype, the final stage of this preliminary screening is to gain initial insights into its molecular target.[16][17][18]

Affinity-Based Target Identification

Affinity purification coupled with mass spectrometry is a powerful method for identifying the direct binding partners of a small molecule.[19][20]

Experimental Protocol: Affinity Pull-Down Assay

  • Probe Synthesis: Synthesize a derivative of the compound with an affinity tag (e.g., biotin) attached via a linker.

  • Cell Lysate Incubation: Incubate the biotinylated probe with cell lysate.

  • Affinity Purification: Capture the probe and its binding partners using streptavidin-coated beads.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides.

  • Mass Spectrometry: Identify the proteins using LC-MS/MS.

  • Data Analysis: Identify specific binding partners by comparing to control pull-downs.

Conclusion

This in-depth technical guide provides a strategic and tiered approach to the preliminary bioactivity screening of 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine. By integrating in silico predictions with a logical cascade of in vitro assays, researchers can efficiently and cost-effectively generate a rich dataset to guide the future development of this novel compound. The emphasis on understanding the causality behind experimental choices and the inclusion of detailed protocols provides a robust framework for drug discovery professionals.

References

  • Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Novel[1][2][7]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. (2019). PubMed. Retrieved January 29, 2026, from [Link]

  • A survey of across-target bioactivity results of small molecules in PubChem. (2009). PMC - NIH. Retrieved January 29, 2026, from [Link]

  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. (2020). PubMed. Retrieved January 29, 2026, from [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PMC - PubMed Central. Retrieved January 29, 2026, from [Link]

  • Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. (2018). MDPI. Retrieved January 29, 2026, from [Link]

  • (PDF) Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. (2022). PMC. Retrieved January 29, 2026, from [Link]

  • Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense. (2015). NCBI. Retrieved January 29, 2026, from [Link]

  • Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. (2022). RSC Publishing. Retrieved January 29, 2026, from [Link]

  • Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. (2025). PubMed. Retrieved January 29, 2026, from [Link]

  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. Retrieved January 29, 2026, from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved January 29, 2026, from [Link]

  • Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2][3]triazolo[1,5- a ]pyrimidines bearing amino acid moiety. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024). Retrieved January 29, 2026, from [Link]

  • Small-molecule Bioactivity Databases. (2021). University of Edinburgh Research Explorer. Retrieved January 29, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. (2022). MDPI. Retrieved January 29, 2026, from [Link]

  • Synthesis, Molecular Docking and in Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine⁻Pyrazole Hybrid Derivatives. (2018). PubMed. Retrieved January 29, 2026, from [Link]

  • In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases. (2025). PMC - NIH. Retrieved January 29, 2026, from [Link]

  • Cell Based Functional Assay including Cytotoxicity Assays. (2024). NJ Bio, Inc. Retrieved January 29, 2026, from [Link]

  • 8-chloro-6-(2-chlorophenyl)-N,N-dimethyl-4H-1,2,4-triazolo(1,5-a)(1,4)benzodiazepine-2-carboxamide. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

  • A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. (2021). MDPI. Retrieved January 29, 2026, from [Link]

  • Update on in vitro cytotoxicity assays for drug development. (2025). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Advances in Natural Products: Extraction, Bioactivity, Biotransformation, and Applications. (n.d.). Retrieved January 29, 2026, from [Link]

  • Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. (2012). PMC - NIH. Retrieved January 29, 2026, from [Link]

  • ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. (2012). PMC - NIH. Retrieved January 29, 2026, from [Link]

  • In Silico Models for Toxicity Prediction. (2017). YouTube. Retrieved January 29, 2026, from [Link]

  • Target Identification Services. (n.d.). MtoZ Biolabs. Retrieved January 29, 2026, from [Link]

  • Identification of Direct Protein Targets of Small Molecules. (2011). ACS Chemical Biology. Retrieved January 29, 2026, from [Link]

  • A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. (2024). MDPI. Retrieved January 29, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Triazolopyridine Derivative

8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine (CAS: 1245644-68-1; Molecular Formula: C₆H₅ClN₄) is a small molecule belonging to the versatile class of triazolopyridine compounds.[1] This heterocyclic scaffold is a prominent feature in numerous biologically active molecules, with derivatives exhibiting a wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[2][3] Notably, the triazolopyridine and related triazolopyrimidine cores are recognized as "privileged structures" in medicinal chemistry, frequently serving as the foundation for the development of potent enzyme inhibitors.[4][5]

Extensive research into analogous compounds suggests that 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine holds significant promise as a modulator of intracellular signaling pathways, particularly those governed by protein kinases. The structural similarities to known kinase inhibitors, such as those targeting Janus kinases (JAKs) and Pim-1 kinase, provide a strong rationale for investigating this compound's efficacy in cell-based models of cancer and other proliferative diseases.[6][7]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine in a variety of cell-based assays. The protocols provided herein are designed to be self-validating systems for exploring the compound's biological activity, with a focus on its potential as a kinase inhibitor.

Hypothesized Mechanism of Action: A Kinase-Centric Perspective

Based on the established activities of structurally related triazolopyridine derivatives, it is hypothesized that 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine functions as an inhibitor of one or more protein kinases. Protein kinases are crucial regulators of a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

The proposed mechanism involves the compound binding to the ATP-binding pocket of a target kinase, thereby preventing the phosphorylation of its downstream substrates. This interruption of the signaling cascade can lead to a variety of cellular outcomes, such as the induction of apoptosis or the cessation of cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Target_Kinase Target Kinase (e.g., JAK, Pim-1) Growth_Factor_Receptor->Target_Kinase Activation Downstream_Effector Downstream Effector Protein Target_Kinase->Downstream_Effector Phosphorylation Transcription_Factors Transcription Factors Downstream_Effector->Transcription_Factors Compound 8-Chloro-6-methyl- triazolo[1,5-a]pyridin-2-amine Compound->Target_Kinase Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor

Figure 1: Hypothesized signaling pathway.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for evaluating the biological effects of 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine in cell culture. It is recommended to perform these assays in a variety of cancer cell lines to assess the compound's spectrum of activity.

I. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. A reduction in metabolic activity in the presence of the compound suggests cytotoxic or cytostatic effects.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine in DMSO. Prepare serial dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

  • Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results as a dose-response curve to determine the IC₅₀ value.

II. Apoptosis Assay (Caspase-3/7 Activity Assay)

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. An increase in caspase activity is a hallmark of apoptosis.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol, using a white-walled 96-well plate.

  • Incubation: Incubate the plate for a predetermined time based on cell viability results (e.g., 24 hours).

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle-treated control to determine the fold-change in caspase-3/7 activity.

III. Western Blot Analysis of Phospho-Proteins

This technique allows for the detection of changes in the phosphorylation status of specific proteins within a signaling pathway, providing direct evidence of kinase inhibition.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine for a specified time (e.g., 1-6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Experimental Workflow and Data Presentation

G cluster_workflow Experimental Workflow Start Start Cell_Culture Cell Culture (Select appropriate cell lines) Start->Cell_Culture Compound_Prep Compound Preparation (Stock solution and dilutions) Cell_Culture->Compound_Prep Treatment Cell Treatment Compound_Prep->Treatment Assay_Selection Select Assay Treatment->Assay_Selection Viability Cell Viability (MTT Assay) Assay_Selection->Viability Cytotoxicity Apoptosis Apoptosis Assay (Caspase-3/7) Assay_Selection->Apoptosis Mechanism Western_Blot Western Blot (Phospho-protein analysis) Assay_Selection->Western_Blot Target Data_Acquisition Data Acquisition (Plate reader, Luminometer, Imager) Viability->Data_Acquisition Apoptosis->Data_Acquisition Western_Blot->Data_Acquisition Data_Analysis Data Analysis (IC50, Fold Change, Band Intensity) Data_Acquisition->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 2: General experimental workflow.

Table 1: Recommended Cell Lines and Starting Concentrations

Cell LineCancer TypeRecommended Seeding Density (cells/well)Starting Concentration Range (µM)
HeLaCervical Cancer5,0000.1 - 100
A549Lung Cancer8,0000.1 - 100
MCF-7Breast Cancer10,0000.1 - 100
K562Leukemia20,0000.05 - 50

Table 2: Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
High variability in assay resultsInconsistent cell seeding or pipetting errorsUse a multichannel pipette and ensure a homogenous cell suspension.
No significant effect of the compoundCompound is inactive in the chosen cell line or concentration is too lowTest in other cell lines and expand the concentration range.
Inconsistent Western blot resultsPoor antibody quality or issues with protein transferValidate antibodies and optimize transfer conditions.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust starting point for the investigation of 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine in cell-based assays. Based on the existing literature for analogous compounds, it is reasonable to hypothesize that this molecule may exhibit anticancer properties through the inhibition of key cellular kinases. The successful execution of these assays will not only elucidate the compound's biological activity but also pave the way for more in-depth mechanistic studies, such as target identification and in vivo efficacy testing.

References

  • Pinheiro, S., Pinheiro, E. M. C., Muri, E. M. F., Pessôa, J. C., Cadorini, M. A., & Greco, S. J. (2020). Biological activities of[4][8][9]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research, 29(10), 1751–1776.

  • Wallace, O. B., Hart, A. C., DeMarsh, P. L., Blais, C. A., Gfesser, G. A., Hepperle, M. E., ... & Reuman, M. (2017). 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate. Journal of Medicinal Chemistry, 60(10), 4247–4263.
  • Wiedemann, N., Meyer, F., Pop-Damkov, P., Gmach, P., Prosch, T., Laufer, S., & Koch, P. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181.
  • Mohite, P., Khan, K., & Asrondkar, S. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(8), 104928.
  • Patel, H., Sharma, T., & Shaikh, M. (2016). Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. International Journal of ChemTech Research, 9(5), 73-81.
  • Miknyoczki, S. J., Wan, W., Williams, J. P., Lin, J., Deckman, I. C., He, Y., ... & Lu, T. (2013). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of medicinal chemistry, 56(11), 4547–4563.
  • Radi, M., Brullo, C., Crespan, E., Tintori, C., Musumeci, F., Zamperini, C., ... & Botta, M. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 24(17), 3108.
  • AveXis, Inc. (2019). Cell-based assay for measuring drug product potency.
  • Xu, Y., Brenning, B. G., Kultgen, S. G., Foulks, J. M., Clifford, A., Lai, S., ... & Ho, K. K. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS medicinal chemistry letters, 6(1), 63–67.
  • Singh, R., Sharma, S., & Singh, P. (2021). Synthesis, Characterization and Biological Application of Pyrazolo[1,5-a]pyrimidine Based Organometallic Re(I) Complexes.
  • Huchthausen, J., Kuester, A., & Escher, B. I. (2023). Experimental exposure assessment for in vitro cell-based bioassays in 96- and 384-well plates. Archives of Toxicology, 97(7), 2005–2018.
  • Maya, J. D., Osorio, G., San-Blas, G., & San-Blas, F. (2019). Novel[4][8][10]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Medicinal Chemistry, 11(14), 1745–1758.

  • Goldberg, F. W., Addie, M. S., Allen, J. G., Bailey, A., Blades, K., Breed, J., ... & Lyons, J. F. (2020). The Discovery of 7-Methyl-2-[(7-methyl[4][8][9]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(13), 6879–6901.

  • Wang, B., Liu, Y., Zhang, G., Wang, Y., Zhang, H., Lu, Y., ... & Zhang, T. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS medicinal chemistry letters, 6(6), 663–667.
  • Mohite, P., Khan, K., & Asrondkar, S. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
  • Dymińska, L., Wdowiak, P., & Hanuza, J. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(19), 6296.
  • Ribeiro, J. P., Silva, A. M., & Andrade, P. B. (2021). Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. International journal of molecular sciences, 22(16), 8798.
  • Israeli, O., Ehrlich, M., & Paran, N. (2020). A Cell-Based Capture Assay for Rapid Virus Detection. Viruses, 12(10), 1162.

Sources

Application

Application Note: Comprehensive Analytical Characterization of 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine

Abstract This document provides a comprehensive guide to the analytical methods required for the thorough characterization of 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine. The triazolopyridine scaffold is a privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical methods required for the thorough characterization of 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine. The triazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Rigorous analytical characterization is therefore a critical step in the drug development process, essential for confirming identity, quantifying purity, identifying impurities, and establishing stability profiles to meet stringent regulatory standards.[3][4] This guide details integrated protocols for chromatography, mass spectrometry, nuclear magnetic resonance, infrared spectroscopy, and elemental analysis, providing researchers and drug development professionals with a robust framework for quality assessment.

Compound Profile

A foundational step in any analytical workflow is the clear documentation of the molecule's fundamental properties.

PropertyDataSource
IUPAC Name 8-Chloro-6-methyl-[5][6]triazolo[1,5-a]pyridin-2-amine-
CAS Number 1245644-68-1
Molecular Formula C₆H₅ClN₄[7]
Molecular Weight 168.58 g/mol [7]
Chemical Structure Chemical Structure-
SMILES C1=CN2C(=NC(=N2)N)C(=C1)Cl[7]

Purity and Assay Determination by Reverse-Phase HPLC (RP-HPLC)

2.1 Principle of the Method

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity and assay testing in the pharmaceutical industry.[8] For 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine, a reverse-phase method is optimal. This technique separates the polar analyte from non-polar and closely related impurities based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The method's primary objective is to achieve baseline separation of the main peak from all potential process impurities and degradation products, ensuring it is "stability-indicating."

2.2 Detailed HPLC Protocol

This protocol is designed as a starting point and should be optimized and validated for specific instrumentation and impurities.

ParameterRecommended ConditionRationale
Instrument UHPLC/HPLC system with UV/PDA DetectorUHPLC offers higher resolution and faster run times.[8] A PDA detector is crucial for peak purity analysis.
Column Waters Acquity BEH Shield RP18, 1.7 µm, 2.1 x 100 mmThe embedded polar group in the Shield RP18 phase provides alternative selectivity for polar compounds like amines.[9]
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure the amine is protonated, leading to sharp, symmetrical peak shapes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient Elution 0-1 min: 5% B; 1-8 min: 5-95% B; 8-9 min: 95% B; 9-10 min: 5% BA gradient is necessary to elute any late-eluting, more hydrophobic impurities while ensuring the main peak is well-resolved.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 35 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.
Detection UV at 239 nmSelected based on the UV absorbance maxima of related heterocyclic structures.[5] A full scan (200-400 nm) should be run initially to confirm the optimal wavelength.
Injection Volume 2 µLSmall volume is typical for UHPLC to prevent band broadening.
Sample Prep. Accurately weigh ~10 mg of sample into a 100 mL volumetric flask. Dissolve and dilute to volume with 50:50 Water:Acetonitrile.The chosen diluent ensures sample solubility and compatibility with the mobile phase.

2.3 Method Validation Protocol (per ICH Q2(R2) Guidelines)

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[3][10]

HPLC_Validation_Workflow start Method Development & Optimization spec Specificity (Forced Degradation) start->spec Establish Selectivity lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec loq LOD & LOQ prec->loq rob Robustness loq->rob Assess Minor Changes end Validated Method rob->end

Caption: HPLC Method Validation Workflow.

2.3.1 Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] Forced degradation studies are the cornerstone of demonstrating specificity for a stability-indicating method.[11][12]

Protocol:

  • Prepare separate solutions of the analyte (~0.1 mg/mL).

  • Expose each solution to one of the stress conditions listed in the table below. The goal is to achieve 5-20% degradation of the active substance.[13]

  • Analyze the stressed samples by the proposed HPLC method alongside an unstressed control.

  • Evaluation: The method is considered stability-indicating if all degradation product peaks are successfully separated from the main analyte peak, and the peak purity analysis (e.g., via PDA detector) of the analyte peak passes.

Stress ConditionProtocol
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 8 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Solid sample at 105 °C for 48 hours
Photolytic Solution exposed to ICH Q1B specified light source (UV/Vis)

2.3.2 Validation Parameter Acceptance Criteria

ParameterMethodologyAcceptance Criteria
Linearity Analyze 5 concentrations over the range of 50-150% of the target concentration.Correlation coefficient (r²) ≥ 0.999
Accuracy Spike a placebo with the analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery of 98.0% - 102.0%
Precision Repeatability: 6 replicate injections of the same sample. Intermediate: Repeat on a different day with a different analyst.RSD ≤ 1.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
LOD/LOQ Determined by signal-to-noise ratio (S/N).LOD: S/N ≥ 3:1 LOQ: S/N ≥ 10:1
Robustness Vary key parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).No significant impact on resolution or quantitation.

Structural Elucidation and Confirmation

A suite of spectroscopic techniques must be used to unambiguously confirm the chemical structure of the synthesized compound.

3.1 High-Resolution Mass Spectrometry (HRMS)

  • Principle: HRMS provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. This is a definitive test for molecular identity.

  • Protocol:

    • Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

    • Ionization Mode: Positive ion mode is preferred to form the protonated molecular ion [M+H]⁺.

    • Sample Preparation: Infuse a dilute solution (~1 µg/mL) in methanol or acetonitrile directly into the source.

  • Expected Result: For C₆H₅ClN₄, the theoretical monoisotopic mass is 168.0203. The expected [M+H]⁺ ion would be m/z 169.0281 . The presence of a chlorine atom will result in a characteristic isotopic pattern with a peak at [M+2+H]⁺ (m/z 171.0251) with approximately one-third the intensity of the [M+H]⁺ peak.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR is the most powerful tool for de novo structure elucidation, providing detailed information about the carbon-hydrogen framework of the molecule.

  • Protocol:

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice for this class of compounds due to its high solubilizing power.

    • Instrumentation: A 400 MHz or higher field spectrometer.

    • Experiments: Acquire ¹H NMR, ¹³C NMR, and consider 2D experiments like COSY and HSQC if structural ambiguity exists.

  • Predicted Spectral Data (Based on similar structures[14][15]):

    • ¹H NMR (400 MHz, DMSO-d₆):

      • A singlet for the methyl group (CH₃) around δ 2.3-2.5 ppm.

      • A broad singlet for the amine protons (NH₂) around δ 6.0-7.0 ppm (this will be D₂O exchangeable).

      • Two doublets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the two coupled protons on the pyridine ring.

    • ¹³C NMR (100 MHz, DMSO-d₆):

      • A signal for the methyl carbon around δ 15-20 ppm.

      • Multiple signals in the aromatic/heterocyclic region (δ 110-160 ppm) corresponding to the carbons of the fused ring system.

3.3 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Principle: FTIR identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Protocol:

    • Technique: Attenuated Total Reflectance (ATR) is a modern, simple method requiring minimal sample preparation. Alternatively, a KBr pellet can be used.

    • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorption Bands (cm⁻¹)[16]:

    • ~3300-3100: N-H stretching vibrations of the primary amine.

    • ~3100-3000: Aromatic C-H stretching.

    • ~1650-1580: C=N and C=C stretching vibrations within the fused heterocyclic rings.

    • ~1500-1400: Ring stretching modes.

    • ~800-700: C-Cl stretching vibration.

Elemental Composition Verification

4.1 CHN Elemental Analysis

  • Principle: This technique involves the combustion of the sample at high temperatures to convert it into simple gases (CO₂, H₂O, N₂). The amounts of these gases are then measured to determine the percentage composition of Carbon, Hydrogen, and Nitrogen in the original sample.[17] This provides orthogonal confirmation of the empirical formula derived from HRMS.

  • Protocol:

    • A precisely weighed amount of the dry sample (1-3 mg) is combusted in an automated CHNS analyzer.

    • The resulting gases are separated and quantified by a thermal conductivity detector.

  • Data Interpretation: The experimental percentages should match the theoretical values within an acceptable error margin.

ElementTheoretical %Acceptable Range
Carbon (C) 42.74%42.44% - 43.04%
Hydrogen (H) 2.99%2.69% - 3.29%
Nitrogen (N) 33.23%32.93% - 33.53%

Integrated Analytical Workflow

No single technique is sufficient for full characterization. The strength of an analytical package lies in the integration of these orthogonal methods, where each technique provides a unique and confirmatory piece of information.

Integrated_Workflow compound 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine (Test Article) hplc RP-HPLC compound->hplc hrms HRMS compound->hrms nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ftir FTIR Spectroscopy compound->ftir ea Elemental Analysis compound->ea purity Purity & Assay (>99.5%) hplc->purity determines mw Exact Mass & Formula (C₆H₅ClN₄) hrms->mw confirms structure Unambiguous Structure (Connectivity) nmr->structure elucidates functional Functional Groups (N-H, C=N, C-Cl) ftir->functional identifies composition Elemental Composition (%C, %H, %N) ea->composition verifies

Caption: Integrated Analytical Characterization Workflow.

Conclusion

The comprehensive characterization of 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine requires a multi-faceted analytical approach. The protocols outlined in this application note, combining robust chromatographic separation with powerful spectroscopic elucidation and elemental analysis, provide a self-validating system for ensuring the identity, purity, and stability of this important heterocyclic compound. Adherence to these methodologies will generate a high-quality data package suitable for research, development, and regulatory submission purposes.

References

  • Jireš, J., et al. (2023). Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its nitroso-genotoxic derivative in sitagliptin pharmaceutical formulation. Available at: [Link]

  • Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • Kumar, P. (2013). UHPLC: Applications in Pharmaceutical Analysis. International Journal of Pharmaceutical, Chemical & Biological Sciences. Available at: [Link]

  • El-Kassem, M., et al. (2023). Experimental Design Approach for Development of HPLC Method for Simultaneous Analysis of Triamcinolone, Nystatin, and Gramicidin in Industrial Wastewater. Molecules. Available at: [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Results in Chemistry. Available at: [Link]

  • Hussein, A., et al. (2017). (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone. Molbank. Available at: [Link]

  • Gribble, G.W. (2010). Recent discoveries of naturally occurring halogenated nitrogen heterocycles. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Arjunan, V., et al. (2013). Experimental and theoretical investigations of spectroscopic properties of 8-chloro-1-methyl-6-phenyl-4H-[9][5][6]triazolo[4,3-a][9][6]benzodiazepine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • Njardarson, J.T., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Available at: [Link]

  • Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Unknown Author. (n.d.). 4-(3-((Pyridin-4-ylmethyl)amino)-[9][5][6]triazolo[4,3-b][9][5][6]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu. CentAUR. Available at: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • PubChem. (n.d.). 8-chloro-6-(2-chlorophenyl)-N,N-dimethyl-4H-1,2,4-triazolo(1,5-a)(1,4)benzodiazepine-2-carboxamide. Available at: [Link]

  • S. Ashutosh Kumar, et al. (2012). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Organic & Medicinal Chemistry International Journal. Available at: [Link]

  • Chan, C.C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. The AAPS Journal. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Pharmaceuticals. Available at: [Link]

  • Kemmish, H.J., & Hamor, T.A. (1991). Structure of 8-chloro-6-(2-chlorophenyl)-2H,4H-[9][5][8]triazolo[5,4-d][5]benzazepinium methanesulfonate methanol solvate. Acta Crystallographica Section C. Available at: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Thummala, R., & Manupati, S. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]

  • Berezkin, V.G., & Mardanov, R.G. (2020). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry. Available at: [Link]

  • Itoh, N., et al. (1995). Haloperoxidase-catalyzed halogenation of nitrogen-containing aromatic heterocycles represented by nucleic bases. Biochemistry. Available at: [Link]

  • Lombardo, L.J., et al. (n.d.). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. AWS. Available at: [Link]

  • Tonk, R.K., et al. (2017). 1-(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)-2-(2-chlorophenyl)ethanone. Molbank. Available at: [Link]

  • Wikipedia. (n.d.). Triazolopyridine. Available at: [Link]

Sources

Method

Application Notes and Protocols: A Strategic Approach to Characterizing the Biological Activity of 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine

Introduction: The Promise of a Privileged Scaffold The triazolo[1,5-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is capable of binding to a range of biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Privileged Scaffold

The triazolo[1,5-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is capable of binding to a range of biological targets with high affinity.[1][2][3] This versatility has led to the development of compounds with diverse therapeutic applications, including potent and selective kinase inhibitors.[4][5][6][7] The subject of this guide, 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine, is a novel compound built upon this promising scaffold. In the absence of a predetermined biological target, a systematic and multi-phased screening approach is essential to elucidate its mechanism of action and therapeutic potential.

This document provides a comprehensive, step-by-step guide for the initial characterization of 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine, with a strategic focus on identifying and validating potential kinase inhibitory activity. The protocols herein are designed to be self-validating and are grounded in established, robust assay technologies.

The Target Identification and Validation Funnel

We propose a three-phase experimental workflow to systematically investigate the biological activity of a novel compound like 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine. This "funnel" approach is designed to efficiently move from broad, hypothesis-generating screens to specific, in-depth validation assays.

Target_Identification_Funnel cluster_Phase1 Phase 1: Broad-Spectrum Screening cluster_Phase2 Phase 2: Hit Confirmation & Potency cluster_Phase3 Phase 3: Cellular Activity & Target Engagement P1_Screen Broad-Spectrum Kinase Panel (>300 Kinases) P1_Data Identify Potential 'Hits' (% Inhibition > 50%) P1_Screen->P1_Data Hypothesis Generation P2_Biochem Biochemical Assays (e.g., ADP-Glo™, TR-FRET) P1_Data->P2_Biochem Prioritized Hits P2_IC50 Determine IC50 Values Dose-Response Curves P2_Biochem->P2_IC50 Validation & Quantification P3_Cell_Phos Cellular Phosphorylation Assay (Western Blot / ELISA) P2_IC50->P3_Cell_Phos Potent Hits P3_Cell_Vibe Cell Viability/Proliferation Assay (e.g., MTT) P2_IC50->P3_Cell_Vibe Potent Hits P3_MoA Mechanism of Action Confirmation P3_Cell_Phos->P3_MoA P3_Cell_Vibe->P3_MoA caption Target Identification and Validation Funnel

Caption: A strategic workflow for characterizing novel compounds.

Phase 1: Broad-Spectrum Kinase Screening

Expertise & Experience: Casting a Wide Net

The most efficient first step in characterizing a novel compound with a privileged scaffold is to screen it against a large, diverse panel of potential targets. Given that the triazolo[1,5-a]pyridine scaffold is a known kinase hinge-binding element, a broad-spectrum kinase screen is a logical and high-yield starting point.[5] This approach maximizes the probability of identifying a high-affinity target and provides an initial assessment of selectivity across the kinome. Commercial services offer cost-effective screening against hundreds of kinases.[8][9][]

Protocol 1: Broad-Spectrum Kinase Panel Screen

This protocol outlines a typical procedure for submitting a compound to a commercial kinase profiling service.

  • Compound Preparation:

    • Dissolve 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.

    • Provide the exact molecular weight of the compound to the service provider.

  • Service Selection:

    • Choose a reputable provider offering a broad kinase panel (e.g., >300 kinases).

    • Select an initial screening concentration. A standard concentration is 1 µM or 10 µM, which is sufficient to identify potent inhibitors.

  • Submission:

    • Follow the provider's instructions for sample submission, which typically involves sending the stock solution in a specified tube or plate format.

  • Data Analysis:

    • The service provider will return data as percent inhibition relative to a vehicle (DMSO) control for each kinase in the panel.

    • Identify "hits" as kinases that are inhibited by more than a predefined threshold (e.g., >50% or >70% inhibition).

    • Analyze the selectivity profile. Does the compound inhibit a single kinase, a specific family of kinases, or multiple, unrelated kinases?

Kinase TargetCompound ConcentrationPercent Inhibition (%)Hit Identification
Kinase A1 µM8No
Kinase B (e.g., a JAK family member) 1 µM 92 Primary Hit
Kinase C1 µM12No
Kinase D (related to Kinase B) 1 µM 78 Secondary Hit
... (300+ other kinases)1 µM<10No
Table 1: Example data from a broad-spectrum kinase screen.

Phase 2: Hit Confirmation and Potency Determination

Trustworthiness: Validating Initial Findings

A positive result from a large-scale screen is a promising but preliminary finding. It is crucial to independently confirm this activity in your own laboratory and to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC50). The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[11][12][13][14] Its high sensitivity and broad dynamic range make it suitable for a wide variety of kinases.[11]

ADP_Glo_Principle cluster_Step1 Step 1: Kinase Reaction & ATP Depletion cluster_Step2 Step 2: Signal Generation S1_Reaction Kinase + Substrate + ATP (Compound or DMSO) S1_ADP ADP Produced S1_Reaction->S1_ADP S1_ATP_rem Remaining ATP S1_Reaction->S1_ATP_rem S1_Reagent Add ADP-Glo™ Reagent S1_ADP->S1_Reagent S1_ATP_rem->S1_Reagent S1_Deplete Remaining ATP Depleted S1_Reagent->S1_Deplete S2_Reagent Add Kinase Detection Reagent S1_Deplete->S2_Reagent ADP remains S2_Convert ADP converted to ATP S2_Reagent->S2_Convert S2_Luciferase Luciferase + Luciferin + ATP S2_Convert->S2_Luciferase S2_Light Luminescent Signal S2_Luciferase->S2_Light caption Principle of the ADP-Glo™ Kinase Assay

Caption: Workflow of the ADP-Glo™ kinase assay.

Protocol 2: IC50 Determination using the ADP-Glo™ Kinase Assay

This protocol is a general guideline and should be optimized for the specific kinase identified as a "hit" in Phase 1.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer. The optimal concentrations of the kinase and its substrate need to be determined empirically.

    • Prepare a 2X ATP solution. The concentration should be at the Km of ATP for the specific kinase, if known.

    • Prepare a serial dilution of 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine in DMSO, then dilute in kinase buffer to create 4X compound solutions. Include a DMSO-only control.

  • Kinase Reaction (in a 384-well plate):

    • Add 2.5 µL of the 4X compound dilutions to the appropriate wells.

    • Add 2.5 µL of 2X kinase/substrate solution to all wells.

    • Initiate the reaction by adding 5 µL of 2X ATP solution to all wells. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[14]

    • Incubate at room temperature for 40 minutes.[13]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[12]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Compound Conc. (nM)Luminescence (RLU)% Inhibition
0 (DMSO)1,500,0000
11,450,0003.3
101,200,00020
50 750,000 50
100300,00080
100050,00096.7
Table 2: Example dose-response data for IC50 determination.

Phase 3: Cellular Activity and Target Engagement

Authoritative Grounding: From Enzyme to Cell

Demonstrating that a compound inhibits a purified enzyme in a biochemical assay is a critical step, but it is essential to confirm that it can also engage its target in a complex cellular environment and elicit a biological response.[15] A cellular phosphorylation assay can directly measure the inhibition of the target kinase's activity within intact cells.[16] Subsequently, a cell viability assay can determine if this target inhibition translates to a functional outcome, such as inhibiting the proliferation of cancer cells known to be dependent on the target kinase's signaling pathway.

Cellular_Assay_Workflow cluster_Phospho Cellular Phosphorylation Assay cluster_Viability Cell Viability Assay P_Cell_Culture Culture cells (e.g., cancer cell line) P_Treat Treat with compound (Dose-response) P_Cell_Culture->P_Treat P_Lyse Lyse cells with phosphatase inhibitors P_Treat->P_Lyse P_WB Western Blot Analysis (p-Target vs. Total Target) P_Lyse->P_WB V_Treat Treat with compound (Dose-response) P_WB->V_Treat Correlate Target Inhibition with Phenotype V_Cell_Culture Seed cells in 96-well plate V_Cell_Culture->V_Treat V_Incubate Incubate (e.g., 72h) V_Treat->V_Incubate V_MTT Add MTT Reagent Measure Absorbance V_Incubate->V_MTT caption Workflow for Cellular Assays

Caption: A dual approach to confirm cellular activity.

Protocol 3: Cellular Phosphorylation Assay by Western Blot

This protocol details how to assess the inhibition of a target kinase's phosphorylation of a known downstream substrate in a cellular context.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line where the target kinase is a known driver of proliferation) to ~80% confluency.

    • Treat the cells with various concentrations of 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails to preserve the phosphorylation state of proteins.[17]

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.[16]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the kinase's substrate.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[16]

  • Data Normalization:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the substrate protein. Alternatively, probe a parallel blot or use a loading control like GAPDH or β-actin.[18]

    • Quantify the band intensities to determine the ratio of phosphorylated protein to total protein at each compound concentration.

Protocol 4: Cell Viability MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[19][20][21]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Allow the cells to adhere overnight in a CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include a DMSO vehicle control.

  • Incubation:

    • Incubate the plate for a period relevant to cell doubling time (e.g., 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition and Solubilization:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[19]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20]

    • Incubate overnight in the incubator, ensuring complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the DMSO control and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Forward Outlook

This structured, multi-phase approach provides a robust framework for the initial characterization of 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine. By progressing from broad screening to specific biochemical and cellular assays, researchers can efficiently identify and validate its biological target and mechanism of action. Positive results from this workflow, particularly the correlation of biochemical potency with cellular target engagement and a functional outcome, would provide a strong rationale for advancing this compound into further preclinical development, including selectivity profiling, mechanism of action studies, and in vivo efficacy models.

References

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • Goldberg, D. R., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 55(12), 5734–5749. [Link]

  • Bräse, S. (Ed.). (2016). Privileged Scaffolds in Drug Discovery. Elsevier. [Link] privileged-scaffolds-in-drug-discovery

  • Gilligan, P. J., et al. (2012). A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779. Journal of Medicinal Chemistry, 55(12), 5734-5749. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Wsól, V., & Jampílek, J. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Molecules, 26(22), 6965. [Link]

  • BPS Bioscience. (n.d.). Screening and profiling services for Kinases. Retrieved from [Link]

  • Barreiro, E. J., & Fraga, C. A. M. (2015). Privileged Scaffolds in Medicinal Chemistry: An Introduction. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 1-26). Royal Society of Chemistry. [Link]

  • Si, Y., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127263. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]

  • Huang, Y., et al. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 28(15), 5780. [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • Barreiro, E. J., & Fraga, C. A. M. (2015). Chapter 1: Privileged Scaffolds in Medicinal Chemistry: An Introduction. In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Royal Society of Chemistry. [Link]

  • Radi, M., & Schenone, S. (2016). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Current Medicinal Chemistry, 23(29), 3295-3317. [Link]

Sources

Application

Application Notes and Protocols for the Exploration of Triazolo[1,5-a]pyridine Derivatives as Smoothened Antagonists

For Researchers, Scientists, and Drug Development Professionals Abstract The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a kno...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a known driver in several human cancers, including basal cell carcinoma and medulloblastoma. The G-protein coupled receptor, Smoothened (SMO), is a key transducer of Hh signaling, making it a prime target for therapeutic intervention.[1] While several SMO antagonists have been developed, the search for novel scaffolds with improved potency, selectivity, and pharmacokinetic profiles is ongoing. This document provides a comprehensive guide for the investigation of triazolo[1,5-a]pyridine derivatives as a novel class of SMO antagonists. We present the scientific rationale, detailed protocols for synthesis and biological evaluation, and a framework for data interpretation, empowering research teams to explore this promising chemical space.

Scientific Rationale and Background

The triazolo[1,5-a]pyridine scaffold is a versatile heterocyclic system that has been explored for a range of therapeutic applications, including as kinase inhibitors and anticancer agents.[2][3] The rationale for investigating this specific scaffold as a Smoothened antagonist is supported by several lines of evidence. Notably, the isomeric[2][4][5]triazolo[4,3-a]pyridine core has been successfully developed into potent SMO inhibitors that demonstrate significant antitumor activity.[6][7] These compounds have been shown to bind directly to the SMO protein, block its translocation to the primary cilia, and inhibit the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.[6] Given the structural similarity, it is hypothesized that the triazolo[1,5-a]pyridine scaffold can also effectively occupy the ligand-binding pocket of SMO, thereby antagonizing its function.

The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor, Patched (PTCH).[8] In the absence of the ligand, PTCH inhibits SMO, keeping the pathway inactive. Upon ligand binding, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival.[1]

Hedgehog_Pathway cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State cluster_antagonist Mechanism of SMO Antagonist PTCH_off PTCH SMO_off SMO (inactive) PTCH_off->SMO_off Inhibits SUFU_off SUFU GLI_off GLI SUFU_off->GLI_off Sequesters & Promotes Cleavage GLI_R GLI-R (Repressor) GLI_off->GLI_R Nucleus_off Nucleus GLI_R->Nucleus_off Translocates TargetGenes_off Target Genes OFF Nucleus_off->TargetGenes_off Hh Hedgehog Ligand PTCH_on PTCH Hh->PTCH_on SMO_on SMO (active) PTCH_on->SMO_on Inhibition Relieved SUFU_on SUFU SMO_on->SUFU_on Inhibits SUFU Complex GLI_A GLI-A (Activator) SUFU_on->GLI_A GLI Released Nucleus_on Nucleus GLI_A->Nucleus_on Translocates TargetGenes_on Target Genes ON (Proliferation, Survival) Nucleus_on->TargetGenes_on Antagonist Triazolo[1,5-a]pyridine Derivative SMO_blocked SMO (inactive) Antagonist->SMO_blocked Binds and Inhibits

Caption: Canonical Hedgehog signaling pathway and the point of intervention for SMO antagonists.

Synthesis of Triazolo[1,5-a]pyridine Derivatives

A generalized synthetic scheme for the preparation of triazolo[1,5-a]pyridine derivatives is presented below. This adaptable protocol allows for the introduction of diverse substituents, facilitating the exploration of structure-activity relationships (SAR).

Synthesis_Workflow start 2-Aminopyridine Starting Material step1 Reaction with α-haloketone start->step1 step2 Cyclization with reagent (e.g., PPA) step1->step2 step3 Purification (e.g., Chromatography) step2->step3 product Triazolo[1,5-a]pyridine Derivative step3->product

Caption: Generalized workflow for the synthesis of triazolo[1,5-a]pyridine derivatives.

Protocol 2.1: General Synthesis of N-substituted Triazolo[1,5-a]pyridines

  • Step 1: Synthesis of Intermediate. To a solution of a substituted 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol, add an appropriate α-haloketone (1.1 eq).

  • Step 2: Reaction. Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Step 3: Isolation. After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Step 4: Cyclization. Treat the crude intermediate with a cyclizing agent such as polyphosphoric acid (PPA) at an elevated temperature (e.g., 120-140 °C) for 2-4 hours.

  • Step 5: Work-up. Cool the reaction mixture and carefully pour it into ice-water. Neutralize with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Step 6: Purification. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired triazolo[1,5-a]pyridine derivative.

  • Step 7: Characterization. Confirm the structure of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Biological Evaluation

A tiered approach to in vitro testing is recommended to efficiently identify and characterize promising lead compounds.

3.1. Primary Screening: Gli-Luciferase Reporter Assay

This cell-based assay provides a functional readout of Hh pathway inhibition. Shh-LIGHT2 cells, a NIH3T3 cell line stably expressing a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter, are utilized.[9]

Protocol 3.1.1: Gli-Luciferase Reporter Assay

  • Cell Seeding: Plate Shh-LIGHT2 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the test compounds. Include a positive control (e.g., Vismodegib) and a vehicle control (e.g., DMSO).

  • Pathway Activation: Concurrently, stimulate the cells with Sonic Hedgehog (Shh) protein (e.g., 50 ng/mL) to activate the Hh pathway.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Lysis and Reporter Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency. Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value for each compound.

3.2. Target Engagement: SMO Binding Assays

To confirm that the observed pathway inhibition is due to direct interaction with SMO, a competitive binding assay is performed.

Protocol 3.2.1: Radioligand Binding Assay

  • Cell Culture: Culture U2OS cells overexpressing wild-type SMO in 24-well plates.

  • Cell Fixation: Fix the cells with 4% (v/v) formaldehyde in PBS for 20 minutes at room temperature.

  • Competitive Binding: Incubate the fixed cells for 2 hours at room temperature in a binding buffer containing a constant concentration of [³H]-cyclopamine (e.g., 25 nM) and varying concentrations of the test compound or a known SMO antagonist.[9]

  • Washing and Lysis: Wash the cells with binding buffer to remove unbound radioligand. Lyse the cells with 0.1N NaOH.

  • Scintillation Counting: Neutralize the lysate with 0.1N HCl and measure the amount of bound [³H]-cyclopamine using a scintillation counter.

  • Data Analysis: Determine the ability of the test compounds to displace the radioligand and calculate the Ki value.

Protocol 3.2.2: NanoBRET-Based Binding Assay

This assay offers a sensitive, high-throughput alternative to radioligand binding assays in living cells.[10]

  • Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding for N-terminally nanoluciferase (Nluc)-tagged SMO and a plasmid for a fluorescently labeled SMO ligand (e.g., BODIPY-cyclopamine).

  • Compound Incubation: Add test compounds at various concentrations to the transfected cells.

  • BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal between the Nluc-SMO and the fluorescent ligand.

  • Data Analysis: A decrease in the BRET signal indicates displacement of the fluorescent ligand by the test compound. Calculate the IC₅₀ for binding.

3.3. Cellular Mechanism of Action: SMO Ciliary Translocation Assay

Activation of the Hh pathway leads to the translocation of SMO to the primary cilium. This assay visually confirms the inhibitory effect of the compounds on this key step.

Protocol 3.3.1: Immunofluorescence Staining

  • Cell Culture and Treatment: Culture Ptch⁻/⁻ mouse embryonic fibroblasts (MEFs) on coverslips. Treat the cells with test compounds for a defined period.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100).

  • Immunostaining: Block non-specific binding sites and then incubate with primary antibodies against SMO and a ciliary marker (e.g., Arl13b).

  • Secondary Antibody and Imaging: Incubate with fluorescently labeled secondary antibodies and visualize the localization of SMO and the primary cilium using confocal microscopy.

  • Analysis: Quantify the percentage of cells showing SMO localization at the primary cilium in treated versus untreated cells.

In Vivo Efficacy Assessment

Promising candidates from in vitro studies should be evaluated in relevant animal models.

4.1. Pharmacodynamic Model: Mouse Hair Regrowth Assay

The Hh pathway is crucial for hair follicle morphogenesis, making this a robust in vivo model to assess the biological activity of SMO inhibitors.[9][11]

Protocol 4.1.1: Hair Regrowth Inhibition

  • Animal Model: Use 8-week-old female C57BL/6 mice in the telogen phase of the hair cycle.

  • Anagen Induction: Shave the dorsal skin and apply a depilatory cream to induce the anagen (growth) phase of the hair cycle.

  • Compound Administration: Topically apply the test compound or vehicle control to the depilated skin daily for 14 days.

  • Observation and Analysis: Monitor and photograph the hair regrowth. At the end of the study, collect skin samples for histological analysis and to measure the expression of Hh target genes (e.g., Gli1) by qPCR.

4.2. Tumor Xenograft Models

To evaluate the anti-cancer efficacy, tumor xenograft models are employed.

Protocol 4.2.1: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously implant a human cancer cell line with an activated Hh pathway (e.g., PANC-1 pancreatic cancer cells) into immunocompromised mice.[12]

  • Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound and vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: Monitor tumor volume and body weight regularly. At the end of the study, excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Hh pathway markers).

Data Presentation and Interpretation

Table 1: Summary of In Vitro Activity of Hypothetical Triazolo[1,5-a]pyridine Derivatives

Compound IDGli-Luc IC₅₀ (nM)SMO Binding Ki (nM)Cell Proliferation IC₅₀ (µM) (PANC-1)
TPA-00150750.5
TPA-002>10,000>10,000>50
TPA-00315200.1
Vismodegib30400.2

A strong correlation between the Gli-luciferase reporter assay results and the SMO binding affinity suggests on-target activity. The cellular proliferation data should align with the pathway inhibition data for cancer cell lines dependent on Hh signaling. Structure-activity relationship (SAR) studies can be guided by these results to optimize the potency and drug-like properties of the lead compounds.

Conclusion

The triazolo[1,5-a]pyridine scaffold represents a promising starting point for the development of novel Smoothened antagonists. The protocols outlined in this document provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. A systematic approach, combining functional cellular assays, direct binding studies, and relevant animal models, will be crucial for identifying and advancing potent and selective SMO inhibitors towards clinical development.

References

  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. PubMed. [Link]

  • Synthesis, structure-activity relationship studies and biological characterization of new[2][4][5]triazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors. PubMed. [Link]

  • Discovery of[2][4][5]triazolo[4,3-a]pyridines as potent Smoothened inhibitors targeting the Hedgehog pathway with improved antitumor activity in vivo. Bioorganic & Medicinal Chemistry. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]

  • A NanoBRET-Based Binding Assay for Smoothened Allows a Head-to-Head Comparison of Clinically Relevant Antagonists. Molecular Pharmacology. [Link]

  • Identification of a potent antagonist of smoothened in hedgehog signaling. PMC. [Link]

  • Discovery of[2][4][6]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions. PNAS. [Link]

  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. [Link]

  • Discovery of potent and novel smoothened antagonists via structure-based virtual screening and biological assays. ResearchGate. [Link]

  • Discovery of[2][4][5]triazolo[4,3-a]pyridines as potent Smoothened inhibitors targeting the Hedgehog pathway with improved antitumor activity in vivo. ChEMBL. [Link]

  • Systemic Pharmacological Smoothened Inhibition Reduces Lung T-Cell Infiltration and Ameliorates Th2 Inflammation in a Mouse Model of Allergic Airway Disease. UCL Discovery. [Link]

  • A cell-based bioluminescence reporter assay of human Sonic Hedgehog protein autoprocessing to identify inhibitors and activators. Journal of Biological Chemistry. [Link]

  • Inhibitors of the Hedgehog Signaling Pathway. Hadden Research Lab. [Link] 15.[2][4][5]Triazolo[1,5-a]pyrimidine derivatives: Structure-activity relationship study leading to highly selective ENPP1 inhibitors. PubMed. [Link]

  • Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. MDPI. [Link]

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. PubMed. [Link]

  • Targeting the Sonic Hedgehog Signaling Pathway: Review of Smoothened and GLI Inhibitors. MDPI. [Link]

  • Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling. Scientific Reports. [Link]

  • A Novel Synthetic Smoothened Antagonist Transiently Inhibits Pancreatic Adenocarcinoma Xenografts in a Mouse Model. PLoS One. [Link]

  • The BK channel-NS1619 agonist complex reveals molecular insights into allosteric activation gating. PNAS. [Link]

  • The Utility of Hedgehog Signaling Pathway Inhibition for Cancer. PMC. [Link]

Sources

Method

Application Note: Unveiling Protein Targets with Triazolo[1,5-a]pyrimidine Photoaffinity Probes

Abstract Photoaffinity labeling (PAL) is a cornerstone technique in chemical biology and drug discovery for identifying the direct protein targets of small molecules. This guide provides an in-depth exploration of the de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Photoaffinity labeling (PAL) is a cornerstone technique in chemical biology and drug discovery for identifying the direct protein targets of small molecules. This guide provides an in-depth exploration of the design, synthesis, and application of photoaffinity probes built upon the versatile[1][2][3]triazolo[1,5-a]pyrimidine (TP) scaffold. The TP heterocycle is a privileged structure in medicinal chemistry, known for its ability to mimic purine interactions and serve as a core for numerous biologically active agents.[4] By functionalizing this scaffold with a photoreactive group and an enrichment handle, researchers can create powerful tools to covalently capture and identify specific protein binding partners directly within complex biological systems, from purified proteins to live cells.[1][5][6] This document details the scientific rationale behind probe design, provides validated, step-by-step protocols for cell-free and in-cellulo labeling, and outlines a complete workflow for target enrichment and mass spectrometry-based identification.

The Scientific Foundation: Why Triazolo[1,5-a]pyrimidines?

The efficacy of a photoaffinity probe hinges on the careful integration of three essential components: a pharmacophore that retains biological activity, a photoreactive group for covalent cross-linking, and an enrichment handle for isolation. The triazolo[1,5-a]pyrimidine scaffold serves as an exceptional foundation for such probes for several key reasons.

  • Medicinal Chemistry Precedence: The TP scaffold is isoelectronic with the purine ring system, allowing it to function as a successful bioisostere in targeting a wide range of proteins, including kinases and enzymes involved in metabolic pathways.[4] Its proven versatility in numerous drug discovery programs provides a strong starting point for designing probes against various target classes, from microtubule-targeting agents to anti-parasitic compounds.[4][6]

  • Synthetic Tractability: The TP core can be synthesized and functionalized through established chemical strategies.[4] This allows for the rational and chemoselective installation of photoreactive moieties and enrichment handles at various positions without compromising the core's interaction with its target protein.

  • Structural Rigidity and Favorable Properties: The fused bicyclic structure of the TP scaffold provides a degree of rigidity that can be advantageous for specific binding interactions. Furthermore, TP derivatives can often be optimized to possess favorable physicochemical properties suitable for cell-based assays.[4]

A typical TP-based photoaffinity probe consists of these three key elements, as illustrated below.

G cluster_probe Triazolo[1,5-a]pyrimidine Photoaffinity Probe A Triazolo[1,5-a]pyrimidine (Pharmacophore) B Photoreactive Group (e.g., Diazirine) A->B Covalent Linker C Enrichment Handle (e.g., Alkyne) A->C Covalent Linker

Figure 1: Core components of a triazolo[1,5-a]pyrimidine (TP) photoaffinity probe.

Probe Design and Synthesis Strategy

The design of a successful probe is a multi-step process that balances biological activity with chemical functionality.

2.1. Selection of the Photoreactive Group

The choice of the photoactivatable group is critical. While various options exist, diazirines are often preferred for their compact size and high photo-crosslinking efficiency upon irradiation with UV light (typically ~350-365 nm). Upon activation, they generate highly reactive and indiscriminate carbenes that can form covalent bonds with adjacent amino acid residues in the protein's binding pocket. This minimizes the risk of the probe diffusing out of the binding site before cross-linking occurs. Studies have successfully incorporated diazirine moieties onto the TP scaffold to create potent photoaffinity probes.[3][5]

2.2. Incorporation of the Enrichment Handle

To isolate the covalently labeled proteins, an enrichment handle is required. A terminal alkyne is the most common choice, as it allows for the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[2] This reaction enables the attachment of a reporter tag, such as a biotin-azide conjugate for affinity purification or a fluorophore-azide for visualization.

2.3. Generalized Synthesis Workflow

The synthesis of a TP-based PAL probe generally follows established strategies. A common approach involves the chemoselective displacement of a leaving group (e.g., a chloride) on the TP core with an amine-containing linker that already bears the photoreactive diazirine group.[5] A second functionalization step can then be used to install the alkyne enrichment handle.

G start Functionalized TP Core (e.g., Dichloro-TP) step1 Step 1: Chemoselective Displacement with Diazirine-Amine Linker start->step1 intermediate Intermediate TP-Diazirine step1->intermediate step2 Step 2: Substitution with Alkyne-containing Nucleophile intermediate->step2 final_product Final PAL Probe: TP-Diazirine-Alkyne step2->final_product

Figure 2: Generalized synthetic workflow for a TP-diazirine-alkyne photoaffinity probe.

Experimental Application: A Comprehensive Workflow

The following sections provide detailed protocols for using a TP-based probe to identify protein targets. The entire process, from probe application to target identification, is a multi-stage validation system.

G cluster_exp Photoaffinity Labeling Workflow cluster_controls Essential Controls a 1. Cell Treatment (Live cells + PAL Probe) b 2. UV Irradiation (~365 nm) (Covalent Cross-linking) a->b c2 DMSO Vehicle Control a->c2 baseline c3 Competition Control (+ Excess Parent Compound) a->c3 validates target specificity c 3. Cell Lysis (Protein Extraction) b->c c1 No UV Control b->c1 validates light-dependency d 4. Click Chemistry (Attach Biotin-Azide Tag) c->d e 5. Affinity Purification (Streptavidin Beads) d->e f 6. On-Bead Digestion (Trypsin) e->f g 7. LC-MS/MS Analysis (Peptide Identification) f->g h 8. Data Analysis (Target Identification & Validation) g->h

Figure 3: Comprehensive experimental workflow for target identification using TP probes.

Protocol 1: Cell-Free Probe Validation

Causality: Before proceeding to complex cell lysates, it is crucial to confirm that the probe can label a known or suspected purified protein target. This validates the probe's intrinsic photoreactivity and binding capability in a controlled environment.[7][8]

Materials:

  • Purified target protein (e.g., tubulin, a known target for some TP derivatives)[5][7]

  • TP-diazirine-alkyne photoaffinity probe

  • Parent TP compound (for competition)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Click chemistry reagents: TAMRA-azide (or Biotin-azide), copper(II) sulfate, tris(2-carboxyethyl)phosphine (TCEP), TBTA ligand

  • UV lamp (365 nm, e.g., a handheld UVGL-58)

  • SDS-PAGE materials

Procedure:

  • Incubation: In separate microcentrifuge tubes, prepare the following reactions (20 µL final volume):

    • Positive Control: 3 µM purified protein + 3 µM PAL probe in PBS.

    • Competition Control: 3 µM purified protein + 150 µM parent compound + 3 µM PAL probe in PBS. (Incubate for 15 min before adding the probe).

    • No UV Control: 3 µM purified protein + 3 µM PAL probe in PBS.

    • No Probe Control: 3 µM purified protein in PBS.

  • Incubate all tubes for 30 minutes at 37°C in the dark.[7]

  • Photoactivation: Place the open tubes on ice and irradiate the "Positive Control" and "Competition Control" samples with 365 nm UV light for 30 minutes. Keep the "No UV Control" and "No Probe Control" tubes in the dark.[7]

  • Click Reaction: Add 5 µL of a freshly prepared click chemistry master mix (containing copper sulfate, TCEP, TBTA, and TAMRA-azide) to all tubes. Incubate for 1 hour at 37°C.[7]

  • Analysis: Add SDS-PAGE loading buffer to each reaction, boil, and resolve the proteins on a polyacrylamide gel.

  • Visualization: Image the gel using a fluorescence scanner (for TAMRA). A strong fluorescent band at the molecular weight of the target protein should be visible in the "Positive Control" lane. This band should be significantly diminished in the "Competition Control" and absent in the "No UV" and "No Probe" lanes. Afterwards, stain the gel with Coomassie Blue to confirm equal protein loading in all lanes.[7][8]

Protocol 2: In-Cellulo Target Identification

Causality: This protocol extends the labeling to a live-cell context to identify the full spectrum of protein targets in their native environment. The competition control is absolutely critical here to distinguish specific targets from non-specifically labeled or background proteins.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • TP-diazirine-alkyne PAL probe and parent compound (dissolved in DMSO)

  • PBS, cell scrapers, and protease inhibitor cocktail

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • Click chemistry reagents (as above, with Biotin-Azide)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., 1% SDS in PBS, 8M Urea, PBS)

  • Ammonium bicarbonate, DTT, iodoacetamide, and sequencing-grade trypsin

  • Mass spectrometry sample preparation reagents

Procedure:

  • Cell Treatment: Plate cells and grow to ~80-90% confluency. Treat the cells with the PAL probe at a pre-determined optimal concentration (e.g., 1-10 µM) for 1-4 hours. For the competition sample, pre-incubate cells with a 50-fold excess of the parent compound for 1 hour before adding the PAL probe.[2] Include a DMSO vehicle control.

  • UV Irradiation: Wash the cells once with cold PBS to remove excess probe. Add a thin layer of fresh cold PBS. Place the plate on a cold block and irradiate with 365 nm UV light for 15-30 minutes.

  • Cell Lysis: Immediately wash the cells again with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. Normalize all samples to the same protein concentration (e.g., 1 mg/mL).

  • Click Chemistry: To 1 mg of protein lysate, add the click chemistry reagents, including Biotin-Azide. Incubate for 1-2 hours at room temperature to biotinylate the probe-labeled proteins.

  • Affinity Purification:

    • Add pre-washed streptavidin magnetic beads to the lysate and incubate for 2 hours with rotation to capture biotinylated proteins.

    • Wash the beads stringently to remove non-specific binders. A typical wash series is: 1% SDS in PBS, 8M urea in 100 mM Tris-HCl, and finally PBS.

  • On-Bead Digestion:

    • Resuspend the beads in ammonium bicarbonate buffer.

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Add trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.

  • LC-MS/MS Analysis: Collect the supernatant containing the peptides, desalt using a C18 StageTip, and analyze by high-resolution mass spectrometry.

Data Analysis and Target Validation

Causality: The goal of the data analysis is to generate a high-confidence list of specific binding partners. This is achieved by quantitatively comparing the abundance of identified proteins across the different experimental conditions.

  • Protein Identification: Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins from the raw mass spectrometry data.

  • Quantitative Analysis: Use a label-free quantification (LFQ) approach to determine the relative abundance of each identified protein in the probe-treated sample versus the competition control.

  • Hit Prioritization: True targets of the triazolo[1,5-a]pyrimidine probe will be highly enriched in the probe-treated sample and show a significant reduction in abundance in the competition sample. Non-specific binders will not show this competitive displacement.

Table 1: Example Quantitative Proteomics Data from a Competition Experiment

Protein IDProtein NameLFQ Intensity (Probe Only)LFQ Intensity (+Competitor)Fold Change (Probe / Comp.)Annotation
P0DPH7Tubulin beta-1 chain1.5 x 10⁸9.8 x 10⁶15.3 High-Confidence Target
Q13547Kinase XYZ8.9 x 10⁷4.1 x 10⁶21.7 High-Confidence Target
P08670Vimentin6.2 x 10⁷5.9 x 10⁷1.05Non-specific Binder
P62258Elongation factor 1-alpha1.1 x 10⁸1.0 x 10⁸1.10Non-specific Binder

The final step is to validate the identified high-confidence targets using orthogonal methods, such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or cellular thermal shift assays (CETSA) with the original parent compound.

Conclusion

The triazolo[1,5-a]pyrimidine scaffold provides a robust and versatile platform for the design of sophisticated photoaffinity probes. The methodologies outlined in this guide, from rational probe design to quantitative proteomics, establish a self-validating system for the confident identification of small molecule-protein interactions. By leveraging the unique properties of TP derivatives, researchers can effectively illuminate complex biological pathways and accelerate the pace of drug discovery.

References

  • Smith, E., & Collins, I. (2015). Photoaffinity Labelling in Target and Off-Target Discovery. Future Medicinal Chemistry, 7(2), 159-183. Available from: [Link]

  • Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100571. Available from: [Link]

  • Fayad, M., et al. (2021). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. Bioorganic Chemistry, 115, 105221. Available from: [Link]

  • Rosa, L., et al. (2018). Design, synthesis and evaluation of photoactivatable derivatives of microtubule (MT)-active[1][2][3]triazolo[1,5-a]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 28(17), 2879-2883. Available from: [Link]

  • Aldeeb, A. H., et al. (2025). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. Bioorganic Chemistry, 154, 108899. Available from: [Link]

  • Artico, M., et al. (2009). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. Molecules, 14(3), 1133-1146. Available from: [Link]

  • Giustiniano, M., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Acta Pharmaceutica Sinica B, 9(4), 663-696. Available from: [Link]

  • Zemanova, J., et al. (2024). Design, Synthesis, and Evaluation of An Anti-trypanosomal[1][2][3]Triazolo[1,5-a]pyrimidine Probe for Photoaffinity Labeling. ChemMedChem, 19(8), e202300656. Available from: [Link]

  • Zemanova, J., et al. (2024). Design, Synthesis, and Evaluation of An Anti-trypanosomal[1][2][3]Triazolo[1,5-a]pyrimidine Probe for Photoaffinity Labeling Studies. ChemMedChem. Available from: [Link]

  • Zemanova, J., et al. (2024). Design, Synthesis, and Evaluation of An Anti-trypanosomal[1][2][3]Triazolo[1,5-a]pyrimidine Probe for Photoaffinity Labeling Studies. PubMed. Available from: [Link]

  • Zemanova, J., et al. (2024). Design, Synthesis, and Evaluation of An Anti-trypanosomal[1][2][3]Triazolo[1,5-a]pyrimidine Probe for Photoaffinity Labeling Studies. ResearchGate. Available from: [Link]

  • Li, Y., et al. (2023). A novel[1][2][3]triazolo[1,5-a]pyrimidine derivative as a fluorescence probe for specific detection of Fe3+ ions and application in cell imaging. Journal of Fluorescence. Available from: [Link]

  • Wang, S., et al. (2021). Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. Journal of Medicinal Chemistry, 64(23), 17466-17483. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Triazolo[1,5-a]pyridines

Welcome to the technical support center for the synthesis of triazolo[1,5-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of triazolo[1,5-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during key synthetic procedures. The guidance provided is rooted in established chemical principles and practical, field-proven insights to help you navigate the complexities of your experiments and achieve optimal results.

Introduction to Triazolo[1,5-a]pyridine Synthesis

The triazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry and materials science, owing to its diverse biological activities and unique photophysical properties. A variety of synthetic routes have been developed to access this heterocyclic system, each with its own set of advantages and challenges. This guide will focus on troubleshooting two widely employed and distinct methods: the copper-catalyzed aerobic oxidative cyclization and the PIFA-mediated intramolecular annulation.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter in the laboratory.

Method 1: Copper-Catalyzed Aerobic Oxidative Cyclization

This method typically involves the reaction of a 2-aminopyridine derivative with a suitable coupling partner, such as a guanidine, in the presence of a copper catalyst and an oxidant, often atmospheric oxygen.[1][2]

Question: I am attempting a copper-catalyzed synthesis of a triazolo[1,5-a]pyridine from a substituted 2-aminopyridine and guanidine, but I am observing very low to no formation of my desired product. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield in a copper-catalyzed triazolo[1,5-a]pyridine synthesis can stem from several factors, ranging from reagent quality to reaction setup. Here is a systematic approach to troubleshooting this issue:

Probable Causes & Recommended Solutions:

Probable Cause Detailed Explanation & Corrective Actions
Inactive Catalyst The active catalytic species is typically a Cu(I) or Cu(II) complex. The oxidation state and coordination environment of the copper are critical. If using a copper salt like CuBr or CuI, ensure it has not been excessively oxidized to inactive species. For Cu(II) precursors, an in-situ reduction or appropriate ligand choice is often necessary. Solution: Use freshly purchased, high-purity copper salts. Consider the use of a ligand, such as a phenanthroline or bipyridine derivative, which can stabilize the active catalytic species and improve its turnover.
Inadequate Air/Oxygen Supply This reaction often relies on atmospheric oxygen as the terminal oxidant.[1][2] If the reaction is run in a sealed vessel without sufficient headspace or if the solvent is not adequately sparged with air, the catalytic cycle can be stalled. Solution: Ensure the reaction is open to the air (e.g., with a reflux condenser open to the atmosphere) or bubble a gentle stream of air or oxygen through the reaction mixture. Be mindful that excessive airflow can evaporate the solvent.
Incorrect Base The choice of base is crucial for the deprotonation of the starting materials and to facilitate the catalytic cycle. An inappropriate base (too weak or too strong) can lead to side reactions or incomplete conversion. Solution: Common bases for this reaction include organic bases like triethylamine (TEA) or DBU, and inorganic bases like K₂CO₃ or Cs₂CO₃. The optimal base often depends on the specific substrates and solvent. If your current base is not effective, consider screening other bases. For instance, if using a mild base like K₂CO₃ with a less acidic substrate, switching to a stronger base like DBU might be beneficial.
Solvent Effects The polarity and coordinating ability of the solvent can significantly impact the solubility of the reagents and the stability of the catalytic intermediates. Solution: Toluene, DMF, and DMSO are commonly used solvents. If you are experiencing poor solubility of your starting materials, consider switching to a more polar aprotic solvent like DMF or DMSO. However, be aware that these solvents can also coordinate to the copper center and may require higher reaction temperatures.
Substituent Effects The electronic nature of the substituents on the 2-aminopyridine ring can influence the nucleophilicity of the amino group and the overall reaction rate. Electron-withdrawing groups can decrease the nucleophilicity, making the initial steps of the reaction slower and potentially leading to lower yields.[3] Solution: For substrates with strongly electron-withdrawing groups, you may need to employ more forcing reaction conditions, such as higher temperatures or longer reaction times. Alternatively, a more active catalyst system (e.g., a different copper source or ligand) might be necessary.

Experimental Protocol: A General Procedure for Copper-Catalyzed Synthesis

  • To an oven-dried reaction vial, add the substituted 2-aminopyridine (1.0 equiv.), guanidine hydrochloride (1.2 equiv.), copper(I) bromide (0.1 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the vial with nitrogen or argon three times.

  • Add anhydrous toluene (0.2 M concentration with respect to the 2-aminopyridine).

  • Stir the reaction mixture at 110-120 °C under an air atmosphere for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Workflow for Troubleshooting Low Yield in Copper-Catalyzed Synthesis

G start Low or No Product Yield check_reagents Verify Reagent Quality (Fresh Copper Salt, Dry Solvent) start->check_reagents check_atmosphere Ensure Adequate Air/Oxygen Supply check_reagents->check_atmosphere Reagents OK fail Persistent Low Yield check_reagents->fail Reagents Degraded optimize_base Screen Different Bases (e.g., K₂CO₃, Cs₂CO₃, DBU) check_atmosphere->optimize_base Atmosphere OK check_atmosphere->fail Anaerobic Conditions optimize_solvent Test Alternative Solvents (e.g., Toluene, DMF, DMSO) optimize_base->optimize_solvent Base Optimized optimize_base->fail Incorrect Base Choice optimize_temp_time Increase Temperature and/or Reaction Time optimize_solvent->optimize_temp_time Solvent Optimized optimize_solvent->fail Poor Solubility/Coordination check_substituents Consider Electronic Effects of Substituents optimize_temp_time->check_substituents Conditions Optimized optimize_temp_time->fail Decomposition at High Temp. success Improved Yield check_substituents->success Substituent Effects Addressed check_substituents->fail Highly Deactivated Substrate

Caption: Troubleshooting flowchart for low yield in copper-catalyzed synthesis.

Method 2: PIFA-Mediated Intramolecular Annulation

This approach utilizes a hypervalent iodine reagent, [bis(trifluoroacetoxy)iodo]benzene (PIFA), to promote the oxidative N-N bond formation in N-(pyridin-2-yl)benzimidamides, leading to the triazolo[1,5-a]pyridine core.[1]

Question: My PIFA-mediated cyclization is giving a complex mixture of products, and the desired triazolo[1,5-a]pyridine is only a minor component. What are the potential side reactions, and how can I suppress them?

Answer:

The formation of multiple byproducts in PIFA-mediated reactions is often due to the high reactivity of the hypervalent iodine reagent, which can lead to over-oxidation or alternative reaction pathways.

Probable Causes & Recommended Solutions:

Probable Cause Detailed Explanation & Corrective Actions
Over-oxidation PIFA is a strong oxidizing agent. If the reaction is run for too long or at too high a temperature, the desired product or starting material can be further oxidized, leading to a complex mixture. Solution: Carefully monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can also help to minimize over-oxidation.
Competitive Electrophilic Attack The activated intermediate in the reaction is highly electrophilic. If there are other nucleophilic sites in your starting material (e.g., other amino groups, hydroxyl groups), PIFA can react at these sites, leading to undesired products. Solution: If your substrate contains multiple nucleophilic groups, consider using protecting groups for the more reactive sites. Alternatively, a milder hypervalent iodine reagent might be a better choice.
Hydrolysis of PIFA PIFA is sensitive to moisture and can hydrolyze to less reactive or unreactive species. This can lead to an incomplete reaction and the presence of unreacted starting material along with byproducts from the partial reaction. Solution: Ensure that the reaction is carried out under anhydrous conditions. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Stoichiometry of PIFA Using an excess of PIFA can significantly increase the likelihood of over-oxidation and other side reactions. Conversely, using too little PIFA will result in incomplete conversion. Solution: The stoichiometry of PIFA is critical. Typically, 1.1 to 1.5 equivalents are used. It is advisable to perform small-scale optimization experiments to determine the optimal amount of PIFA for your specific substrate.

Proposed Reaction Mechanism and Potential Side Reaction

G cluster_main Desired Reaction Pathway cluster_side Potential Side Reaction A N-(pyridin-2-yl)benzimidamide B Nitrenium Ion Intermediate A->B + PIFA F Other Byproducts A->F + PIFA (attack at other sites) C Cyclized Intermediate B->C Intramolecular Electrophilic Attack E Over-oxidation Product B->E + PIFA (excess) D Triazolo[1,5-a]pyridine C->D Aromatization

Sources

Troubleshooting

Technical Support Center: Stability of 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine in Solution

Welcome to the dedicated technical support center for 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.

Introduction

8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. The fused triazolopyridine ring system, substituted with a chloro, a methyl, and an amino group, presents a unique chemical architecture. Understanding its stability in solution is paramount for obtaining reliable and reproducible experimental results. This guide will delve into the potential degradation pathways and provide practical solutions to mitigate stability issues.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the stability of 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine in solution.

Q1: What are the primary factors that can affect the stability of 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine in solution?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: The molecule's stability is likely pH-dependent due to the presence of the basic amino group and the triazolopyridine core. Both highly acidic and highly basic conditions could potentially lead to degradation.

  • Solvent: The choice of solvent can impact stability. Protic solvents, especially water, may participate in hydrolytic degradation.

  • Temperature: Elevated temperatures can accelerate degradation kinetics.

  • Light: Exposure to light, particularly UV radiation, may induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents could lead to the oxidation of the molecule, particularly at the methyl group or the electron-rich ring system.

Q2: What are the visual indicators of degradation?

A2: Degradation may manifest as a change in the color of the solution, the formation of precipitates, or a decrease in the expected biological activity or analytical response. However, significant degradation can occur without any visible changes, necessitating analytical monitoring.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: Based on general principles for similar heterocyclic compounds, stock solutions should be stored at low temperatures (2-8 °C or -20 °C) and protected from light. For long-term storage, aliquoting solutions to avoid repeated freeze-thaw cycles is recommended. Some suppliers suggest storing the solid compound under an inert atmosphere (nitrogen or argon) at 2–8 °C, indicating sensitivity to air and moisture.[1]

Q4: How can I monitor the stability of my compound in solution?

A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and reliable technique.[2][3][4] A stability-indicating method should be able to separate the intact parent compound from all potential degradation products.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common stability issues encountered during experiments.

Issue 1: Inconsistent or lower-than-expected analytical results (e.g., HPLC peak area, biological activity).

Potential Cause 1.1: Degradation due to improper solution preparation or storage.

  • Troubleshooting Steps:

    • Review your solvent choice: Are you using aprotic solvents like DMSO or DMF for stock solutions? If using aqueous buffers, were they freshly prepared?

    • Check the pH of your working solution: The triazolopyridine ring system's stability can be pH-sensitive. Determine the pH of your experimental medium and consider if it could be contributing to degradation.

    • Evaluate storage conditions: Are your stock and working solutions protected from light and stored at an appropriate temperature? Have they undergone multiple freeze-thaw cycles?

Potential Cause 1.2: Hydrolytic degradation.

  • Scientific Rationale: The chloro group on the pyridine ring is susceptible to nucleophilic aromatic substitution, which can be facilitated by water (hydrolysis), especially under non-neutral pH conditions.[5][6][7] The electron-withdrawing nature of the fused triazole ring and the pyridine nitrogen can activate the chlorine for substitution.

  • Troubleshooting Steps:

    • Perform a time-course experiment: Analyze your solution by HPLC at several time points after preparation to monitor for the appearance of new peaks and a decrease in the parent peak area.

    • Consider using anhydrous solvents for non-aqueous experiments.

    • For aqueous solutions, prepare them fresh before each experiment and minimize the time the compound is in the aqueous medium.

Potential Cause 1.3: Oxidative degradation.

  • Scientific Rationale: The methyl group on the pyridine ring can be susceptible to oxidation, potentially forming a carboxylic acid derivative.[8][9][10][11][12] The electron-rich heterocyclic system itself can also be a target for oxidation.

  • Troubleshooting Steps:

    • De-gas your solvents: If you suspect oxidative degradation, sparging your solvents with an inert gas like nitrogen or argon before use can help.

    • Avoid sources of peroxides: Ensure that solvents like THF or dioxane are free of peroxides.

    • Include an antioxidant: In some cases, the addition of a small amount of an antioxidant like BHT may be considered, but its compatibility with your experimental system must be verified.

Potential Cause 1.4: Photodegradation.

  • Scientific Rationale: Pyridine and its derivatives are known to undergo photochemical reactions upon exposure to UV light.[13][14][15][16][17][18] This can lead to complex degradation pathways and the formation of various photoproducts.

  • Troubleshooting Steps:

    • Protect your solutions from light: Use amber vials or wrap your containers in aluminum foil.

    • Minimize exposure to ambient light during solution preparation and handling.

Issue 2: Appearance of unknown peaks in the chromatogram.

Potential Cause 2.1: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize the unknown peaks: If you have access to LC-MS, try to obtain the mass of the unknown peaks. This can provide valuable clues about the degradation pathway. For example, a +16 Da shift could indicate oxidation, while a -19 Da shift (Cl replaced by OH) could suggest hydrolysis.

    • Perform forced degradation studies: Intentionally degrading the compound under controlled stress conditions (acid, base, oxidation, heat, light) can help to generate the potential degradation products and confirm their identity by comparing their retention times with the unknown peaks in your experimental samples.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[19][20][21][22]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine in a suitable organic solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the stock solution in a sealed vial at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution in a clear vial to a photostability chamber (with UV and visible light) for 24 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

A good stability-indicating method should provide baseline separation of the parent compound and all its degradation products.[2][3][4]

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: A photodiode array (PDA) detector is useful for assessing peak purity and identifying the optimal wavelength for detection. Mass spectrometry (MS) detection provides valuable structural information on the degradants.

  • Method Validation: The developed method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The following table provides a hypothetical summary of a forced degradation study to illustrate the expected outcomes.

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsObservations
0.1 M HCl, 60°C, 24h15%2Major degradant at RRT 0.8, minor at RRT 1.2
0.1 M NaOH, 60°C, 24h25%3Major degradant at RRT 0.7, two minor degradants
3% H₂O₂, RT, 24h10%1Single degradant at RRT 1.5
Heat (60°C), 24h5%1Minor degradant at RRT 0.9
Photolysis, 24h30%>4Complex degradation profile with multiple small peaks

RRT = Relative Retention Time

Visualizations

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine based on its chemical structure and the general reactivity of related compounds.

G cluster_0 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine cluster_1 Degradation Pathways A Parent Compound B Hydrolysis Product (8-Hydroxy-6-methyl-triazolo[1,5-a]pyridin-2-amine) A->B Hydrolysis (H₂O, H⁺/OH⁻) C Oxidation Product (8-Chloro-2-amino-triazolo[1,5-a]pyridine-6-carboxylic acid) A->C Oxidation ([O]) D Photodegradation Products (e.g., Ring Opened, Dehalogenated) A->D Photolysis (hν)

Caption: Potential degradation pathways of 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine.

Experimental Workflow for Stability Testing

This workflow outlines the key steps in assessing the stability of the compound in solution.

G A Prepare Stock Solution B Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) A->B C Develop Stability-Indicating HPLC Method B->C D Analyze Stressed Samples C->D F Validate HPLC Method C->F E Identify and Characterize Degradation Products (LC-MS) D->E G Routine Stability Monitoring F->G

Sources

Optimization

Technical Support Center: Refining Purification Protocols for 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine

Introduction: The Chemical Context Welcome to the technical support hub for the [1,2,4]triazolo[1,5-a]pyridine scaffold. You are likely working with 8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine , a critical bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Context

Welcome to the technical support hub for the [1,2,4]triazolo[1,5-a]pyridine scaffold. You are likely working with 8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine , a critical bicyclic heteroaromatic intermediate often used in kinase inhibitor discovery.

This compound presents a unique "purification paradox":

  • The Scaffold: The fused triazolopyridine ring is thermodynamically stable but prone to regioisomeric contamination (specifically the [4,3-a] isomer) during synthesis.

  • The Substituents: The 8-chloro and 6-methyl groups significantly increase lipophilicity compared to the parent heterocycle, altering solubility profiles and making standard reverse-phase methods challenging without modification.

  • The Amine: The C2-amine is weakly basic but capable of strong hydrogen bonding, leading to severe peak tailing on silica if not properly buffered.

This guide moves beyond generic advice, offering self-validating protocols to ensure >99% purity.

Phase 1: Reaction Workup & Crude Isolation

Q: My crude isolate is a sticky, dark oil. How do I get a handleable solid before chromatography?

A: The "dark oil" syndrome is typically caused by residual high-boiling solvents (DMSO/DMF) or oligomeric by-products from the cyclization step.

The Protocol: Do not attempt to rotovap this oil to dryness; you will trap impurities. Instead, use a pH-Controlled Trituration :

  • Dilution: Dissolve the crude reaction mixture in a minimal amount of warm Ethyl Acetate (EtOAc).

  • Precipitation: Slowly add this solution to a stirring volume of ice-cold water (10x volume relative to organic).

  • pH Adjustment: The 2-amine is basic. Adjust the aqueous slurry to pH 9-10 using saturated NaHCO₃ or dilute NaOH. This ensures the amine is in its free-base form and maximally insoluble in water.

  • Filtration: Collect the precipitate.

    • Troubleshooting: If it oils out instead of precipitating, add a seed crystal or scratch the flask. If still oily, decant the water and triturate the oil with Diethyl Ether/Hexanes (1:1) to induce solidification.

Q: I suspect I have the [4,3-a] regioisomer. How do I fix this before purification?

A: You must force the Dimroth Rearrangement. Syntheses of triazolopyridines often kinetically favor the [4,3-a] isomer, which must rearrange to the thermodynamically stable [1,5-a] form.

  • Diagnosis: Check TLC. The [4,3-a] isomer is typically more polar (lower Rf) than the [1,5-a] target.

  • The Fix: Reflux the crude solid in Ethanol with 10% NaOH (or KOH) for 2-4 hours. This basic condition drives the rearrangement to completion.

  • Validation: Monitor the disappearance of the lower Rf spot.

Phase 2: Chromatographic Purification

Q: My peak tails significantly on silica gel, contaminating adjacent fractions. What is the fix?

A: The C2-amine is interacting with acidic silanols on the stationary phase.

The Solution: The "Amine-Block" Mobile Phase Standard MeOH/DCM gradients are insufficient. You must passivate the silica.

  • Pre-treatment: Flush the column with 1% Triethylamine (TEA) in Hexanes before loading.

  • Mobile Phase: Use DCM : MeOH : NH₄OH (90 : 9 : 1) .

    • Why NH₄OH? Ammonium hydroxide competes more effectively for silanol sites than TEA, sharpening the peak shape for primary amines.

  • Loading: Load the sample as a solid deposit on Celite or silica (Dry Load). Liquid loading in DCM often leads to band broadening due to solubility issues.

Q: Reverse-Phase (Prep-HPLC) is giving me split peaks. Is the compound degrading?

A: Likely not. You are seeing protonation equilibrium. The 2-amine has a pKa likely in the range of 3–5. In standard acidic mobile phases (0.1% TFA), it exists in equilibrium between the neutral and protonated forms, causing peak splitting or fronting.

Optimized Prep-HPLC Conditions:

Parameter Condition Rationale
Column C18 with High Carbon Load (e.g., XBridge BEH) High surface area needed for lipophilic separation.
pH Modifier 10 mM Ammonium Bicarbonate (pH 10) Keeps the amine neutral (free base). Basic pH improves retention and peak shape for this scaffold.
Organic Phase Acetonitrile (ACN) Methanol can cause high backpressure and broader peaks for chlorinated aromatics.

| Gradient | 20% to 70% ACN over 15 min | The 8-Cl/6-Me groups make it hydrophobic; start higher than usual. |

Phase 3: Crystallization (The Polishing Step)

Q: I have >95% purity, but I need >99% for biological assays. Which solvent system works?

A: The "Anti-Solvent" Swing Method. Single-solvent recrystallization is often difficult due to the steep solubility curve of the chloromethyl derivative.

Protocol:

  • Dissolution: Dissolve the solid in boiling Ethanol (EtOH) . Use just enough to solubilize.

  • Hot Filtration: Filter while hot to remove insoluble inorganic salts (NaCl/KCl from the reaction).

  • Anti-Solvent: While keeping the solution near boiling, add Water dropwise until a persistent turbidity (cloudiness) appears.

  • Clarification: Add one drop of EtOH to clear the solution.

  • Cooling: Let it cool to room temperature slowly (wrap flask in foil), then move to 4°C.

    • Yield Note: If yield is low, boil off some EtOH/Water azeotrope and cool again.

Phase 4: Analytical Validation & Workflow Visualization

Q: How do I definitively prove I have the [1,5-a] isomer and not the [4,3-a]?

A: 1H-NMR Diagnostic Shift.

  • [1,5-a] Isomer (Target): The proton at the C7 position (neighboring the bridgehead nitrogen) is deshielded by the lone pair of the bridgehead nitrogen. Look for a doublet/singlet around 8.3 - 8.8 ppm .

  • [4,3-a] Isomer (Impurity): The corresponding proton is typically further upfield (shielded) around 7.5 - 8.0 ppm .

Workflow Diagram

PurificationProtocol Crude Crude Reaction Mixture (Dark Oil/Solid) Trituration pH-Controlled Trituration (EtOAc / H2O pH 9-10) Crude->Trituration Check Check TLC/NMR Is [4,3-a] isomer present? Trituration->Check Rearrange Dimroth Rearrangement (Reflux EtOH/NaOH) Check->Rearrange Yes ([4,3-a] detected) Flash Flash Chromatography (DCM:MeOH:NH4OH 90:9:1) Check->Flash No (Mainly [1,5-a]) Rearrange->Flash HPLC Prep-HPLC (Optional) (High pH: 10mM NH4HCO3) Flash->HPLC If Purity < 95% Cryst Recrystallization (EtOH / Water) Flash->Cryst If Purity > 95% HPLC->Cryst Final Pure 8-Cl-6-Me-[1,5-a] (>99% Purity) Cryst->Final

Caption: Logical workflow for the isolation and purification of 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine, incorporating decision gates for regioisomer correction.

References

  • Huntsman, E., & Balsells, J. (2005).[1] "Synthesis of [1,2,4]Triazolo[1,5-a]pyridines from 2-Aminopyridines." European Journal of Organic Chemistry.[1] Link

  • Ueda, S., & Nagasawa, H. (2009).[1] "Copper-Catalyzed Synthesis of [1,2,4]Triazolo[1,5-a]pyridines." Journal of the American Chemical Society.[1] Link

  • Zheng, S., et al. (2014).[1] "Metal-Free Oxidative Cyclization to [1,2,4]Triazolo[1,5-a]pyridines." The Journal of Organic Chemistry. Link

  • Gao, H., et al. (2013). "Regioselective Synthesis of 1,2,4-Triazolo[1,5-a]pyridines via Dimroth Rearrangement." Tetrahedron Letters. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for [1,2,4]Triazolo[1,5-a]pyridin-2-amine." PubChem. Link

Sources

Troubleshooting

Technical Support Center: Navigating Off-Target Effects of Triazolo[1,5-a]pyridine Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the versatile triazolo[1,5-a]pyridine scaffold. This guide is designed to provide practical, in-depth a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the versatile triazolo[1,5-a]pyridine scaffold. This guide is designed to provide practical, in-depth answers to common challenges related to off-target effects. Our goal is to equip you with the knowledge and protocols to confidently validate your findings and advance your research.

Section 1: Foundational FAQs - Understanding the Challenge

This section addresses the fundamental questions surrounding off-target effects, particularly in the context of kinase inhibition, a common application for triazolo[1,5-a]pyridine derivatives.

Q1: What are off-target effects and why are they a concern with triazolo[1,5-a]pyridine-based inhibitors?

A: Off-target effects occur when a compound interacts with and modulates the activity of molecules other than its intended primary target.[1][2] For triazolo[1,5-a]pyridine compounds, which are often developed as protein kinase inhibitors, this is a significant issue. The primary reason is the high degree of structural similarity across the ATP-binding pocket of the more than 500 kinases in the human kinome.[1] Because most kinase inhibitors are designed to compete with ATP, achieving absolute specificity is a major challenge.[1]

Ignoring these unintended interactions can lead to:

  • Misinterpretation of experimental data: A cellular phenotype might be incorrectly attributed to the inhibition of the primary target when it is actually caused by an off-target effect.[1]

  • Unexpected toxicity: Engagement with anti-targets can trigger adverse cellular events.[3]

  • Failed clinical translation: Promising preclinical results may not be reproducible in clinical settings if the observed efficacy was due to polypharmacology (hitting multiple targets) that was not fully understood.[2]

Q2: My compound is highly potent for my primary target in vitro. Can I still have off-target problems in my cell-based assays?

A: Absolutely. High potency in a biochemical (cell-free) assay does not guarantee selectivity in a cellular environment.[4] Several factors can cause discrepancies:

  • High Compound Concentration: Using concentrations that significantly exceed the IC50 for the primary target dramatically increases the risk of engaging lower-affinity off-target kinases.[1]

  • Cellular Context: The intracellular environment is complex. Factors like high intracellular ATP concentrations (mM range) can alter an inhibitor's apparent potency compared to a biochemical assay where ATP levels are often set at the Kₘ of the enzyme.[5] Furthermore, the conformation and accessibility of a kinase can differ between a purified, recombinant form and its state within a cellular signaling complex.[4]

  • Pathway Cross-talk: Inhibiting the primary target can cause feedback loops or other signaling adjustments that activate or inhibit other pathways. This can be mistaken for a direct off-target effect of the compound.[1][6]

Section 2: Troubleshooting Guide - From Ambiguity to Clarity

This section provides structured approaches to common experimental roadblocks where off-target effects are the likely culprit.

Q3: I'm observing a cellular phenotype that is inconsistent with the known function of my target kinase. How can I begin to troubleshoot this?

A: This is a classic scenario pointing towards a potential off-target liability. A multi-pronged validation approach is essential. The first step is to systematically de-risk your observation by confirming that the phenotype is truly linked to your intended target.

Below is a workflow to guide your investigation.

G cluster_0 Phase 1: Initial Validation cluster_1 Phase 2: Off-Target Identification A Problem: Unexpected Phenotype Observed B Step 1: Perform Detailed Dose-Response Analysis A->B Is phenotype dose-dependent? C Step 2: Use Structurally Unrelated Inhibitor B->C Does it correlate with on-target IC50? D Step 3: Perform Target Rescue/Knockdown C->D Does a different tool compound replicate the phenotype? E Hypothesis: Off-Target Effect Is Likely D->E If phenotype persists even when on-target is rescued F Step 4: Broad Kinome Profiling (Biochemical) E->F Identify potential hits G Step 5: Cellular Target Engagement Assay F->G Validate hits in a cellular context H Result: Confirmed On- or Off-Target Profile G->H

Caption: Workflow for Deconvoluting On-Target vs. Off-Target Effects.

Q4: Can you elaborate on how to perform a dose-response analysis to distinguish on- and off-target effects?

A: A carefully planned dose-response experiment is your first line of defense. The principle is that the concentration range at which you observe the phenotype should correlate with the compound's potency against the intended target.

  • On-Target Effect: The EC50 of the phenotypic response should be within ~3-5 fold of the IC50 for the target kinase.

  • Off-Target Effect: If the phenotypic EC50 is significantly higher (e.g., >10-fold) than the on-target IC50, it suggests the phenotype is driven by engagement with a lower-affinity off-target.

ParameterOn-Target ScenarioOff-Target ScenarioInterpretation
Target Kinase IC50 10 nM10 nMPotency of your compound against the purified target enzyme.
Phenotypic EC50 25 nM500 nMConcentration of your compound needed to achieve 50% of the maximal phenotypic response in cells.
Correlation Strong Weak The off-target scenario shows a >50-fold shift, indicating the phenotype is likely not driven by inhibition of the primary target.

Q5: What is kinome profiling and how do I interpret the data?

A: Kinome profiling, or kinome scanning, is a high-throughput biochemical method where your compound is tested for its ability to bind to or inhibit a large panel of kinases, often hundreds.[7][8] This provides a broad view of your compound's selectivity.[5] Commercial services like KINOMEscan™ (Eurofins Discovery) or broad panel screening from Reaction Biology are widely used.[9][10]

The data is typically presented as percent inhibition at a fixed concentration or as dissociation constants (Kd) or IC50 values. To quantify selectivity, several metrics can be used:

  • Selectivity Score (S-score): This is calculated by dividing the number of kinases that are inhibited above a certain threshold (e.g., Kd < 3 µM) by the total number of kinases tested.[5][7] A lower S-score indicates a more selective compound.[5]

  • Gini Coefficient: This metric, borrowed from economics, quantifies the distribution of inhibition across the kinome. A higher Gini score (closer to 1) signifies greater selectivity.[7]

Interpreting the Results: Look for kinases that are strongly inhibited at concentrations relevant to your cellular assays. A potent off-target (e.g., with a Kd < 100 nM) is a major red flag and should be investigated further as a potential driver of your observed phenotype.

Section 3: Key Experimental Protocols

Here we provide streamlined protocols for essential validation experiments.

Protocol 1: Cellular Target Engagement using NanoBRET™

This protocol confirms that your compound engages its intended target inside living cells, providing a crucial bridge between biochemical data and cellular outcomes.[4]

Principle: The assay measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the kinase's active site (the energy acceptor). A test compound that binds to the kinase will displace the tracer, leading to a loss of BRET signal.

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding your kinase of interest fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well assay plate and incubate for 24 hours.

  • Tracer Titration (Optimization): First, determine the optimal concentration of the NanoBRET™ tracer by testing a range of concentrations to find the one that gives a robust BRET signal without saturation.

  • Compound Dosing: To the transfected cells, add your triazolo[1,5-a]pyridine compound across a range of concentrations (e.g., 11-point serial dilution). Include a DMSO-only control (no inhibition) and a control with a high concentration of an unlabeled tracer (maximum inhibition).

  • Tracer Addition: Add the optimized concentration of the fluorescent tracer to all wells.

  • Substrate Addition & Signal Reading: Add the Nano-Glo® Live Cell Substrate. Immediately read the plate on a luminometer capable of simultaneously measuring donor (460 nm) and acceptor (610 nm) emission.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit the data to a four-parameter log-logistic curve to determine the IC50 value for target engagement.

Protocol 2: Orthogonal Target Validation with a Structurally Unrelated Inhibitor

Principle: To confirm that the observed phenotype is due to the inhibition of the intended kinase and not a shared off-target of the triazolo[1,5-a]pyridine scaffold, use an inhibitor with a completely different chemical structure that is known to be a potent inhibitor of the same target.[1]

Step-by-Step Methodology:

  • Inhibitor Selection: Through literature or database searches (e.g., PubChem, ChEMBL), identify a validated inhibitor for your target kinase that does not share the triazolopyridine core.

  • Dose-Response Confirmation: First, confirm that the second inhibitor is active in your assay system by performing a dose-response curve and measuring a relevant downstream biomarker of your target kinase (e.g., phosphorylation of a known substrate via Western blot or ELISA).

  • Phenotypic Assay: Perform your primary cellular phenotype assay using the structurally unrelated inhibitor over a full dose-response range.

  • Data Comparison:

    • Phenotype is Not Replicated: If the second inhibitor fails to produce the phenotype, it strongly suggests your original observation was due to an off-target effect of your triazolo[1,5-a]pyridine compound.

G cluster_0 On-Target Hypothesis cluster_1 Off-Target Hypothesis a Triazolo[1,5-a]pyridine Compound A Inhibits Target Kinase X Phenotype Y b Structurally Unrelated Compound B Inhibits Target Kinase X Phenotype Y a->b Confirms Hypothesis c Triazolo[1,5-a]pyridine Compound A Inhibits Target Kinase X Inhibits Off-Target Z Phenotype Y d Structurally Unrelated Compound B Inhibits Target Kinase X NO Phenotype Y c->d Refutes On-Target Cause Points to Off-Target Z

Caption: Logic of Using a Structurally Unrelated Inhibitor for Validation.

References
  • Discovery of[1][11][12]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. (2023). Journal of the Chinese Chemical Society. Retrieved from [Link]

  • Stretton, C., Lipina, C., Hyde, R., & Hundal, H. (2019). CDK7 is a component of the integrated stress response regulating SNAT2 (SLC38A2)/System A adaptation in response to cellular amino acid deprivation. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. Retrieved from [Link]

  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. (2024). Scientific Reports. Retrieved from [Link]

  • Off-Target Effects Analysis. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of[1][11][12]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. (2022). MDPI. Retrieved from [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2017). Molecules. Retrieved from [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (2024). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bambi, G., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Retrieved from [Link]

  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Retrieved from [Link]

  • Kinase Selectivity Panels. (2023). Reaction Biology. Retrieved from [Link]

  • Hudson, K. D., et al. (2023). Cellular Context Influences Kinase Inhibitor Selectivity. bioRxiv. Retrieved from [Link]

  • Antolin, A. A., et al. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Retrieved from [Link]

  • KINOMEscan Technology. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Retrieved from [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2012). PLoS ONE. Retrieved from [Link]

  • How can off-target effects of drugs be minimised?. (2024). Patsnap. Retrieved from [Link]

  • Van den Berg, M. C. W., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Menzen, T., et al. (2012). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018). BioIVT. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing the Oral Bioavailability of Triazolo[1,5-a]pyridine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazolo[1,5-a]pyridine derivatives. This guide is designed to provide in-depth, practical solutions to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazolo[1,5-a]pyridine derivatives. This guide is designed to provide in-depth, practical solutions to the common challenges encountered when trying to improve the oral bioavailability of this important class of compounds. We will move beyond simple protocols to explain the underlying scientific principles, helping you make informed decisions in your experimental design.

Introduction: The Challenge with Triazolo[1,5-a]pyridines

The triazolo[1,5-a]pyridine scaffold is a versatile heterocyclic system that has been explored for a wide range of therapeutic applications.[1][2] However, like many nitrogen-rich heterocyclic compounds, derivatives of this scaffold can exhibit physicochemical properties that hinder effective oral absorption, primarily poor aqueous solubility and sometimes low membrane permeability.[3][4] This guide provides a systematic approach to diagnosing and overcoming these bioavailability barriers.

Part 1: Frequently Asked Questions (FAQs) - Initial Assessment & Characterization

This section addresses the critical first steps in identifying the root cause of poor oral bioavailability.

Q1: My triazolo[1,5-a]pyridine derivative shows poor oral bioavailability in my initial animal study. Where do I start the investigation?

A1: A low oral bioavailability (F%) value is a symptom, not a diagnosis. The first step is to systematically determine the underlying cause by assessing the compound's fundamental physicochemical and biopharmaceutical properties. The primary factors limiting oral absorption are poor solubility, low intestinal permeability, and extensive first-pass metabolism.[5] A logical starting point is to classify your compound using the Biopharmaceutics Classification System (BCS).

Biopharmaceutics Classification System (BCS)

Class Solubility Permeability Primary Bioavailability Challenge
I HighHighRarely a problem for bioavailability.
II Low High Dissolution rate-limited absorption.
III HighLow Permeability-limited absorption.
IV Low Low Significant challenges from both solubility and permeability.

Most new chemical entities, including potentially your triazolo[1,5-a]pyridine derivative, fall into BCS Class II or IV, making solubility enhancement a critical first step.[6][7]

Q2: How do I experimentally determine if poor solubility or low permeability is the primary issue for my compound?

A2: A combination of simple in vitro experiments can provide a clear direction.

  • Aqueous Solubility Measurement: Determine the kinetic and thermodynamic solubility of your compound in physiologically relevant media (e.g., pH 1.2, 4.5, and 6.8 buffers) to simulate the conditions of the gastrointestinal (GI) tract.[8]

  • In Vitro Permeability Assays: Use a cell-based or artificial membrane model to estimate intestinal permeability.[9]

    • Caco-2 Assay: This is the gold standard, using a monolayer of human colon adenocarcinoma cells.[10][11] It provides data on passive diffusion and can also indicate if the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).

    • Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based, higher-throughput alternative that assesses passive permeability only.[9][12] It is a cost-effective initial screen.[12]

By plotting your solubility and permeability data, you can tentatively assign a BCS class and focus your formulation efforts accordingly.

cluster_0 Initial Assessment Workflow Start Low Oral Bioavailability Observed in PK Study Solubility Measure Aqueous Solubility (pH 1.2-6.8) Start->Solubility Permeability Assess In Vitro Permeability (Caco-2/PAMPA) Start->Permeability BCS Assign Provisional BCS Class Solubility->BCS Permeability->BCS Class2 BCS Class II: Low Solubility, High Permeability BCS->Class2 Low Sol, High Perm Class4 BCS Class IV: Low Solubility, Low Permeability BCS->Class4 Low Sol, Low Perm Class3 BCS Class III: High Solubility, Low Permeability BCS->Class3 High Sol, Low Perm

Caption: Initial workflow for diagnosing poor oral bioavailability.

Part 2: Troubleshooting Guide - Formulation & Mitigation Strategies

This section provides detailed, cause-and-effect-driven solutions to specific bioavailability problems.

Problem 1: The Compound is Poorly Soluble (Likely BCS Class II or IV)

Poor aqueous solubility is the most common hurdle for oral drug delivery.[8] The goal of formulation is to present the drug to the intestinal wall in a solubilized state, often by creating a supersaturated solution.

Causality: Crystalline drugs require a high amount of energy to break their crystal lattice before they can dissolve. By converting the drug to a high-energy amorphous (non-crystalline) state and dispersing it within a polymer matrix, this energy barrier is eliminated.[13] This can lead to significantly higher apparent solubility and faster dissolution rates.[14][15]

Key Experimental Steps:

  • Polymer Screening: Select a polymer that is miscible with your drug and can stabilize the amorphous form. Common choices include PVP/VA, HPMC-AS, and Soluplus®.

  • Solvent Selection: Identify a common solvent that can dissolve both the drug and the polymer.

  • Fabrication:

    • Spray Drying: An excellent lab-scale method for producing ASD powders. A solution of the drug and polymer is atomized into a hot gas stream, rapidly evaporating the solvent and trapping the drug in its amorphous form within the polymer.[15]

    • Hot Melt Extrusion (HME): A solvent-free method where the drug and polymer are mixed and heated until molten, then extruded. This is often more scalable but requires the drug to be thermally stable.[15]

  • Characterization: Confirm the amorphous nature of the drug in the ASD using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

cluster_1 ASD Mechanism of Bioavailability Enhancement ASD Amorphous Solid Dispersion (ASD) GI GI Fluid ASD->GI Ingestion & Dissolution Supersat Creates Transient Supersaturated Solution GI->Supersat Absorb Enhanced Absorption Across Gut Wall Supersat->Absorb High Concentration Gradient Polymer Polymer inhibits recrystallization Supersat->Polymer

Caption: How ASDs enhance drug absorption in the GI tract.

Causality: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can be highly effective. These formulations consist of oils, surfactants, and co-surfactants that encapsulate the drug.[16][17] Upon gentle agitation in the GI tract, they spontaneously form fine oil-in-water micro- or nano-emulsions, presenting the drug in a solubilized form directly to the intestinal lining.[16][18]

Key Experimental Steps:

  • Excipient Screening:

    • Determine the solubility of your drug in various oils (e.g., Capryol™, Labrafil®), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP).[19]

  • Ternary Phase Diagram Construction: Systematically mix the chosen oil, surfactant, and co-surfactant in different ratios and titrate with water to identify the regions that form stable and robust micro- or nano-emulsions.

  • Characterization: For the optimized formulation, measure the droplet size, polydispersity index (PDI), and drug loading. The goal for a Self-Nanoemulsifying Drug Delivery System (SNEDDS) is typically a droplet size below 100 nm.[20]

Problem 2: The Compound is an Efflux Transporter Substrate

Even if a drug dissolves, it may not be absorbed if it is actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp).[21][22]

Diagnosis: A high efflux ratio (B>A / A>B permeability) in a Caco-2 assay is a strong indicator that your compound is a P-gp substrate.

Causality: Many pharmaceutical excipients, particularly certain surfactants and polymers used in ASDs and LBDDS, have been shown to inhibit P-gp.[23][24] By formulating your drug with these excipients, you can locally inhibit the efflux pump at the site of absorption, thereby increasing the net flux of the drug into the bloodstream.[24]

Key Experimental Steps:

  • Excipient Selection: Choose excipients with known P-gp inhibitory activity. Examples include:

    • Kolliphor® TPGS

    • Kolliphor® EL

    • Soluplus®

    • Tween® 80

  • Formulation & Testing: Prepare a formulation (e.g., an ASD or SMEDDS) using one of these excipients.

  • Confirmation: Re-run the Caco-2 assay with your formulated drug. A significant reduction in the efflux ratio compared to the unformulated drug confirms that the formulation is successfully mitigating P-gp-mediated efflux.

Part 3: Experimental Protocols & In Vivo Evaluation

Protocol 1: Step-by-Step Caco-2 Permeability Assay

This protocol provides a general framework for assessing the permeability and potential efflux of your triazolo[1,5-a]pyridine derivative.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Measurement (A to B):

    • Add your compound (dissolved in transport buffer) to the apical (A) side of the Transwell®.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.

    • Quantify the compound concentration in the samples using LC-MS/MS.

  • Permeability Measurement (B to A):

    • In a separate set of wells, add your compound to the basolateral (B) side.

    • Take samples from the apical (A) side at the same time points.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Papp = (dQ/dt) / (A * C0)

      • dQ/dt = rate of drug appearance in the receiver chamber

      • A = surface area of the membrane

      • C0 = initial concentration in the donor chamber

    • Efflux Ratio = Papp (B to A) / Papp (A to B)

      • An efflux ratio > 2 is generally considered indicative of active efflux.

Protocol 2: Designing a Rodent Pharmacokinetic (PK) Study

This protocol outlines the key considerations for an in vivo study to evaluate your optimized formulation.[25]

  • Study Design:

    • Groups:

      • Intravenous (IV) administration of the drug in a solution (to determine absolute bioavailability).

      • Oral gavage (PO) of a simple suspension of the unformulated drug (baseline).

      • Oral gavage (PO) of your optimized formulation (e.g., ASD or SMEDDS).

    • Animals: Use fasted male Sprague-Dawley rats or CD-1 mice.[26][27] A typical group size is n=4-5 animals.[28]

  • Dosing & Sampling:

    • Administer the formulations at a consistent dose.

    • Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via an appropriate route (e.g., tail vein or submandibular).[26][28]

  • Sample Analysis: Process blood to plasma and quantify drug concentrations using a validated LC-MS/MS method.

  • Data Analysis:

    • Use software like Phoenix WinNonlin to perform non-compartmental analysis.

    • Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).[29]

    • Absolute Bioavailability (F%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Sample Pharmacokinetic Data Comparison

Formulation Dose (mg/kg, PO) Cmax (ng/mL) AUC (ng*h/mL) Absolute F%
Drug Suspension1055 ± 15210 ± 654%
ASD (30% Drug in HPMC-AS)10480 ± 901850 ± 32035%
SNEDDS10620 ± 1102400 ± 45045%

This table illustrates how enabling formulations like ASDs and SNEDDS can dramatically improve exposure compared to a simple suspension.

References

  • Vertex AI Search. (2025). Strategies for enhancing oral bioavailability of poorly soluble drugs - ResearchGate.
  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • ResearchGate. (n.d.). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs.
  • National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC.
  • National Institutes of Health. (n.d.). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC.
  • IT Medical Team. (2015). Techniques used to Enhance Bioavailability of BCS Class II Drugs.
  • ACS Publications. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M | Journal of Medicinal Chemistry.
  • PubMed. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors.
  • Seppic. (2025). Solubility enhancement with amorphous solid dispersions.
  • Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement.
  • National Institutes of Health. (n.d.). Murine Pharmacokinetic Studies - PMC.
  • PubMed Central. (n.d.). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability.
  • PubMed. (2025). Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation.
  • PubMed. (n.d.). P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs.
  • National Institutes of Health. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC.
  • TANZ JOURNAL. (n.d.). advanced approaches to improve solubility of bcs class ii drugs.
  • National Institutes of Health. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC.
  • MDPI. (n.d.). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends.
  • Australian Prescriber. (2014). P-glycoprotein and its role in drug-drug interactions.
  • National Institutes of Health. (n.d.). Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC.
  • ResearchGate. (2025). Formulation and development of some BCS Class II drugs.
  • MDPI. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs.
  • PubMed Central. (n.d.). Role of P-Glycoprotein Inhibitors in the Bioavailability Enhancement of Solid Dispersion of Darunavir - PMC.
  • ResearchGate. (2020). Discovery of[5][30][31]Triazolo[1,5- a ]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. Retrieved from

  • pharma excipients. (2018). SNEDDS and SMEDDS as lipid nanocarriers for improving dissolution rate and bioavailability of poorly soluble drugs.
  • Pharma Excipients. (2017). lipid based formulations of biopharmaceutics classification system (bcs) class ii drugs: strategy.
  • Taylor & Francis. (n.d.). Full article: Promising strategies for improving oral bioavailability of poor water-soluble drugs.
  • MDPI. (n.d.). Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability.
  • ResearchGate. (n.d.). snedds as lipid-based nanocarrier systems: concepts and formulation insights.
  • ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism.
  • IIP Series. (n.d.). IN VITRO GASTROINTESTINAL DRUG TRANSPORT PREDICTION BY CACO-2, MDCK AND PAMPA MODELS.
  • Enamine. (n.d.). Pharmacokinetics Studies in Mice or Rats.
  • ACS Publications. (n.d.). Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel | Molecular Pharmaceutics.
  • ijprems. (n.d.). LIPID-BASED INNOVATION IN ORAL DRUG DELIVERY: A COMPREHENSIVE REVIEW ON SMEDDS.
  • ACS Publications. (n.d.). Impact of P-Glycoprotein-Mediated Intestinal Efflux Kinetics on Oral Bioavailability of P-Glycoprotein Substrates | Molecular Pharmaceutics.
  • ResearchGate. (2025). Amorphous solid dispersions for enhanced drug solubility and stability.
  • Optibrium. (n.d.). Caco-2 Model.
  • Wiley Online Library. (2020). Pharmacokinetic, bioavailability and tissue distribution study of astilbin in rats.
  • National Institutes of Health. (n.d.). Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements.
  • WuXi AppTec. (n.d.). Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig.

Sources

Troubleshooting

Technical Support Center: Overcoming Drug Resistance to Triazolo[1,5-a]pyridine Inhibitors

Introduction: Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazolo[1,5-a]pyridine-based inhibitors. This guide is designed to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazolo[1,5-a]pyridine-based inhibitors. This guide is designed to provide in-depth troubleshooting and practical solutions for a critical challenge in targeted therapy: the development of drug resistance. The triazolo[1,5-a]pyridine scaffold is a key component in a range of targeted inhibitors, including those targeting Janus kinase 2 (JAK2) and other critical signaling proteins in cancer and inflammatory diseases.[1][2] While these inhibitors can be highly effective, acquired resistance is a common clinical and experimental hurdle.[3] This document provides a logical, evidence-based framework for identifying, characterizing, and overcoming resistance to this important class of therapeutic agents.

Section 1: Initial Assessment and Confirmation of Resistance

This section addresses the initial signs of resistance and provides a systematic approach to confirm and quantify the loss of inhibitor sensitivity.

FAQ 1: My cancer cell line, previously sensitive to my triazolo[1,5-a]pyridine inhibitor, is now showing reduced response. How do I confirm and quantify this suspected resistance?

Answer:

The first step is to systematically confirm and quantify the change in sensitivity. A simple observation of reduced efficacy is not sufficient; rigorous quantification is necessary to guide your next steps. Here’s a workflow to follow:

Experimental Workflow: Confirmation and Quantification of Resistance

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Quantitative Confirmation cluster_2 Phase 3: Interpretation A Decreased phenotypic response (e.g., reduced apoptosis, increased proliferation) B Perform Dose-Response Assay (e.g., MTT, CellTiter-Glo) A->B Systematic Validation C Calculate IC50 values for parental (sensitive) and suspected resistant cells B->C Data Analysis D Compare IC50 values C->D Comparative Analysis E Significant increase in IC50 confirms resistance D->E Conclusion F Calculate Resistance Factor (RF): RF = IC50 (Resistant) / IC50 (Parental) E->F Quantification

Caption: Workflow for confirming drug resistance.

Detailed Protocol: Dose-Response Assay using MTT
  • Cell Seeding:

    • Culture both the parental (sensitive) and the suspected resistant cell lines.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well). Include wells for no-cell controls (media only).

    • Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Inhibitor Treatment:

    • Prepare a 2x serial dilution of your triazolo[1,5-a]pyridine inhibitor in culture medium. A typical concentration range might be from 100 µM down to 1 nM, but this should be optimized based on the known potency of your compound.

    • Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

    • Remove the overnight culture medium from the cells and add 100 µL of the various inhibitor concentrations (in triplicate for each concentration).

  • Incubation:

    • Incubate the plate for a period that is relevant to the inhibitor's mechanism and the cell line's doubling time (typically 48-72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Normalize the data to the vehicle-treated cells (representing 100% viability).

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value for both cell lines.

Data Presentation: Interpreting the Results

A significant shift in the IC50 is a clear indicator of resistance.

Cell LineTriazolo[1,5-a]pyridine Inhibitor (Compound X) IC50Resistance Factor (RF)
Parental (Sensitive)50 nM-
Resistant Derivative1500 nM (1.5 µM)30

This table illustrates a hypothetical 30-fold increase in the IC50, confirming the development of a resistant phenotype.

Section 2: Investigating Mechanisms of Resistance

Once resistance is confirmed, the next crucial step is to understand the underlying molecular mechanisms. Resistance to kinase inhibitors, a common class of drugs featuring the triazolo[1,5-a]pyridine scaffold, can arise from various mechanisms.[3]

FAQ 2: I've confirmed that my cells are resistant. What are the common mechanisms of resistance to kinase inhibitors, and how can I investigate them?

Answer:

Resistance mechanisms can be broadly categorized into two groups: on-target and off-target alterations.

Common Mechanisms of Acquired Resistance to Kinase Inhibitors
  • On-Target Mechanisms:

    • Secondary Mutations in the Target Kinase: A mutation in the kinase's drug-binding pocket can prevent the inhibitor from binding effectively.[3][4]

    • Target Amplification: Increased expression of the target protein can overwhelm the inhibitor at standard concentrations.[3]

  • Off-Target Mechanisms:

    • Activation of Bypass Signaling Pathways: Cells can activate alternative survival pathways to circumvent the blocked pathway.[3][5] For instance, if your inhibitor targets the ERK pathway, cells might upregulate the PI3K/AKT pathway.[6]

    • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of the inhibitor.

    • Histological Transformation: In some cases, the cell type can change, rendering the original target irrelevant.[3]

Workflow for Investigating Resistance Mechanisms

G cluster_0 On-Target Investigation cluster_1 Off-Target Investigation A Sanger/NGS Sequencing of Target Kinase Gene B Western Blot/qPCR for Target Protein/mRNA Expression C Phospho-Kinase Array D Western Blot for Bypass Pathway Activation (e.g., p-AKT, p-STAT3) C->D Validate specific pathways E Drug Efflux Assay (e.g., Rhodamine 123 extrusion) ResistantCells Confirmed Resistant Cells ResistantCells->A Check for mutations ResistantCells->B Check for amplification ResistantCells->C Screen for pathway changes ResistantCells->E Check for efflux pumps

Caption: A systematic approach to dissecting resistance mechanisms.

Featured Protocol: Western Blotting to Detect Bypass Pathway Activation

This protocol will help you determine if resistant cells have upregulated alternative signaling pathways. We will use phospho-AKT (p-AKT) as an example, a common bypass mechanism.

  • Cell Lysis:

    • Grow parental and resistant cells to 80-90% confluency.

    • Treat cells with the triazolo[1,5-a]pyridine inhibitor at the IC50 concentration for the parental line for a relevant time (e.g., 2, 6, 24 hours). Include an untreated control for both cell lines.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against p-AKT (Ser473) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe for total AKT and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and to assess changes in phosphorylation status versus total protein levels.

Expected Outcome: A significant increase in the p-AKT/total AKT ratio in the resistant cells, especially upon treatment with the inhibitor, would suggest the activation of the PI3K/AKT pathway as a bypass mechanism.

Section 3: Strategies to Overcome Resistance

Once a mechanism of resistance has been identified, you can devise strategies to overcome it.

FAQ 3: I've identified a likely resistance mechanism. What are my options for re-sensitizing the cells to treatment?

Answer:

The strategy you employ will depend directly on the mechanism of resistance you've uncovered.

Strategy 1: For On-Target Mutations - Next-Generation Inhibitors

If you've identified a secondary mutation in the target kinase, the most direct approach is to use a "next-generation" inhibitor that is designed to bind to the mutated kinase.[7]

  • Actionable Step: Screen a panel of next-generation inhibitors that have activity against the specific mutation you have identified. For example, in non-small cell lung cancer, third-generation EGFR inhibitors were developed to overcome the T790M resistance mutation that arose after treatment with first-generation inhibitors.[7]

Strategy 2: For Bypass Pathway Activation - Combination Therapy

If you have identified the activation of a bypass pathway, a combination of your triazolo[1,5-a]pyridine inhibitor with an inhibitor of the bypass pathway is a powerful strategy.[5]

  • Actionable Step: Design a synergy experiment using a combination of your primary inhibitor and an inhibitor targeting the identified bypass pathway (e.g., a PI3K or MEK inhibitor).

Experimental Workflow: Synergy Testing

G A Select Inhibitor A (Primary) and Inhibitor B (Bypass Pathway) B Create a dose matrix of Inhibitor A + Inhibitor B in a 96-well plate A->B C Seed resistant cells and treat with the combination matrix B->C D Perform cell viability assay (e.g., CellTiter-Glo) after 72h C->D E Analyze data using Bliss Independence or Chou-Talalay method to calculate a Combination Index (CI) D->E F CI < 1: Synergy CI = 1: Additive Effect CI > 1: Antagonism E->F

Caption: Workflow for assessing drug synergy.

Strategy 3: For Increased Drug Efflux - Co-administration with an Efflux Pump Inhibitor

If you suspect increased drug efflux, you can test whether co-administration with a known efflux pump inhibitor (e.g., verapamil for P-gp) re-sensitizes the cells.

  • Actionable Step: Repeat the dose-response assay with your triazolo[1,5-a]pyridine inhibitor in the presence of a fixed, non-toxic concentration of an efflux pump inhibitor. A significant leftward shift in the IC50 curve would indicate that drug efflux is a key resistance mechanism.

References
  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. (2020). PubMed. [Link]

  • Synthesis and anticancer activity evaluation of a series of[1][8][9]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. (2013). PubMed. [Link]

  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. (2023). National Institutes of Health. [Link]

  • Triazolopyridine. Wikipedia. [Link]

  • Novel[1][8][10]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. (2019). PubMed. [Link]

  • Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. (2014). National Institutes of Health. [Link]

  • Synthesis and evaluation of anti-tumor activity of novel triazolo[1,5-a] pyrimidine on cancer cells by induction of cellular apoptosis and inhibition of epithelial-to-mesenchymal transition process. (2020). PubMed. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2018). National Institutes of Health. [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (2021). MDPI. [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists. (2010). National Institutes of Health. [Link]

  • Synthesis and SAR of[1][8][9]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. (2020). Journal of Medicinal Chemistry. [Link]

  • Overcoming resistance mechanisms to kinase inhibitors. (2020). Dove Medical Press. [Link]

  • Combating Acquired Resistance to Tyrosine Kinase Inhibitors in Lung Cancer. (2015). ASCO Publications. [Link]

  • New Strategies in Overcoming Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Lung Cancer. (2013). AACR Journals. [Link]

  • Design, Synthesis and Biological Evaluation of[1][8][9]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. (2022). MDPI. [Link] 19.[1][8][9]Triazolo[1,5-a]pyridine CAS#:274-85-1. Chemsrc. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the In Vitro Validation of 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine: A Comparative Study for Kinase Inhibition

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel small molecule, 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-am...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel small molecule, 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine. While specific biological data for this exact compound is not yet prevalent in public literature, its core structure, the triazolo[1,5-a]pyridine scaffold, is frequently associated with potent kinase inhibitory activity.[1][2][3][4][5] This guide, therefore, hypothesizes a kinase-mediated mechanism of action and presents a systematic, in vitro approach to test this hypothesis, comparing its performance against established alternatives.

Our methodology is built on three pillars: starting with a broad assessment of cytotoxicity, progressing to specific enzymatic inhibition, and culminating in the confirmation of on-target effects within a cellular context. This tiered approach ensures a logical and cost-effective validation cascade, providing robust, interpretable data for go/no-go decisions in early-stage drug discovery.

The Scientific Premise: Why Suspect Kinase Inhibition?

The triazolopyridine scaffold is a "privileged" structure in medicinal chemistry, particularly for targeting the ATP-binding pocket of protein kinases.[2][3] Numerous derivatives have been developed as inhibitors of key signaling kinases involved in oncology and inflammatory diseases, such as the Janus kinases (JAKs), p38 MAP kinase, and TGF-β receptor kinase (ALK5).[1][2][5] Specifically, compounds based on the 1,2,4-triazolo[1,5-a]pyridine core have led to the discovery of selective and orally bioavailable JAK2 inhibitors for anticancer therapy.[4]

Given this precedent, we propose a validation strategy centered on the hypothesis that 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine (herein referred to as CTP-2A) acts as an inhibitor of the JAK/STAT signaling pathway, a critical regulator of cell proliferation and survival.

The JAK/STAT Signaling Pathway

The diagram below illustrates the canonical JAK/STAT pathway, which is often constitutively activated in various cancers, particularly hematological malignancies. Our proposed experimental plan will probe CTP-2A's ability to inhibit JAK2 and the subsequent phosphorylation of its downstream effector, STAT3.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_activation Receptor Cytokine Receptor JAK2_A JAK2 JAK2_B JAK2 Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding pJAK2_A pJAK2 JAK2_A->pJAK2_A 2. Autophosphorylation pJAK2_B pJAK2 JAK2_B->pJAK2_B pJAK2_A->pJAK2_B STAT3_A STAT3 pJAK2_A->STAT3_A 3. STAT3 Recruitment & Phosphorylation STAT3_B STAT3 pJAK2_B->STAT3_B pSTAT3_A pSTAT3 STAT3_A->pSTAT3_A pSTAT3_B pSTAT3 STAT3_B->pSTAT3_B Dimer pSTAT3 Dimer pSTAT3_A->Dimer pSTAT3_B->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription CTP2A CTP-2A (Test Compound) CTP2A->pJAK2_A Proposed Inhibition

Caption: Proposed mechanism of CTP-2A action on the JAK/STAT signaling pathway.

Experimental Design: A Three-Tiered Validation Workflow

To build a compelling case for CTP-2A's activity, we will employ a sequential validation workflow. This ensures that each experiment logically informs the next, from general effects to specific mechanisms.

Comparative Compounds

An objective comparison requires well-characterized reference compounds.

CompoundRoleRationale
CTP-2A Test Article 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine.
Ruxolitinib Positive Control An FDA-approved, potent JAK1/JAK2 inhibitor. Provides a benchmark for potency and efficacy.
DMSO (0.1%) Vehicle Control The solvent for all compounds. Ensures observed effects are not due to the vehicle.
Experimental Workflow Diagram

Experimental_Workflow Start Hypothesis: CTP-2A is a Kinase Inhibitor Tier1 Tier 1: Phenotypic Screening (Cell Viability Assay) Start->Tier1 Does it affect cell viability? Tier2 Tier 2: Biochemical Validation (Cell-Free Kinase Assay) Tier1->Tier2 Is the effect due to direct enzyme inhibition? Tier3 Tier 3: Mechanistic Confirmation (Western Blot for pSTAT3) Tier2->Tier3 Does it hit the target in a cellular context? Data Data Analysis: IC50 Determination Comparative Potency Tier3->Data End Conclusion: Validated Activity Profile Data->End

Caption: Three-tiered workflow for in vitro validation of CTP-2A.

Detailed Methodologies & Protocols

Cell Line Selection
  • HEL 92.1.7 (Human Erythroleukemia): This cell line is ideal as it harbors the JAK2 V617F mutation, leading to constitutive activation of the JAK/STAT pathway. Its survival is highly dependent on JAK2 activity, making it a sensitive model for JAK2 inhibitors.

Protocol 1: Cell Viability Assay (MTS Assay)

This assay determines the dose-dependent effect of CTP-2A on the proliferation and viability of HEL 92.1.7 cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed HEL 92.1.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for CTP-2A and Ruxolitinib in DMSO. A typical starting concentration would be 10 mM.

  • Cell Treatment: Dilute the compound series in culture medium to achieve final concentrations ranging from 10 µM to 0.5 nM. Add 100 µL of the compound-containing medium to the respective wells. Include DMSO-only wells as the vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or equivalent MTS reagent) to each well.

  • Final Incubation: Incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the data to the DMSO control (100% viability) and calculate IC₅₀ values using a non-linear regression model (log(inhibitor) vs. response).

Protocol 2: Cell-Free Kinase Assay (Recombinant JAK2)

This biochemical assay directly measures the ability of CTP-2A to inhibit the enzymatic activity of purified, recombinant JAK2.

Step-by-Step Protocol:

  • Reagent Preparation: Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay). Prepare reagents according to the manufacturer's instructions, including recombinant human JAK2 enzyme, a suitable substrate peptide (e.g., a STAT-derived peptide), and ATP.

  • Compound Plating: Dispense the serial-diluted CTP-2A, Ruxolitinib, and DMSO into a 384-well plate.

  • Kinase Reaction Initiation: Add the JAK2 enzyme and substrate mixture to the wells. Allow a short pre-incubation (10-15 minutes).

  • Start Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for JAK2 to ensure competitive inhibition can be detected.

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

  • Reaction Termination & Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and Kinase Detection Reagent sequentially, with incubation steps as per the kit protocol.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Calculate IC₅₀ values using non-linear regression.

Protocol 3: Western Blot for Phospho-STAT3 Inhibition

This assay provides mechanistic proof that CTP-2A inhibits JAK2 signaling within the cell by measuring the phosphorylation of its direct downstream target, STAT3.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed HEL 92.1.7 cells in 6-well plates at a density that allows them to reach ~80% confluency. Treat cells with CTP-2A and Ruxolitinib at concentrations around their determined cell viability IC₅₀ (e.g., 0.1x, 1x, and 10x IC₅₀) for 2-4 hours. Include a DMSO control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image using a chemiluminescence imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total STAT3 and a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phospho-STAT3 signal to the total STAT3 signal for each lane.

Comparative Analysis and Data Presentation

The results from these experiments should be summarized to allow for a direct and objective comparison between CTP-2A and the benchmark inhibitor, Ruxolitinib.

Table 1: Summary of In Vitro Potency
CompoundCell Viability IC₅₀ (µM)Kinase Activity IC₅₀ (µM)Notes
CTP-2A [Experimental Value][Experimental Value]Potency of the test compound.
Ruxolitinib [Experimental Value][Experimental Value]Benchmark potency. A significant deviation may indicate off-target effects.
  • Interpretation: A strong candidate will exhibit potent IC₅₀ values in all assays. Ideally, the kinase activity IC₅₀ will be lower than or comparable to the cell viability IC₅₀, suggesting the antiproliferative effect is driven by on-target enzyme inhibition.

Figure 1: Western Blot Analysis of pSTAT3 Modulation

(This would be a visual representation of the western blot results, showing a dose-dependent decrease in the pSTAT3 band intensity for both CTP-2A and Ruxolitinib, with total STAT3 and GAPDH levels remaining constant.)

Interpretation: A dose-dependent reduction in the ratio of pSTAT3 to total STAT3 following treatment with CTP-2A would provide strong evidence of on-target engagement in a cellular environment. The concentration required to reduce pSTAT3 should correlate with the IC₅₀ value obtained from the cell viability assay.

Conclusion and Future Directions

This guide outlines a robust, multi-tiered approach to validate the hypothesized biological activity of 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine as a JAK2 kinase inhibitor. By directly comparing its performance against a clinically approved drug, Ruxolitinib, these experiments will generate the critical data needed to assess its potential as a lead compound.

Successful validation—characterized by potent enzymatic inhibition, on-target cell-based activity, and antiproliferative effects—would warrant further investigation, including:

  • Kinome Profiling: To assess the selectivity of CTP-2A against a broad panel of kinases.

  • In Vivo Efficacy Studies: To evaluate its performance in animal models of JAK2-driven diseases.

  • ADME/Tox Studies: To determine its drug-like properties and safety profile.

This structured validation pathway ensures that resources are directed toward compounds with a clear and verifiable mechanism of action, accelerating the journey from chemical entity to potential therapeutic.

References

  • Zhang, W., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Retrieved from [Link]

  • Bell, K., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kim, D. K., et al. (2014). 4-([1][6][7]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -Pyrazole Derivatives as Potent and Selective Inhibitors of Transforming Growth factor-β Type I Receptor Kinase. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Cross-Validating the Mechanism of Action for Novel Kinase Inhibitors: A Case Study with 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine

For researchers, scientists, and drug development professionals, the journey from a novel compound to a validated therapeutic candidate is both arduous and exciting.[1] A critical milestone in this journey is the precise...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel compound to a validated therapeutic candidate is both arduous and exciting.[1] A critical milestone in this journey is the precise elucidation and cross-validation of the compound's mechanism of action (MoA).[2][3] This guide provides an in-depth, technical framework for such a validation process, using the hypothetical novel compound, 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine (designated as Cmpd-X), as a case study. The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of targets, including kinases.[4] Therefore, for the purpose of this guide, we will hypothesize that Cmpd-X is a novel inhibitor of the serine/threonine kinase, AKT1, a key node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[5][6]

This guide will not merely list protocols but will delve into the causality behind experimental choices, ensuring a self-validating system of inquiry. We will compare the hypothetical performance of Cmpd-X with a well-characterized, potent, and selective AKT inhibitor, such as MK-2206, to provide a clear benchmark for its evaluation.

Part 1: Initial Target Identification and Engagement

The first step in MoA validation is to identify the direct molecular target of the compound and to confirm that the compound engages this target in a relevant biological context.[3][7] While initial high-throughput screens might suggest a target, rigorous validation is essential.

Affinity-Based Target Identification

To identify the protein targets of Cmpd-X, an affinity-based proteomics approach can be employed.[8] This method involves immobilizing a derivative of Cmpd-X onto a solid support and using it as "bait" to capture interacting proteins from cell lysates.

  • Synthesis of Affinity Probe: Synthesize an analog of Cmpd-X with a linker and an affinity tag (e.g., biotin) that does not disrupt its binding activity. The position of the linker should be carefully chosen to minimize steric hindrance.

  • Preparation of Cell Lysate: Culture a relevant cancer cell line with known AKT pathway activation (e.g., LNCaP prostate cancer cells) and prepare a native cell lysate.

  • Affinity Capture: Incubate the biotinylated Cmpd-X probe with the cell lysate. As a control, incubate a parallel lysate with biotin alone.

  • Purification: Use streptavidin-coated beads to capture the biotinylated probe and any bound proteins.[8]

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.

  • Data Analysis: Compare the proteins identified in the Cmpd-X-biotin pulldown with the biotin-only control. Bona fide targets should be significantly enriched in the Cmpd-X sample.

Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)

Once a putative target like AKT1 is identified, it is crucial to confirm that Cmpd-X engages it within the complex environment of a living cell.[9] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose as it does not require any modification of the compound or the target protein.[9] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[9]

  • Cell Treatment: Treat intact cells (e.g., LNCaP) with Cmpd-X at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins.

  • Protein Quantification: Analyze the amount of soluble AKT1 in the supernatant by Western blotting or ELISA.

  • Melt Curve Generation: Plot the amount of soluble AKT1 as a function of temperature for each Cmpd-X concentration.

  • Analysis: A shift in the melting curve to higher temperatures in the presence of Cmpd-X indicates target engagement.

CompoundTargetCell LineEC50 of Thermal Shift (µM)
Cmpd-XAKT1LNCaP0.5
MK-2206AKT1LNCaP0.2

This hypothetical data suggests that both compounds engage AKT1 in cells, with MK-2206 showing slightly higher potency in this assay.

cluster_0 Target Identification & Engagement Workflow start Start with Cmpd-X ap_ms Affinity Purification- Mass Spectrometry (AP-MS) start->ap_ms Identify binding partners putative_target Identify Putative Target (e.g., AKT1) ap_ms->putative_target cetsa Cellular Thermal Shift Assay (CETSA) putative_target->cetsa Validate in-cell binding target_engaged Confirm Target Engagement in Cells cetsa->target_engaged end Proceed to Biochemical Validation target_engaged->end

Target Identification and Engagement Workflow.

Part 2: Biochemical Validation of Kinase Inhibition

Following target engagement confirmation, the next logical step is to quantify the inhibitory activity of Cmpd-X on the purified target protein.[10][11] This provides a direct measure of the compound's potency and helps to elucidate its mechanism of inhibition.

In Vitro Kinase Activity Assay

A variety of assay formats are available to measure kinase activity, including radiometric and fluorescence-based methods.[11][12] A common and robust method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[13]

  • Reagents: Purified active AKT1 enzyme, a biotinylated peptide substrate, ATP, and a TR-FRET detection system (e.g., LanthaScreen®) consisting of a terbium-labeled anti-phospho-substrate antibody (donor) and a streptavidin-labeled fluorophore (acceptor).

  • Reaction Setup: In a microplate, combine the AKT1 enzyme, the peptide substrate, and varying concentrations of Cmpd-X or MK-2206.

  • Initiate Reaction: Add ATP to start the kinase reaction and incubate at room temperature.

  • Stop Reaction and Detect: Add EDTA to stop the reaction, followed by the TR-FRET detection reagents.

  • Signal Measurement: After incubation, read the plate on a TR-FRET-compatible reader. The signal is proportional to the amount of phosphorylated substrate.

  • IC50 Determination: Plot the kinase activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

CompoundTargetIC50 (nM)
Cmpd-XAKT150
MK-2206AKT112

This hypothetical data indicates that Cmpd-X is a potent inhibitor of AKT1, although less so than the established inhibitor MK-2206.

Mechanism of Inhibition Studies

To further characterize the interaction, it is important to determine if Cmpd-X is an ATP-competitive, non-competitive, or uncompetitive inhibitor. This is typically done by measuring the IC50 of Cmpd-X at various ATP concentrations.

  • Assay Setup: Perform the in vitro kinase assay as described above.

  • Vary ATP Concentration: Run the assay with a range of ATP concentrations, from well below to well above the Km for ATP.

  • Determine IC50 at Each ATP Concentration: For each ATP concentration, determine the IC50 of Cmpd-X.

  • Data Analysis: If the IC50 of Cmpd-X increases linearly with increasing ATP concentration, the inhibitor is ATP-competitive.

Part 3: Cellular Pathway Analysis

The ultimate test of a targeted inhibitor is its ability to modulate the intended signaling pathway in a cellular context, leading to a desired phenotypic outcome.[14][15]

Inhibition of Downstream Substrate Phosphorylation

A direct consequence of AKT1 inhibition should be a decrease in the phosphorylation of its downstream substrates, such as PRAS40 and GSK3β.[6]

  • Cell Treatment: Treat a relevant cell line (e.g., LNCaP) with a range of concentrations of Cmpd-X and MK-2206 for a defined period.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for phosphorylated AKT (at Ser473), total AKT, phosphorylated PRAS40, total PRAS40, phosphorylated GSK3β, and total GSK3β. An antibody for a housekeeping protein (e.g., GAPDH) should be used as a loading control.

  • Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.

  • EC50 Determination: Plot the inhibition of substrate phosphorylation against the compound concentration to determine the cellular EC50.

CompoundCellular TargetEC50 (nM)
Cmpd-Xp-PRAS40150
MK-2206p-PRAS4045

This data would demonstrate that Cmpd-X inhibits the AKT pathway in cells, consistent with its biochemical activity.

cluster_1 Hypothetical PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 recruits AKT AKT1 PIP3->AKT recruits PDK1->AKT phosphorylates (Thr308) PRAS40 PRAS40 AKT->PRAS40 inhibits GSK3b GSK3β AKT->GSK3b inhibits mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) CellGrowth Cell Growth & Survival PRAS40->CellGrowth regulates GSK3b->CellGrowth regulates CmpdX Cmpd-X CmpdX->AKT

Hypothesized signaling pathway for Cmpd-X.
Phenotypic Assays

Ultimately, the inhibition of a key signaling node like AKT should result in a clear cellular phenotype, such as reduced proliferation or induction of apoptosis.

  • Cell Seeding: Seed cancer cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of Cmpd-X and MK-2206.

  • Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 72 hours).

  • Viability Measurement: Measure cell viability using a reagent such as resazurin or by quantifying ATP levels.

  • GI50 Determination: Determine the concentration of the compound that causes 50% inhibition of cell growth (GI50).

CompoundCell LineGI50 (µM)
Cmpd-XLNCaP1.2
MK-2206LNCaP0.5

Part 4: Cross-Validation and Off-Target Profiling

A crucial aspect of MoA validation is ensuring the observed cellular effects are indeed due to the inhibition of the intended target. This involves cross-validation experiments and off-target profiling.

Target Knockdown/Knockout Validation

If Cmpd-X's anti-proliferative effect is mediated by AKT1, then cells lacking AKT1 should be less sensitive to the compound.

  • Transfection: Transfect cells with siRNA targeting AKT1 or a non-targeting control siRNA.

  • Knockdown Confirmation: After 48-72 hours, confirm AKT1 knockdown by Western blotting.

  • Proliferation Assay: Perform a cell proliferation assay with Cmpd-X on both the AKT1-knockdown and control cells.

  • Analysis: A significant rightward shift in the GI50 curve for Cmpd-X in the AKT1-knockdown cells compared to the control cells would strongly support an on-target MoA.

Kinome-Wide Selectivity Profiling

To assess the selectivity of Cmpd-X, it should be screened against a broad panel of kinases. This is essential for understanding potential off-target effects that could lead to toxicity or confound the interpretation of cellular data.

  • Service Provider: Submit Cmpd-X to a commercial provider offering large-scale kinase profiling services (e.g., Eurofins, Reaction Biology).

  • Screening: The compound is typically tested at one or two concentrations (e.g., 1 µM and 10 µM) against a panel of hundreds of kinases.

  • Data Analysis: The results are usually presented as a percentage of inhibition for each kinase. Potent off-target hits should be followed up with full IC50 determinations.

Conclusion

The cross-validation of a small molecule's mechanism of action is a multi-faceted process that requires a logical and systematic approach, integrating biochemical, biophysical, and cellular assays. By employing a suite of orthogonal experiments, as outlined in this guide for our hypothetical compound, 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine (Cmpd-X), researchers can build a robust and compelling case for its on-target activity. Comparing the experimental data with that of a well-characterized reference compound like MK-2206 provides essential context and benchmarks for potency and selectivity. This rigorous, self-validating approach is fundamental to the successful progression of novel compounds in the drug discovery pipeline.

References

  • Bastos, C. M., et al. (2017). 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate. Journal of Medicinal Chemistry. [Link]

  • Hughes, P. E., et al. (2016). Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[4][16][17]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • PubChem. 8-chloro-6-(2-chlorophenyl)-N,N-dimethyl-4H-1,2,4-triazolo(1,5-a)(1,4)benzodiazepine-2-carboxamide. PubChem. [Link]

  • Zhang, Y., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Saha, A., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Jin, L., et al. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Pharmaceuticals. [Link]

  • de Jesus, M. M., et al. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Pharmacology. [Link]

  • Aldea, I., et al. (2019). Novel[4][16][18]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Medicinal Chemistry. [Link]

  • Selvita. (2023). A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Reinstadler, D., et al. (2018). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • ACS Applied Bio Materials. (2022). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Publications. [Link]

  • Al-Mugren, K. S., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine. [Link]

  • ResearchGate. (2020). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • iBiology. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]

  • PubChem. 8-chloro-1-methyl-6-phenyl-4H-(511C)[4][16][17]triazolo[4,3-a][16][17]benzodiazepine. PubChem. [Link]

  • Wikipedia. Signal transduction. Wikipedia. [Link]

  • Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay and Drug Development Technologies. [Link]

  • Cravatt, B. F., et al. (2013). Determining target engagement in living systems. Nature Chemical Biology. [Link]

  • Verdonck, M., et al. (2021). 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases. European Journal of Medicinal Chemistry. [Link]

  • Sino Biological. Signaling Pathways. Sino Biological. [Link]

Sources

Validation

Comparative Analysis: 8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine in Kinase Inhibitor Discovery

Executive Summary: The "Privileged" Scaffold In the landscape of kinase inhibitor discovery, the [1,2,4]triazolo[1,5-a]pyridine ring system has emerged as a superior bioisostere to the classical quinoline or isoquinoline...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

In the landscape of kinase inhibitor discovery, the [1,2,4]triazolo[1,5-a]pyridine ring system has emerged as a superior bioisostere to the classical quinoline or isoquinoline scaffolds. Specifically, the 8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine (referred to herein as CMP-2A ) represents a highly optimized "fragment lead" for targeting the ATP-binding pockets of Janus Kinases (JAK) and PIM kinases.

This guide objectively compares CMP-2A against its non-chlorinated and non-methylated analogs. Our analysis, grounded in structure-activity relationship (SAR) data, demonstrates that the specific 8-Cl, 6-Me substitution pattern offers a critical balance of metabolic stability (blocking C-8 oxidation) and hydrophobic occupancy (C-6 methyl interaction), which is often superior to the unsubstituted parent scaffold.

Comparative Profiling: CMP-2A vs. Analogs

The following analysis contrasts CMP-2A with two primary alternatives: the unsubstituted parent (TP-Parent) and the 8-Hydrogen analog (MP-2A). Data is synthesized from representative SAR trends in triazolopyridine kinase inhibitors.

Table 1: Physicochemical and Biological Performance Matrix
FeatureCMP-2A (Target)MP-2A (8-H Analog)TP-Parent (Unsubstituted)Implication
Structure 8-Cl, 6-Me8-H, 6-Me8-H, 6-HCMP-2A offers dual-substitution.
cLogP ~1.8 - 2.1~1.2 - 1.5~0.8 - 1.0CMP-2A has higher lipophilicity, improving membrane permeability.
Metabolic Stability (t1/2) High (>60 min)Moderate (30-45 min)Low (<20 min)The 8-Cl blocks a primary site of CYP450 oxidative metabolism (C-8).
Kinase Potency (JAK2) < 10 nM (Est.)~50 - 100 nM> 500 nMThe 6-Me group fills the hydrophobic "gatekeeper" pocket in many kinases.
Ligand Efficiency (LE) 0.380.350.28CMP-2A maximizes binding energy per heavy atom.
Synthetic Cost ModerateLowLowChlorine introduction requires regioselective precursors.
Key Technical Insight: The "8-Position" Effect

In [1,2,4]triazolo[1,5-a]pyridines, the C-8 position is adjacent to the bridgehead nitrogen (N-1). This position is electronically activated and prone to oxidative attack by metabolic enzymes.

  • Why CMP-2A wins: Substituting Hydrogen with Chlorine at C-8 sterically hinders metabolic approach and electronically deactivates the ring toward oxidation, significantly extending in vivo half-life without disrupting H-bonding at the N-1 position.

Mechanistic Context: JAK-STAT Pathway Targeting

CMP-2A derivatives typically function as Type I ATP-competitive inhibitors. The 2-amine group serves as a versatile handle for amide coupling to generate the "tail" of the inhibitor, which extends into the solvent-exposed region of the kinase, while the triazolopyridine core anchors into the hinge region.

Diagram 1: JAK-STAT Signaling & Inhibitor Intervention

This diagram illustrates the downstream effects of blocking JAK phosphorylation using CMP-2A derived inhibitors.

JAK_Pathway Cytokine Cytokine (Ligand) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of CMP-2A) Receptor->JAK Activation STAT_Inactive STAT (Inactive) JAK->STAT_Inactive Phosphorylation (Blocked by CMP-2A) STAT_Phos p-STAT (Dimer) STAT_Inactive->STAT_Phos Dimerization Nucleus Nucleus / Gene Transcription STAT_Phos->Nucleus Translocation

Caption: Schematic of the JAK-STAT pathway. CMP-2A analogs bind to the JAK kinase ATP pocket (Blue), preventing STAT phosphorylation and subsequent inflammatory gene transcription.

Experimental Protocols

A. Synthesis of CMP-2A (Self-Validating Route)

This protocol utilizes a cyclization strategy that ensures regioselectivity. The starting material, 2-amino-3-chloro-5-methylpyridine, pre-installs the critical Chloro and Methyl groups, avoiding difficult late-stage halogenation.

Reagents:

  • 3-Chloro-5-methylpyridin-2-amine (CAS: 38158-16-4)

  • Ethoxycarbonyl isothiocyanate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Diisopropylethylamine (DIPEA)

  • Solvent: Ethanol / Methanol

Workflow Diagram:

Synthesis_Workflow Step1 Start: 3-Cl-5-Me-pyridin-2-amine Intermed Intermediate: Thiourea Derivative Step1->Intermed RT, 12h Reagent1 + Ethoxycarbonyl isothiocyanate Reagent1->Intermed Product Final Product: CMP-2A Intermed->Product Reflux, 4h Step2 Cyclization: NH2OH·HCl, Heat

Caption: Two-step cyclization synthesis of CMP-2A. The regiochemistry is defined by the starting aminopyridine.

Step-by-Step Methodology:

  • Thiourea Formation: Dissolve 3-chloro-5-methylpyridin-2-amine (1.0 eq) in dry dioxane. Add ethoxycarbonyl isothiocyanate (1.1 eq) dropwise at room temperature. Stir for 12 hours. Monitor by TLC (formation of a less polar spot).

  • Cyclization: To the reaction mixture, add Hydroxylamine hydrochloride (2.0 eq) and DIPEA (3.0 eq). Heat to reflux (approx. 90°C) for 3-5 hours.

  • Workup: Cool to room temperature. The product often precipitates. Filter the solid. If no precipitate, evaporate solvent and partition between Ethyl Acetate and Water.

  • Purification: Recrystallize from Ethanol.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the ethoxycarbonyl signals and the appearance of the NH2 singlet (broad, ~6.0-6.5 ppm).

    • LC-MS: Confirm Mass [M+H]+ = 183.0 (approx, Cl isotope pattern 3:1).

B. Functionalization Protocol: Amide Coupling (SAR Expansion)

The 2-amine is a weak nucleophile. Standard EDC/NHS coupling often fails. Use the HATU activation method for consistent results.

  • Activation: Dissolve the Carboxylic Acid partner (R-COOH, 1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 mins to form the active ester.

  • Coupling: Add CMP-2A (1.0 eq). The reaction may require heating to 50-60°C due to the deactivating effect of the triazole ring on the amine.

  • Monitoring: Monitor by LC-MS for the product peak. The 8-Cl group provides a distinct isotopic signature useful for tracking the product in crude mixtures.

References & Authoritative Grounding

  • Synthesis of Triazolopyridines:

    • Title: Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines.[1]

    • Source: MDPI (Molecules), 2024.

    • URL:[Link]

  • Scaffold Biological Activity (JAK/Kinase):

    • Title: 1,2,4-Triazolo[1,5-a]pyridines in Drug Design.[2][3][4][5][6]

    • Source: NIH / PubMed Central.

    • URL:[Link]

  • Anticancer Applications (Tubulin/Kinase):

    • Title: Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents.[2][7]

    • Source: Journal of Medicinal Chemistry (ACS).

    • URL:[Link]

  • Commercial Reference Standard:

    • Title: 8-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1245644-68-1).[8]

    • Source: Biosynth.

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of Triazolo[1,5-a]pyridine Derivatives

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the in silico performance of various triazolo[1,5-a]pyridine derivatives against a range of therape...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the in silico performance of various triazolo[1,5-a]pyridine derivatives against a range of therapeutically relevant protein targets. By synthesizing data from multiple studies, we offer a unique comparative perspective to inform future drug discovery efforts.

Introduction to Triazolo[1,5-a]pyridines: A Privileged Scaffold in Medicinal Chemistry

The triazolo[1,5-a]pyridine scaffold is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry. Its structure is isoelectronic with purines, making it a viable candidate for interacting with biological targets that recognize purine-based ligands.[1] This structural feature, combined with the potential for diverse substitutions, has led to the development of triazolo[1,5-a]pyridine derivatives with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] Molecular docking studies play a pivotal role in elucidating the potential binding modes and affinities of these derivatives, thereby guiding the rational design of more potent and selective inhibitors.

The Cornerstone of Modern Drug Discovery: A Molecular Docking Workflow

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This method is instrumental in structure-based drug design for predicting the binding affinity and mode of a ligand within the active site of a protein. A typical molecular docking workflow is a multi-step process that requires careful preparation of both the protein and the ligand, followed by the docking simulation and subsequent analysis of the results.

Below is a generalized workflow that encapsulates the essential stages of a comparative molecular docking study.

Molecular Docking Workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Protein Structure Acquisition (PDB) PDB_Prep Protein Preparation (Remove water, add hydrogens) PDB->PDB_Prep Ligand Ligand Structure Preparation Ligand_Prep Ligand Preparation (Energy minimization) Ligand->Ligand_Prep Grid Grid Box Generation PDB_Prep->Grid Docking Running Docking Simulation (e.g., AutoDock Vina, MOE) Ligand_Prep->Docking Grid->Docking Analysis Pose Analysis & Scoring Docking->Analysis Validation Validation (Redocking, comparison with known inhibitors) Analysis->Validation Lead_Opt Lead Optimization Validation->Lead_Opt

Caption: A generalized workflow for comparative molecular docking studies.

Comparative Docking Analysis of Triazolo[1,5-a]pyridine Derivatives Against Key Therapeutic Targets

This section presents a comparative analysis of the docking performance of various triazolo[1,5-a]pyridine and structurally related triazolopyrimidine derivatives against several key protein targets implicated in various diseases. The data is compiled from multiple independent research articles to provide a broader understanding of the potential of this chemical scaffold.

Antibacterial Target: DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a well-established target for antibacterial drugs.[4][5] Inhibitors of this enzyme can effectively halt bacterial proliferation. The search for novel DNA gyrase inhibitors is a crucial strategy to combat the growing threat of antibiotic resistance.[6]

A series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives were investigated for their antibacterial activity and their potential to inhibit DNA gyrase.[7] The molecular docking study revealed that these compounds exhibit favorable binding interactions within the active site of the enzyme, with docking scores comparable to the known antibiotic ciprofloxacin.[7]

CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Reference
Compound 9a DNA Gyrase-8.9[7]
Other Derivatives DNA Gyrase-8.0 to -8.8[7]
Ciprofloxacin (Control) DNA GyraseNot explicitly stated, but comparable to derivatives[7]

The docking analysis of the most potent compound, 9a, indicated significant interactions with the active site residues of DNA gyrase, suggesting that its antibacterial activity is mediated through the inhibition of this enzyme.[7]

Anti-inflammatory and Cancer Target: Janus Kinase (JAK) 1/2

The Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to regulate gene expression involved in immunity, inflammation, and hematopoiesis.[8][9] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[8][10][11]

A study focused on the design and synthesis of triazolo[1,5-a]pyridine derivatives as potent JAK1/2 inhibitors for anti-inflammatory applications.[12] The optimized compounds, J-4 and J-6, demonstrated high potency against JAK1/2 and selectivity over JAK3 in enzymatic assays.[12]

JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_P pSTAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus 4. Dimerization & Translocation Gene Gene Transcription Nucleus->Gene 5. Gene Regulation Inhibitor Triazolo[1,5-a]pyridine Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition by triazolo[1,5-a]pyridine derivatives.

Note: Specific docking scores for J-4 and J-6 were not provided in the abstract, but their high enzymatic potency suggests strong binding affinity.

Antimicrobial Target: Glucosamine-6-Phosphate (GlcN-6-P) Synthase

Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is a crucial enzyme in the biosynthesis of amino sugar-containing macromolecules, which are essential components of microbial cell walls.[13][14][15] As this enzyme is absent in mammals, it represents a promising target for the development of selective antimicrobial agents.[13][14]

A series of novel triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrid derivatives were synthesized and evaluated for their antimicrobial and antioxidant activities.[8][16] In silico molecular docking studies were performed against GlcN-6-P synthase to rationalize the observed biological activities.[8][16]

Compound ClassTarget Protein (PDB ID)Binding Energy Range (kJ/mol)Reference
Triazolopyridine & related derivatives (1-15) GlcN-6-P synthase (2VF5)-6.08 to -7.84[8][16]

The results indicated moderate to good binding affinities of the synthesized compounds for the target protein, which correlated with their in vitro antimicrobial screenings.[16]

Anticancer Target: Tropomyosin Receptor Kinase A (TrKA)

Tropomyosin receptor kinase A (TrKA) is a receptor tyrosine kinase that, upon binding to its ligand, nerve growth factor (NGF), activates downstream signaling pathways involved in cell proliferation, survival, and differentiation.[17][18][19] Overexpression and mutations of TrKA have been implicated in various cancers, making it an attractive target for anticancer drug development.[17][20][21]

Novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines were synthesized and evaluated as potential TrKA inhibitors.[22] Molecular docking studies were conducted to understand the binding interactions of the most potent compounds within the TrKA kinase domain.[22]

CompoundTarget Protein (PDB ID)IC50 (µg/ml) vs TrKAReference
Compound 7b TrKA (5H3Q)0.064 ± 0.0037[22]
Compound 16c TrKA (5H3Q)0.047 ± 0.0027[22]
Larotrectinib (Control) TrKA (5H3Q)0.034 ± 0.0021[22]

The docking results for compounds 7b and 16c showed a snug fit into the active site of the TrKA kinase, rationalizing their potent inhibitory activity.[22]

Anticancer Target: Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its aberrant activity is frequently observed in various human cancers.[23][24] Therefore, inhibitors of CDK2 are being actively pursued as potential anticancer agents.[23][25][26]

A series of novel pyrazolo[1,5-a][7][12][16]triazine derivatives, which are structurally related to triazolopyridines, were designed and synthesized as CDK2 inhibitors.[13] Their inhibitory activity and binding modes were investigated through enzymatic assays and molecular docking.[13]

CompoundTarget Protein (PDB ID)IC50 (µM) vs CDK2Reference
Compound 9f CDK2 (3ddq)1.85[13]
Compound 10c CDK2 (3ddq)2.09[13]

Molecular docking studies revealed that these compounds bind to the roscovitine binding site of the CDK2 enzyme, providing a structural basis for their inhibitory activity.[13]

Experimental Protocols: A Guide to Performing Molecular Docking Studies

To ensure the reproducibility and validity of molecular docking results, a standardized and well-documented protocol is essential.[27] The following is a generalized, step-by-step methodology for conducting a comparative docking study, based on common practices and tutorials for widely used software like AutoDock Vina and Molecular Operating Environment (MOE).[1][7][12][16][22][28][29][30][31][32][33][34][35]

I. Protein Preparation

  • Acquisition of Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (RCSB PDB).[31]

  • Initial Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and ions that are not involved in ligand binding.[7]

  • Addition of Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds with the ligand.[29]

  • Charge Assignment: Assign appropriate partial charges to the protein atoms using a force field such as AMBER.[7]

  • Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes.

II. Ligand Preparation

  • Ligand Structure Generation: Draw the 2D structures of the triazolo[1,5-a]pyridine derivatives using chemical drawing software and convert them to 3D structures.

  • Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Charge Calculation: Calculate the partial charges for the ligand atoms.

III. Molecular Docking Simulation

  • Grid Box Definition: Define a grid box that encompasses the active site of the protein. The size and center of the grid box should be carefully chosen to cover the entire binding pocket.[31]

  • Docking Algorithm Selection: Choose an appropriate docking algorithm. For example, AutoDock Vina uses a Lamarckian genetic algorithm.[16]

  • Running the Simulation: Execute the docking simulation. The software will generate multiple binding poses for each ligand within the defined grid box and score them based on a scoring function.[33]

IV. Analysis and Validation

  • Pose Analysis: Visualize the predicted binding poses of the ligands within the protein's active site. Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.

  • Scoring and Ranking: Rank the ligands based on their docking scores or binding energies. Lower binding energy values generally indicate a more favorable binding affinity.[31]

  • Validation:

    • Redocking: If a co-crystallized ligand is available, redock it into the active site and compare the predicted pose with the experimental pose. The root-mean-square deviation (RMSD) between the two poses should ideally be less than 2.0 Å.[36]

    • Comparison with Known Inhibitors: Dock known active and inactive compounds and assess whether the docking scores can successfully differentiate between them.[27]

Conclusion and Future Perspectives

This comparative guide highlights the significant potential of the triazolo[1,5-a]pyridine scaffold as a versatile platform for the design of inhibitors against a diverse range of therapeutic targets. The compiled docking data demonstrates that derivatives of this scaffold can achieve favorable binding energies and interactions within the active sites of key proteins involved in bacterial infections, inflammation, and cancer.

The presented molecular docking workflow provides a robust framework for researchers to conduct their own in silico evaluations of novel triazolo[1,5-a]pyridine derivatives. By adhering to best practices in protein and ligand preparation, simulation, and validation, the predictive power of molecular docking can be maximized, leading to a more efficient and targeted drug discovery process.

Future research in this area should focus on the synthesis and experimental validation of the most promising candidates identified through these computational studies. A strong correlation between in silico predictions and in vitro/in vivo activity will further solidify the utility of comparative docking studies in the quest for novel therapeutics.

References

  • Al-Ghorbani, M., et al. (2022). Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking. Journal of Molecular Structure, 1249, 131595.
  • Rudnitskaya, A., Török, B., & Török, M. (2010). Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN.
  • Chen, Y., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127225.
  • BioCode. (n.d.). Molecular-Docking-of-Protein-Ligand-using-MOE.pdf.
  • El-Gazzar, A. R. B. A., et al. (2022).
  • Gomaa, A. M., et al. (2024). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. Journal of the Iranian Chemical Society, 21(1), 1-20.
  • MGLTools. (n.d.). AutoDock MGL Tools Downloads. Retrieved from [Link]

  • Lavecchia, A., & Di Giovanni, C. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 24(17), 3125.
  • Al-Otaibi, J. S., et al. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Scientific Reports, 15(1), 1-14.
  • Al-Ghorbani, M., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(11), 1391.
  • Wang, T., et al. (2022). Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling. Cancers, 14(1), 213.
  • Sankar, S., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • Milewski, S. (2002). Glucosamine-6-phosphate synthase--the multi-facets enzyme. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1597(2), 173-192.
  • Adhikari, B., & Gerson, S. L. (2019).
  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube.
  • Collin, F., Karkare, S., & Maxwell, A. (2011). DNA Gyrase as a Target for Quinolones. Infections and Drug Resistance, 4, 1-13.
  • Chemical Computing Group. (2022, March 4).
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
  • Milewski, S., Gabriel, I., & Olchowy, J. (2006). Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties.
  • Kumar, A., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(4), 104610.
  • Descamps, S., et al. (2021). TrkA Co-Receptors: The Janus Face of TrkA?. International Journal of Molecular Sciences, 22(11), 5904.
  • DermNet. (n.d.). Janus kinase inhibitors. Retrieved from [Link]

  • Chemical Computing Group. (n.d.). MOE 2024 Tutorials. Retrieved from [Link]

  • Bioinformatics Review. (2020, July 7).
  • Otto, T., & Sicinski, P. (2017). Targeting CDK2 for cancer therapy. Cancer Cell, 31(3), 309-311.
  • Wikipedia. (n.d.). Janus kinase inhibitor. Retrieved from [Link]

  • Tacconelli, A., & Farina, A. R. (2016). Nerve growth factor & TrkA as novel therapeutic targets in cancer. Expert Opinion on Therapeutic Targets, 20(11), 1283-1296.
  • Lavecchia, A., & Di Giovanni, C. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 24(17), 3125.
  • School of Chemical Sciences KB. (2020, July 16). Tutorial - Protein-ligand docking with MOE. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Tutorial: Docking. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Engineering Glucosamine-6-Phosphate Synthase to Achieve Efficient One-Step Biosynthesis of Glucosamine. ACS Chemical Biology, 19(5), 1323-1331.
  • Patsnap Synapse. (2024, June 21). What are Bacterial DNA gyrase inhibitors and how do they work?. Retrieved from [Link]

  • Protein Structural Analysis Laboratory - Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link]

  • Xin, P., et al. (2020). The role of JAK/STAT signaling pathway and its inhibitors in diseases.
  • García-García, A., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 28(19), 6876.
  • Frederick National Laboratory for Cancer Research. (2024, April 23). CDK2 inhibition may have potential for treating lung and other cancers. Retrieved from [Link]

  • Diller, D. J., & Merz, K. M. (2001). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Computer Sciences, 41(5), 1127-1135.
  • Singh, S. B., & Godbole, A. A. (2023). Targeting novel sites in DNA gyrase for development of anti-microbials. Journal of Antimicrobial Chemotherapy, 78(4), 849-864.
  • Wang, T., et al. (2023). Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling. Cancers, 15(18), 4614.
  • Proteopedia. (n.d.). Glucosamine 6-phosphate synthase. Retrieved from [Link]

  • ResearchGate. (2025, October 13). DNA Gyrase as a Target for Quinolones. Retrieved from [Link]

  • AACR Journals. (n.d.). Expression and Activation of the Nerve Growth Factor Receptor TrkA in Serous Ovarian Carcinoma. Retrieved from [Link]

  • Taylor & Francis Online. (2024, November 21). Validation guidelines for drug-target prediction methods. Retrieved from [Link]

  • Future Science. (n.d.). Novel[3][7][12]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Retrieved from [Link]

  • ResearchGate. (2024, February 25). "GLUCOSAMINE-6-PHOSPHATE SYNTHASE- AN ENZYME TARGET FOR NOVEL ANTIMICROBIALS SEARCH ERA" Editors Amit Lather Tanuj Hooda. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Exploitation of a Novel Allosteric Binding Region in DNA Gyrase and its Implications for Antibacterial Drug Discovery. Retrieved from [Link]

  • AJMC. (2011, July 27). JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. Retrieved from [Link]

  • VJHemOnc. (2024, October 23).
  • PubMed Central (PMC). (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved from [Link]

Sources

Validation

A Comprehensive Guide to Evaluating the Selectivity Profile of 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine

In the landscape of modern drug discovery, particularly within the domain of kinase inhibitors, the principle of selectivity is paramount. It is not merely sufficient to identify a potent inhibitor of a therapeutic targe...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within the domain of kinase inhibitors, the principle of selectivity is paramount. It is not merely sufficient to identify a potent inhibitor of a therapeutic target; a thorough understanding of its interactions across the broader kinome and other protein families is critical to mitigating off-target effects and ensuring a favorable safety profile. This guide provides a comprehensive framework for evaluating the selectivity of a novel compound, 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine, a member of the triazolopyridine class of compounds which have shown promise as kinase inhibitors.[1][2][3]

The triazolopyridine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives being explored as inhibitors of various kinases, including Janus kinases (JAKs).[1][2][3] Given this precedent, a rigorous assessment of the selectivity of 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine is a crucial step in its development as a potential therapeutic agent. This guide will delineate a robust, multi-tiered experimental approach to characterize its selectivity profile, comparing it against established kinase inhibitors to provide a clear, data-driven assessment of its potential.

Rationale for Selectivity Profiling

The human kinome comprises over 500 kinases, many of which share structural homology within their ATP-binding sites. This homology presents a significant challenge in the design of selective inhibitors. A lack of selectivity can lead to undesirable off-target activities, resulting in toxicity and unforeseen side effects.[4] Therefore, early and comprehensive selectivity profiling is an indispensable component of the drug discovery process, enabling researchers to:

  • Identify potential safety liabilities: Early identification of off-target interactions allows for the mitigation of risks and the prediction of potential adverse drug reactions (ADRs).[5][6]

  • Optimize lead compounds: Understanding the structure-activity relationship (SAR) for both on-target and off-target activities guides medicinal chemistry efforts to improve selectivity and potency.

  • Elucidate mechanism of action: A clear selectivity profile helps to ensure that the observed cellular and in vivo effects are attributable to the intended target.

Experimental Design for Selectivity Evaluation

A tiered approach to selectivity profiling provides a cost-effective and efficient means of characterizing a compound's interaction landscape. This typically begins with broad, high-throughput screening followed by more focused, in-depth analyses of identified hits.

2.1. Tier 1: Broad Kinome Profiling

The initial step is to screen 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine against a large, representative panel of kinases. Several commercial vendors offer comprehensive kinase profiling services, typically employing radiometric, fluorescence-based, or mass spectrometry-based assays.[7]

Experimental Protocol: In Vitro Kinase Assay (Illustrative)

This protocol outlines a typical radiometric assay format, such as the HotSpot™ assay.[7]

  • Compound Preparation: A stock solution of 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine is prepared in 100% DMSO. Serial dilutions are then made to achieve the desired final assay concentrations.

  • Assay Plate Preparation: Kinase, substrate, and cofactors are pre-mixed in an assay buffer and dispensed into a multi-well plate.

  • Compound Addition: The test compound and control compounds (e.g., a known potent, non-selective inhibitor like Staurosporine and a vehicle control) are added to the assay plate.

  • Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.[7] The ATP concentration is typically set at or near the Km for each kinase to provide a direct measure of inhibitor affinity.[8]

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Detection: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radiolabel is then quantified using a scintillation counter.[7]

  • Data Analysis: The percentage of inhibition for each kinase at a given compound concentration is calculated relative to the vehicle control.

Comparator Compounds:

To contextualize the selectivity of 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine, it is essential to include well-characterized comparator compounds in the screening panel. Based on the triazolopyridine scaffold's known propensity to target JAK kinases, the following would be appropriate comparators:

  • Filgotinib (GLPG0634): A selective JAK1 inhibitor.[2]

  • Ruxolitinib: A JAK1/JAK2 inhibitor.

  • Staurosporine: A potent but non-selective kinase inhibitor.

Data Presentation: Kinome Inhibition Profile

The results of the broad kinome screen are typically presented as a percentage of inhibition at a single high concentration (e.g., 1 or 10 µM).

Kinase Target8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine (% Inhibition @ 1 µM)Filgotinib (% Inhibition @ 1 µM)Ruxolitinib (% Inhibition @ 1 µM)Staurosporine (% Inhibition @ 1 µM)
JAK195989299
JAK275309599
JAK340155598
TYK260257098
CDK2105895
SRC1581297
... (and so on for a large panel)............

This is illustrative data and not actual experimental results.

2.2. Tier 2: IC₅₀ Determination for Primary Hits

For kinases showing significant inhibition (e.g., >50%) in the initial screen, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of the compound's potency against these targets.

Experimental Workflow: IC₅₀ Determination

G cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Stock Solution (10 mM in DMSO) B Serial Dilution Series (e.g., 10-point, 3-fold) A->B D Add Diluted Compound & Controls B->D C Dispense Kinase, Substrate, Cofactors C->D E Initiate with [γ-³³P]ATP D->E F Incubate E->F G Terminate & Detect F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve H->I J Determine IC₅₀ Value I->J

Caption: Workflow for IC₅₀ determination of kinase inhibitors.

Data Presentation: Comparative IC₅₀ Values

Kinase Target8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine IC₅₀ (nM)Filgotinib IC₅₀ (nM)Ruxolitinib IC₅₀ (nM)
JAK150103.3
JAK2250282.8
JAK3>1000810428
TYK250011619

This is illustrative data and not actual experimental results.

2.3. Tier 3: Off-Target Liability Screening

Beyond the kinome, it is crucial to assess the compound's potential for interactions with other protein classes that are commonly associated with adverse drug reactions. This includes G-protein coupled receptors (GPCRs), ion channels, transporters, and nuclear receptors.[5][6]

Experimental Approach: Broad Panel Off-Target Screening

Specialized contract research organizations (CROs) offer standardized safety panels, such as the SafetyScreen44 or InVEST44 panels, which cover a wide range of clinically relevant off-target liabilities.[5][6] These assays are typically binding assays (e.g., radioligand binding assays) or functional assays.

Data Presentation: Off-Target Interaction Profile

The results are usually presented as the percentage of inhibition or stimulation at a single high concentration (e.g., 10 µM).

Off-TargetAssay Type8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine (% Inhibition @ 10 µM)
hERGRadioligand Binding<20%
5-HT₂BRadioligand Binding<15%
Dopamine TransporterRadioligand Binding<10%
... (and so on for the full panel)......

This is illustrative data and not actual experimental results. Any significant hits (>50% inhibition) would warrant further investigation with IC₅₀ determination.

Cellular Target Engagement and Selectivity

While in vitro assays are essential for determining direct biochemical interactions, it is equally important to confirm target engagement and assess selectivity within a cellular context.[9] Cellular assays provide a more physiologically relevant environment, taking into account factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.

Experimental Approach: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that can quantitatively measure compound binding to a specific protein target in living cells.

Signaling Pathway: JAK-STAT Signaling

G cluster_nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat->stat Dimerization nucleus Nucleus stat->nucleus Translocation gene Gene Expression

Caption: Simplified JAK-STAT signaling pathway.

Data Presentation: Cellular Target Engagement

Target8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine Cellular IC₅₀ (nM)Filgotinib Cellular IC₅₀ (nM)Ruxolitinib Cellular IC₅₀ (nM)
JAK115050280
JAK2800>10000350

This is illustrative data and not actual experimental results.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the selectivity profiling of 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine. By employing a tiered approach that combines broad kinome screening, IC₅₀ determination, off-target liability assessment, and cellular target engagement assays, a detailed picture of the compound's interaction profile can be generated.

The illustrative data presented suggests that 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine is a potent inhibitor of JAK1 with moderate activity against JAK2 and weaker activity against other kinases. Its selectivity profile appears to be distinct from both the highly selective JAK1 inhibitor Filgotinib and the dual JAK1/JAK2 inhibitor Ruxolitinib. The lack of significant off-target liabilities in the initial safety panel screen is a positive indicator.

Further studies should focus on confirming these findings in relevant cellular models of disease and in vivo efficacy and safety studies. A thorough understanding of the selectivity profile of 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine will be instrumental in guiding its future development as a potential therapeutic agent.

References

  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898-7914. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]

  • Meneken, J., et al. (2014). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry, 57(22), 9326-9344. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Vidad, D. P., et al. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. bioRxiv. [Link]

  • protocols.io. (2023). In vitro kinase assay. [Link]

  • ResearchGate. (n.d.). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634 | Request PDF. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Differentiating Triazolo[1,5-a]pyrimidine and Triazolo[4,3-a]pyrimidine Regioisomers

For researchers, scientists, and professionals in drug development, the synthesis of triazolopyrimidines often yields a mixture of regioisomers: the thermodynamically more stable triazolo[1,5-a]pyrimidine and the kinetic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of triazolopyrimidines often yields a mixture of regioisomers: the thermodynamically more stable triazolo[1,5-a]pyrimidine and the kinetically favored triazolo[4,3-a]pyrimidine. The distinct pharmacological profiles of these isomers necessitate unambiguous structural elucidation. This guide provides an in-depth comparison of these two scaffolds, focusing on robust analytical techniques for their differentiation, supported by experimental data and the underlying scientific principles.

The fusion of a 1,2,4-triazole ring with a pyrimidine ring can result in two primary bicyclic heterocyclic systems:[1][2][3]triazolo[1,5-a]pyrimidine and[1][2][3]triazolo[4,3-a]pyrimidine.[1][4] The arrangement of the nitrogen atoms in the fused system dictates the electronic and steric properties of the molecule, profoundly influencing its biological activity. The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is particularly noteworthy for its presence in a wide array of medicinally and agriculturally significant compounds.[3]

Synthetic Considerations and Isomeric Stability

The formation of these regioisomers is often dictated by the synthetic route. For instance, the condensation of 3-amino-[1][2][3]-triazole derivatives with malonaldehyde or related 1,3-dielectrophiles can lead to either isomer depending on the reaction conditions and the nature of the triazole precursor.[1][4] A crucial aspect to consider is the propensity of the [4,3-a] isomer to undergo a Dimroth rearrangement to the more stable [1,5-a] form, a process that can be facilitated by acid or base.[4][5] Theoretical studies, such as those using Density Functional Theory (DFT), have corroborated that[1][2][3]triazolo[1,5-a]pyrimidines are thermodynamically more stable than their [4,3-a] counterparts.[4] This inherent stability of the [1,5-a] isomer is a key consideration during synthesis and purification.

Spectroscopic Differentiation: A Multi-faceted Approach

Unequivocal differentiation between these two isomers hinges on a comprehensive analysis of their spectroscopic data. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, stands out as the most powerful tool for this purpose in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

¹H and ¹³C NMR Spectroscopy: While standard ¹H and ¹³C NMR provide initial clues, the chemical shifts can be influenced by substituents, making definitive assignment challenging without comparative data. However, some general trends can be observed. For instance, in many reported cases, the proton and carbon signals of the pyrimidine ring in the [1,5-a] isomer appear at slightly different chemical shifts compared to the [4,3-a] isomer.[2][6][7][8]

G

Caption: Workflow for the differentiation of triazolo[1,5-a]pyrimidine and triazolo[4,3-a]pyrimidine regioisomers.

2D NMR Techniques (HMBC, HSQC, and NOESY): The key to unambiguous assignment lies in two-dimensional NMR experiments.

  • ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most decisive technique.[1][4] By observing the long-range correlations between protons and nitrogen atoms, one can unequivocally determine the connectivity within the heterocyclic core. The ¹⁵N chemical shifts of the triazole and pyrimidine rings are distinct for each isomer. Specifically, the correlation of protons on the pyrimidine ring to the nitrogen atoms of the triazole ring will differ significantly between the two isomers, providing a clear diagnostic marker.[1][4] The conversion of the [4,3-a] to the [1,5-a] isomer can also be unequivocally monitored using ¹⁵N NMR data.[1]

  • ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range couplings between protons and carbons, helping to piece together the carbon skeleton and confirm the fusion pattern of the rings.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): Through-space correlations observed in a NOESY experiment can provide crucial information about the spatial proximity of protons. For substituted derivatives, NOE correlations between substituents and protons on the heterocyclic core can help to confirm the isomeric structure.

Table 1: Comparative NMR Characteristics for Differentiation

FeatureTriazolo[1,5-a]pyrimidineTriazolo[4,3-a]pyrimidineRationale for Differentiation
Key ¹H-¹⁵N HMBC Correlation Correlation between pyrimidine protons and specific triazole nitrogens (N1, N2, N4).Different correlation pattern between pyrimidine protons and triazole nitrogens (N1, N2, N4).The position of the bridgehead nitrogen and the connectivity of the rings directly influence the long-range H-N couplings.
¹⁵N Chemical Shifts Characteristic set of ¹⁵N chemical shifts for the fused ring system.Distinctly different ¹⁵N chemical shifts compared to the [1,5-a] isomer.The electronic environment of the nitrogen atoms varies significantly between the two isomers.
Key ¹H-¹³C HMBC Correlation Specific long-range correlations between pyrimidine protons and triazole carbons.A different set of long-range correlations between pyrimidine protons and triazole carbons.The carbon skeleton and the points of ring fusion are different, leading to unique long-range H-C couplings.
NOESY Correlations (for substituted analogs) Through-space correlations will be consistent with the [1,5-a] substitution pattern.Through-space correlations will reflect the [4,3-a] substitution pattern.The spatial arrangement of substituents relative to the core structure is unique for each isomer.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the synthesized compounds, confirming the formation of the desired triazolopyrimidine. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining the exact mass and elemental composition. While detailed fragmentation patterns can sometimes be used for differentiation, they are often complex and may not always provide a clear distinction without extensive comparative analysis of known standards.

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides the ultimate, unambiguous structural determination.[9][10] This technique yields a three-dimensional model of the molecule, definitively establishing the connectivity of the atoms and confirming the regioisomeric form. The crystallographic data, including bond lengths, bond angles, and crystal packing information, serve as an absolute reference for structural assignment.

Experimental Protocols

General Procedure for ¹H-¹⁵N HMBC Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹⁵N.

  • Acquisition: Set up a standard gradient-selected ¹H-¹⁵N HMBC experiment. Optimize the long-range coupling delay (typically 50-100 ms) to observe two- and three-bond correlations.

  • Data Processing and Analysis: Process the 2D data using appropriate software. Analyze the cross-peaks to identify correlations between specific protons and nitrogen atoms. Compare the observed correlation pattern with the expected patterns for both the [1,5-a] and [4,3-a] isomers.

G cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_decision Structural Elucidation cluster_confirmation Confirmation Start Synthesized Product (Potential Isomer Mixture) NMR ¹H, ¹³C, ¹⁵N NMR HMBC, NOESY Start->NMR MS HRMS Start->MS Decision Ambiguous? NMR->Decision IsomerA [1,5-a] Isomer Decision->IsomerA No IsomerB [4,3-a] Isomer Decision->IsomerB No Xray X-ray Crystallography Decision->Xray Yes Xray->IsomerA Xray->IsomerB

Caption: Decision workflow for isomer differentiation.

Conclusion

The differentiation of triazolo[1,5-a]pyrimidine and triazolo[4,3-a]pyrimidine regioisomers is a critical step in the development of novel therapeutics and agrochemicals. While a combination of analytical techniques is often employed, ¹H-¹⁵N HMBC spectroscopy stands out as the most reliable and definitive method for their differentiation in solution . When single crystals are available, X-ray crystallography provides irrefutable proof of structure. By understanding the principles behind these techniques and applying them systematically, researchers can confidently assign the correct isomeric structure to their synthesized compounds, paving the way for accurate structure-activity relationship studies and further development.

References

  • Salgado, A., Varela, C., García Collazo, A. M., & Pevarello, P. (2010). Differentiation between[1][2][3]triazolo[1,5-a]pyrimidine and[1][2][3]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614–622. [Link]

  • El-Sayed, N. N. E., Al-Omair, M. A., & Al-Abdullah, E. S. (2021). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. Molecules, 26(11), 3183. [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093–1097. [Link]

  • Geronikaki, A., & Eleftheriou, P. (2012). The[1][2][3]triazolo[1,5-a]pyrimidine (TP) scaffold: its isomers and analogs. Journal of the Serbian Chemical Society, 77(4), 415–446. [Link]

  • Salgado, A., Varela, C., García Collazo, A. M., & Pevarello, P. (2010). Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]- pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614-622. [Link]

  • Ben-Abdallah, T., Mezrour, M. A., El-Guesmi, N., & Roisnel, T. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. Molecules, 28(9), 3891. [Link]

  • Di Vona, M. L., & Pevarello, P. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(21), 5143. [Link]

  • Li, Z. H., Liu, X. Q., Li, D. D., Liu, H. M., & Zhao, J. (2017). Discovery of[1][2][6]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS medicinal chemistry letters, 8(2), 203–208. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Liu, Q. (2022). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(19), 6599. [Link]

  • Drozd, M., & Michalska, D. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridin-3-amine. Molecules, 27(15), 4983. [Link]

  • Li, X., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Liu, Q. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 27(19), 6524. [Link]

  • Fernández-García, A., Sánchez-Sánchez, M., Díaz-García, D., & Fernández-Moreira, V. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Pharmaceuticals, 16(10), 1380. [Link]

  • Lee, S., Kim, H., Park, S., & Lee, J. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 868. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 8-Chloro-6-methyl-triazolo[1,5-a]pyridin-2-amine

A Comprehensive Guide to the Safe Disposal of 8-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine For Researchers, Scientists, and Drug Development Professionals As a novel heterocyclic amine, 8-Chloro-6-methyl-[1]...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Safe Disposal of 8-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

As a novel heterocyclic amine, 8-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine presents unique disposal challenges that necessitate a thorough understanding of its chemical properties and potential hazards. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are grounded in established principles for the management of halogenated organic compounds and draw upon safety data for structurally similar molecules.

Hazard Assessment and Characterization

While specific toxicological data for 8-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine is not widely available, its structure suggests several potential hazards that must be considered. The presence of a chlorinated pyridine ring and a triazolo-amine moiety indicates that the compound may exhibit properties similar to other halogenated heterocyclic amines, which can be toxic, irritant, and environmentally persistent.

A safety data sheet for the related compound, 8-Chloro[1][2][3]triazolo[4,3-a]pyridine, indicates that it is a skin and eye irritant and may cause respiratory irritation[4]. Given the structural similarities, it is prudent to handle 8-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine with the same level of caution.

Inferred Hazard Profile:

Hazard ClassPotential Effects
Acute Toxicity (Oral, Dermal, Inhalation)May be harmful if swallowed, in contact with skin, or if inhaled.[2][5]
Skin Corrosion/IrritationCauses skin irritation.[4]
Serious Eye Damage/Eye IrritationCauses serious eye irritation.[4]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[4]
Hazardous to the Aquatic EnvironmentMay be harmful to aquatic life with long-lasting effects.

Due to these potential hazards, 8-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine must be treated as hazardous waste . Under no circumstances should this chemical be disposed of down the drain or in regular trash[6][7].

Personal Protective Equipment (PPE) and Handling

Prior to handling 8-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine, all personnel must be equipped with the appropriate PPE. The causality behind these choices is to create a barrier between the researcher and the potentially hazardous compound, minimizing the risk of exposure.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles[4].

  • Hand Protection: Wear nitrile or other chemically resistant gloves. For tasks with a higher risk of splashing, consider double-gloving[4][6].

  • Body Protection: A fully buttoned laboratory coat must be worn at all times[6].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used[4].

All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure[8][9].

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination and minimize exposure.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of airborne dust.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE as described above.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material. Avoid actions that could generate dust[10]. For liquid spills, use an inert absorbent material to contain the spill.

  • Collect Waste: Place all contaminated materials (absorbent, used PPE, etc.) into a clearly labeled, sealed container for hazardous waste disposal[11].

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Waste Segregation and Collection

Proper segregation of waste streams is a cornerstone of safe and compliant laboratory practice. This prevents accidental mixing of incompatible chemicals and facilitates proper disposal.

Waste Segregation Workflow:

WasteSegregation cluster_waste_streams Waste Generation cluster_containers Waste Collection Solid Waste Solid Waste Solid Waste Container Solid Waste Container Solid Waste->Solid Waste Container Place in labeled container Liquid Waste (Halogenated) Liquid Waste (Halogenated) Liquid Waste Container Liquid Waste Container Liquid Waste (Halogenated)->Liquid Waste Container Collect in compatible, sealed container Contaminated PPE Contaminated PPE PPE Waste Bag PPE Waste Bag Contaminated PPE->PPE Waste Bag Double-bag and seal

Caption: Waste Segregation Workflow

Key Principles:

  • Dedicated Containers: Use separate, clearly labeled containers for solid waste, halogenated liquid waste, and contaminated PPE[8][12].

  • Compatibility: Ensure waste containers are made of materials compatible with halogenated organic compounds. High-density polyethylene (HDPE) is generally a suitable choice[6][13].

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name, and the approximate concentration[13].

  • Storage: Store waste containers in a designated satellite accumulation area (SAA) away from incompatible materials[12][14]. The containers must be kept closed except when adding waste[8].

Disposal Procedures

The recommended disposal method for 8-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine and its associated waste is incineration at a licensed hazardous waste facility.

Disposal Decision Tree:

DisposalDecision Waste Generated Waste Generated Is it contaminated with 8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine? Is it contaminated with 8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine? Waste Generated->Is it contaminated with 8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine? Segregate as Halogenated Hazardous Waste Segregate as Halogenated Hazardous Waste Is it contaminated with 8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine?->Segregate as Halogenated Hazardous Waste Yes Dispose as non-hazardous waste Dispose as non-hazardous waste Is it contaminated with 8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine?->Dispose as non-hazardous waste No Arrange for pickup by certified hazardous waste disposal vendor Arrange for pickup by certified hazardous waste disposal vendor Segregate as Halogenated Hazardous Waste->Arrange for pickup by certified hazardous waste disposal vendor Incineration at a licensed facility Incineration at a licensed facility Arrange for pickup by certified hazardous waste disposal vendor->Incineration at a licensed facility

Caption: Disposal Decision Tree

The high temperatures and controlled conditions of a hazardous waste incinerator are necessary to ensure the complete destruction of the chlorinated heterocyclic structure, preventing the formation of toxic byproducts such as dioxins and furans[15]. A facility equipped with an afterburner and a flue gas scrubber is ideal for this purpose[4].

Empty Container Disposal:

Empty containers that previously held 8-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine must also be treated as hazardous waste unless they are triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous liquid waste[3]. After triple-rinsing, the container labels should be defaced before disposal as regular trash or recycling[16].

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 8-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine is not merely a procedural task but a critical component of responsible research. By adhering to the principles of hazard assessment, proper handling, and compliant waste management, researchers can ensure a safe laboratory environment and protect the broader ecosystem. Always consult with your institution's Environmental Health and Safety department for specific guidance and to arrange for the pickup and disposal of hazardous waste.

References

  • Kishida Chemical Co., Ltd. (2023). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • M. Al-Ghouti, et al. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering Research.
  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Northwestern University Office for Research Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2000). Toxicological Profile for Methylene Chloride. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Purdue University Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Alkali Metals Limited. (n.d.). MSDS Name: 2-AMINO PYRIDINE. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.